molecular formula C8H16N2O B1396227 (3R)-N-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349699-84-8

(3R)-N-(Oxetan-3-yl)piperidin-3-amine

Cat. No.: B1396227
CAS No.: 1349699-84-8
M. Wt: 156.23 g/mol
InChI Key: BRRHUVVCEWRMCS-SSDOTTSWSA-N
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Description

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-N-(Oxetan-3-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-N-(Oxetan-3-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-N-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRHUVVCEWRMCS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3R)-N-(Oxetan-3-yl)piperidin-3-amine: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of Chiral Piperidine and Oxetane Moieties

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with optimized pharmacological profiles is perpetual. Among the most successful and widely employed scaffolds are saturated heterocyles, which offer three-dimensional diversity crucial for specific and high-affinity interactions with biological targets.[1][2] This guide focuses on (3R)-N-(Oxetan-3-yl)piperidin-3-amine , a compound that strategically combines two highly valued motifs: a chiral 3-aminopiperidine core and an N-oxetanyl substituent.

The piperidine ring is a cornerstone of modern pharmaceuticals, present in numerous approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[3][4] The introduction of a chiral center, as in (3R)-aminopiperidine, provides a defined three-dimensional vector for substituents, which can drastically enhance binding affinity, selectivity, and overall efficacy.[5]

Parallelly, the oxetane ring has emerged as a powerful tool for fine-tuning the physicochemical properties of drug candidates.[6] Often used as a "magic methyl" or gem-dimethyl isostere, its incorporation can profoundly improve aqueous solubility, modulate lipophilicity, enhance metabolic stability, and, critically, reduce the basicity of adjacent amine groups.[7][8][9] The strategic placement of an oxetane on the piperidine nitrogen in (3R)-N-(Oxetan-3-yl)piperidin-3-amine creates a molecule with a compelling profile for further elaboration in drug discovery programs.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and potential applications of this important building block, designed for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The unique properties of (3R)-N-(Oxetan-3-yl)piperidin-3-amine are a direct consequence of the synergy between its constituent rings. While specific experimental data for this exact compound is not widely published, we can infer its key characteristics based on extensive literature on analogous structures.

PropertyEstimated Value / Key InsightRationale & Significance in Drug Discovery
Molecular Formula C₈H₁₆N₂O-
Molecular Weight 156.23 g/mol Provides a low molecular weight starting point, allowing for significant further derivatization while adhering to Lipinski's Rule of Five.
pKa (Piperidine N) ~8.5 - 9.5The oxetane's inductive electron-withdrawing effect significantly reduces the basicity of the piperidine nitrogen compared to a simple N-alkyl piperidine (pKa ~10-11).[8][9] This is critical for reducing hERG liability and improving cell permeability.[9]
pKa (Exocyclic NH₂) ~9.0 - 10.0The primary amine at the 3-position remains a key handle for derivatization via amide coupling, reductive amination, etc. Its basicity is crucial for target engagement and salt formation.
Calculated logP ~0.5 - 1.2The oxetane motif is known to decrease lipophilicity and improve aqueous solubility compared to aliphatic analogues.[6] This balance is essential for achieving good oral bioavailability.
Topological Polar Surface Area (TPSA) ~41.5 ŲThe combination of two amines and an ether oxygen contributes to a favorable TPSA, suggesting good potential for membrane permeability.
Metabolic Stability Moderate to HighThe piperidine ring is generally metabolically stable.[2] The N-oxetanyl group can redirect metabolism away from CYP enzymes, potentially being metabolized by microsomal epoxide hydrolase (mEH), which can be advantageous.[8]

Synthesis and Reactivity

The most logical and industrially scalable synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine involves a two-stage process: first, the synthesis of the chiral precursor, Boc-(3R)-aminopiperidine, followed by its coupling with oxetan-3-one via reductive amination.

Logical Flow of Synthesis

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Oxetanylation Racemic_N-Boc-3-aminopiperidine Racemic N-Boc-3-aminopiperidine Diastereomeric_Salts Diastereomeric Salt Formation & Separation Racemic_N-Boc-3-aminopiperidine->Diastereomeric_Salts 1. Resolution Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Boc_3R_Amine Boc-(3R)-aminopiperidine Diastereomeric_Salts->Boc_3R_Amine 2. Salt Break & Isolation Reductive_Amination Reductive Amination Boc_3R_Amine->Reductive_Amination 3. Coupling Oxetanone Oxetan-3-one Oxetanone->Reductive_Amination Boc_Product Boc-(3R)-N-(Oxetan-3-yl)piperidin-3-amine Reductive_Amination->Boc_Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Boc_Product->Deprotection 4. Final Step Final_Product (3R)-N-(Oxetan-3-yl)piperidin-3-amine Deprotection->Final_Product

Caption: Synthetic workflow for (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Experimental Protocol: Reductive Amination

This protocol describes the key coupling step. The synthesis of the precursor, Boc-(3R)-aminopiperidine, can be achieved through various established methods, including the resolution of the racemate or asymmetric synthesis from chiral starting materials.[10]

Objective: To synthesize Boc-protected (3R)-N-(Oxetan-3-yl)piperidin-3-amine via reductive amination.

Materials:

  • Boc-(3R)-aminopiperidine (1.0 eq)

  • Oxetan-3-one (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, optional)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-(3R)-aminopiperidine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Imine Formation: Add oxetan-3-one (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation. Stir the mixture at room temperature for 1-2 hours.

    • Expert Insight: The formation of the intermediate iminium ion is the rate-limiting step. Monitoring by TLC or LC-MS is recommended to ensure the consumption of the starting amine before adding the reducing agent.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 30°C.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[11] It is less reactive towards the ketone starting material than other hydrides like NaBH₄, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected product.

  • Deprotection: The final deprotection of the Boc group is readily achieved by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.[12]

Applications in Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself, but rather a versatile building block. Its value lies in the strategic combination of features that address common challenges in drug design.

Structure-Property Relationships

G cluster_piperidine Chiral 3-Aminopiperidine Core cluster_oxetane N-Oxetanyl Group Scaffold (3R)-N-(Oxetan-3-yl)piperidin-3-amine Chirality Defined (R)-Stereocenter Chirality->Scaffold Provides Stereospecificity Vector 3D Exit Vector for R-Group Vector->Scaffold Directs Potency/Selectivity Amine Primary Amine Handle Amine->Scaffold Enables Derivatization pKa Reduced N Basicity pKa->Scaffold Reduces hERG Risk Solubility Improved Solubility Solubility->Scaffold Enhances Bioavailability Metabolism Altered Metabolic Profile Metabolism->Scaffold Increases Stability

Caption: Key structural features and their impact on drug properties.

  • Modulating Physicochemical Properties: As discussed, the N-oxetane group is a powerful modulator. In a CNS drug discovery campaign, for instance, replacing a more lipophilic N-alkyl group (e.g., N-cyclobutyl) with the N-oxetanyl group could increase solubility and lower the logP, improving the chances of crossing the blood-brain barrier while minimizing off-target effects associated with high lipophilicity.[9]

  • Enhancing Biological Activity and Selectivity: The rigid, chiral piperidine core places the exocyclic amine in a specific spatial orientation. When this amine is used to attach a pharmacophore (e.g., via an amide bond), the (R)-configuration ensures a precise interaction with the target protein, which is often unattainable with a racemic or achiral linker.[5]

  • Improving Pharmacokinetic Properties: Low basicity of the piperidine nitrogen reduces the likelihood of binding to the hERG potassium channel, a common cause of cardiac toxicity.[9] Furthermore, the oxetane can block a potential site of N-dealkylation, a common metabolic pathway for N-alkyl piperidines, thereby increasing the compound's half-life.[7]

Hypothetical Target Application: GPCR Antagonist

Many G-protein coupled receptor (GPCR) antagonists utilize a basic nitrogen to form a key salt-bridge interaction in the receptor's binding pocket. The (3R)-N-(Oxetan-3-yl)piperidin-3-amine scaffold is an ideal starting point for such a program.

G Ligand Scaffold-based Antagonist GPCR GPCR Target Ligand->GPCR Binds & Blocks G_Protein Gα / Gβγ GPCR->G_Protein No Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Basal Level Response Cellular Response Second_Messenger->Response Pathway Inhibited

Sources

An In-Depth Technical Guide to the Structure Elucidation of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, a chiral synthetic building block of increasing importance in medicinal chemistry. The guide is designed for researchers and drug development professionals, offering a detailed walkthrough of spectroscopic and spectrometric analysis. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow for confirming the molecular structure, connectivity, and stereochemistry of this compound. This document emphasizes the causal reasoning behind analytical choices and provides detailed protocols and data interpretation, serving as a practical reference for the characterization of complex small molecules.

Introduction: The Significance of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] The introduction of a chiral center at the 3-position, as seen in (3R)-piperidin-3-amine, offers a vector for stereospecific interactions with biological targets. Furthermore, the incorporation of an oxetane ring is a contemporary strategy in drug design to modulate physicochemical properties such as solubility and metabolic stability.[2] The title compound, (3R)-N-(Oxetan-3-yl)piperidin-3-amine, combines these features, making it a valuable building block for the synthesis of novel therapeutics. Its precise structural characterization is therefore of paramount importance to ensure the quality and reproducibility of downstream applications.

This guide will systematically deconstruct the structure of (3R)-N-(Oxetan-3-yl)piperidin-3-amine through a multi-technique analytical approach.

Molecular Structure Overview

The structure of (3R)-N-(Oxetan-3-yl)piperidin-3-amine comprises a piperidine ring substituted at the 3-position with an amino group, which is in turn N-substituted with an oxetan-3-yl group. The "(3R)" designation indicates the stereochemistry at the chiral carbon of the piperidine ring.

Figure 1: 2D representation of (3R)-N-(Oxetan-3-yl)piperidin-3-amine highlighting the key structural motifs.

Synthesis Strategy: A Conceptual Pathway

A common synthetic route to N-substituted piperidines involves the reductive amination of a piperidone precursor.[3] For the synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, a plausible approach would involve the reaction of (3R)-aminopiperidine with oxetan-3-one under reductive amination conditions. The chirality is introduced from the starting material, (3R)-aminopiperidine, which can be sourced commercially or synthesized through established methods.[4][5][6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 (3R)-Aminopiperidine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) reactant1->reductive_amination reactant2 Oxetan-3-one reactant2->reductive_amination product (3R)-N-(Oxetan-3-yl)piperidin-3-amine reductive_amination->product

Figure 2: Conceptual synthetic workflow for the preparation of the target compound.

Spectroscopic and Spectrometric Elucidation Workflow

The comprehensive structural confirmation of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is achieved through a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Elucidation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation sample Dissolve in appropriate deuterated solvent (e.g., CDCl3) nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ftir FTIR Spectroscopy sample->ftir interpretation Correlate spectral data to substructures and connectivity nmr->interpretation ms->interpretation ftir->interpretation conclusion Final Structure Assignment interpretation->conclusion

Figure 3: Overall workflow for the structure elucidation of (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Data and Interpretation:

m/z (Expected) Assignment Interpretation
157.1335[M+H]⁺The protonated molecular ion confirms the molecular weight of the compound (C₈H₁₆N₂O, MW = 156.23). The odd number of nitrogen atoms is consistent with the odd nominal mass of the molecular ion.
100.1022[M - C₃H₅O + H]⁺Fragmentation involving the loss of the oxetane ring, suggesting the presence of this moiety.
85.0862[Piperidine ring fragment]Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation pathway for N-substituted piperidines.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
3300-3500 (weak, broad)N-H stretch (secondary amine)Indicates the presence of the N-H bond of the secondary amine.[6][8][9]
2950-2800C-H stretch (aliphatic)Confirms the presence of sp³ C-H bonds in the piperidine and oxetane rings.
1150-1050C-O-C stretch (ether)Characteristic of the cyclic ether (oxetane) moiety.
1250-1020C-N stretch (aliphatic amine)Supports the presence of the carbon-nitrogen bonds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra.

4.3.1. ¹H NMR Spectroscopy: Predicted Data and Interpretation

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.6-4.8m4HOxetane CH₂The diastereotopic protons of the oxetane ring adjacent to the oxygen are expected to be deshielded.
~3.5-3.7m1HOxetane CHThe methine proton of the oxetane ring.
~2.8-3.2m3HPiperidine CH₂ (adjacent to N) and CH (at C3)The protons on the carbons adjacent to the piperidine nitrogen and the chiral center.
~2.2-2.6m2HPiperidine CH₂Other piperidine ring protons.
~1.5-2.0m5HPiperidine CH₂ and NHThe remaining piperidine ring protons and the secondary amine proton. The NH proton signal may be broad and its chemical shift can be concentration-dependent.

4.3.2. ¹³C NMR Spectroscopy: Predicted Data and Interpretation

Chemical Shift (δ, ppm) Assignment Rationale
~70-75Oxetane CH₂The carbons of the oxetane ring adjacent to the oxygen are significantly deshielded.
~60-65Oxetane CHThe methine carbon of the oxetane ring.
~55-60Piperidine C3The chiral carbon of the piperidine ring, attached to the secondary amine.
~45-55Piperidine C2, C6The carbons of the piperidine ring adjacent to the nitrogen.
~25-35Piperidine C4, C5The remaining carbons of the piperidine ring.

4.3.3. 2D NMR Spectroscopy (COSY and HSQC)

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons. For instance, correlations will be observed between the protons on adjacent carbons within the piperidine ring, and between the methine and methylene protons of the oxetane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is crucial for definitively assigning the ¹H and ¹³C signals to their respective atoms in the molecule.

Stereochemical Assignment

The "(3R)" stereochemistry is predetermined by the starting material, (3R)-aminopiperidine.[4][5][6] While the spectroscopic techniques described above confirm the connectivity of the molecule, they do not typically allow for the de novo assignment of the absolute stereochemistry. Confirmation of the stereochemistry would rely on:

  • Chiral Synthesis: Ensuring the use of an enantiomerically pure starting material and reaction conditions that do not epimerize the chiral center.

  • Chiral Chromatography: Comparison of the retention time of the synthesized material with a certified reference standard on a chiral column.

  • Optical Rotation: Measurement of the specific rotation of the compound and comparison with a known value, if available.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is a process of accumulating and correlating evidence from multiple analytical techniques. The molecular weight is confirmed by high-resolution mass spectrometry. The presence of key functional groups (secondary amine, cyclic ether) is established by FTIR spectroscopy. The precise connectivity and proton/carbon environment are mapped out by a combination of 1D and 2D NMR experiments. The stereochemistry is inferred from the synthetic route using a chiral precursor. The congruence of all these data points provides a robust and self-validating confirmation of the structure, ensuring the identity and quality of this important synthetic building block for applications in drug discovery and development.

References

  • Cenmed. (n.d.). (3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid (C007B-489491). Retrieved from [Link]

  • W. K. G. Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
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  • Vavilala, C., & G, S. (2019).
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  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Kjell, D. P., & Wennemers, H. (2017). Synthesis of 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS omega, 2(7), 3194-3200.
  • Kumar, A., Singh, S., & Singh, R. K. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 519-525.
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. (2022). ANALYSIS OF FRAGMENTATION PATHWAYS OF FENTANYL DERIVATIVES BY ELECTROSPRAY IONISATION HIGH-RESOLUTION MASS SPECTROMETRY.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

  • ResearchGate. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

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Sources

The Oxetane Moiety: A Strategic Tool for Modulating Piperidine Basicity and pKa

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, yet its inherent high basicity (pKa ≈ 11) frequently presents significant challenges in drug development, including potential hERG toxicity, rapid clearance, and suboptimal membrane permeability. The strategic incorporation of an oxetane moiety has emerged as a powerful and predictable method for attenuating this basicity. This guide provides an in-depth analysis of the underlying physicochemical principles, quantitative effects, and practical applications of using oxetanes to modulate the pKa of piperidine-containing compounds. Through a strong, distance-dependent inductive electron-withdrawing effect, the oxetane ring can lower the pKa of an adjacent amine by as much as 2.7 units, offering a refined tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of drug candidates.

Introduction: The Basicity Dilemma of a Privileged Scaffold

The piperidine scaffold is one of the most ubiquitous saturated heterocycles in approved drugs and clinical candidates. Its conformational pre-organization and ability to present vectors for substitution in three-dimensional space make it an attractive design element. However, its utility is often shadowed by the high basicity of the secondary amine nitrogen. This high basicity means that at physiological pH (≈7.4), piperidine-containing molecules are almost exclusively protonated, which can lead to:

  • hERG Channel Inhibition: A high positive charge is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity.

  • Poor Permeability: Charged species generally exhibit lower passive diffusion across biological membranes, hindering absorption and brain penetration.

  • P-glycoprotein (P-gp) Efflux: Basic amines are often substrates for efflux transporters like P-gp, reducing intracellular drug concentration.[1]

  • Rapid Clearance: High basicity can lead to undesirable pharmacokinetic profiles.

Medicinal chemists, therefore, require reliable strategies to fine-tune the basicity of the piperidine nitrogen. The oxetane ring, a four-membered polar heterocycle, has risen to prominence as a modern bioisostere and a tool for modulating such physicochemical properties.[2][3] This guide will detail the causative mechanism by which the oxetane moiety influences piperidine basicity and provide a quantitative framework for its application in drug design.

Fundamentals of Amine Basicity and pKa

The basicity of an amine in the Brønsted-Lowry context refers to its ability to accept a proton. This property is best quantified not by a pKb, but by the pKa of its corresponding conjugate acid (often abbreviated as pKaH).[4] A higher pKaH indicates that the conjugate acid is weaker and holds onto its proton more tightly, which in turn means the parent amine is a stronger base.[4]

The piperidinium ion, the conjugate acid of piperidine, has a pKaH of approximately 11.12, making piperidine a strong base.[5] Any chemical modification that stabilizes the lone pair on the nitrogen will increase basicity, while any modification that destabilizes the protonated form (the conjugate acid) will decrease basicity.

The Oxetane Moiety: An Inductive Powerhouse

The oxetane ring's influence stems directly from its electronic structure. It is a strained, sp³-rich ring containing a highly electronegative oxygen atom.[2] This oxygen atom exerts a powerful inductive electron-withdrawing effect (-I effect) through the sigma bonds of the molecular framework.[6][7][8] This effect polarizes the C-O and adjacent C-C bonds, effectively pulling electron density away from the surrounding atoms.

When an oxetane is placed in proximity to a piperidine nitrogen, this inductive pull reduces the electron density available on the nitrogen's lone pair. This has a profound impact on the stability of the protonated piperidinium form. With less electron density to stabilize the positive charge, the piperidinium ion becomes more acidic (a better proton donor), resulting in a lower pKaH. Consequently, the parent piperidine becomes a weaker base.

G cluster_oxetane Oxetane Moiety (α-position) N N-H⁺ C6 C C2 C C_alpha C C_alpha->N Inductive pull destabilizes positive charge O O δ- O->C_alpha σ-withdrawal

Mechanism of pKa reduction via inductive effect.

Quantitative Analysis: The "Oxetane Scan"

The magnitude of the pKa reduction is highly dependent on the distance between the oxetane ring and the basic nitrogen, a relationship systematically explored in what can be termed an "oxetane scan".[7] The inductive effect weakens significantly with each intervening bond.

A seminal study quantified this effect, demonstrating a clear and predictable trend.[6] The tactical placement of an oxetane can thus be used to dial-in a desired level of basicity.

Position of Oxetane MoietyDistance from NitrogenApproximate pKaH Reduction (ΔpKa)Resulting Piperidine pKaH (from ~11.1)
α (alpha) 1 bond away-2.7 units ~8.4
β (beta) 2 bonds away-1.9 units ~9.2
γ (gamma) 3 bonds away-0.7 units ~10.4
δ (delta) 4 bonds away-0.3 units ~10.8
Table 1: The distance-dependent effect of an oxetane moiety on the pKaH of an adjacent amine, based on data from Burkhard et al.[6]

This predictable attenuation allows medicinal chemists to move from a starting point of high basicity towards a more optimal range (typically pKa 7-9) for many drug targets, balancing solubility with permeability and reducing safety liabilities. For example, installing a spiro-oxetane at the 4-position of a piperidine ring (a common synthetic modification) would place it at the γ-position, resulting in a modest but significant pKa reduction of ~0.7 units.

Applications and Impact in Drug Discovery

The ability to rationally tune pKa is a critical advantage in drug optimization. By incorporating an oxetane, chemists can address the challenges associated with high basicity.

  • Mitigating hERG Liability: Lowering the pKa reduces the proportion of the protonated species at physiological pH, which can decrease affinity for the hERG channel.[7]

  • Improving Permeability and Oral Absorption: By reducing the positive charge, the overall lipophilicity (LogD) at pH 7.4 can be increased, favoring membrane permeability and improving oral bioavailability.

  • Escaping Efflux Transporters: A lower pKa can reduce a molecule's recognition as a substrate for transporters like P-gp.

  • Case Study Insight: In the development of the SYK kinase inhibitor lanraplenib, an initial lead with a 4-ethyl-piperazine moiety had high basicity (calculated pKaH = 8.0) and poor kinase selectivity. Replacing the ethyl group with an oxetane reduced the basicity (calculated pKaH = 6.4), which doubled the desired selectivity while maintaining metabolic stability and solubility.[9]

Beyond pKa modulation, the oxetane moiety often confers other beneficial properties, including increased aqueous solubility, improved metabolic stability, and enhanced three-dimensionality (sp³ character), making it a multi-functional tool in the medicinal chemist's arsenal.[3][6][7][10]

Methodologies for pKa Determination

Accurate pKa determination is essential to validate design hypotheses. Both experimental and computational methods are employed.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for its accuracy and reliability.[11][12] It directly measures the pH change of a solution upon the addition of a titrant.

Objective: To experimentally determine the pKaH of an oxetane-substituted piperidine derivative.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Sample of the oxetane-piperidine compound (~1-5 mg)

  • Solvent (e.g., water, or a methanol/water co-solvent for less soluble compounds)

  • Standardized titrant (e.g., 0.1 M HCl for a basic compound)

  • Standardized back-titrant (e.g., 0.1 M NaOH)

  • Nitrogen gas line (to prevent CO₂ dissolution)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of solvent in a titration vessel. Blanket the solution with nitrogen.

  • Initial pH Adjustment: Add a stoichiometric excess of the standardized HCl titrant to fully protonate the piperidine nitrogen.

  • Titration: Titrate the acidified solution with the standardized NaOH solution at a constant, slow rate.

  • Data Acquisition: Record the pH of the solution after each incremental addition of NaOH.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve.

  • pKa Determination: The pKaH is equal to the pH at the half-equivalence point (the point where half of the protonated piperidine has been neutralized). This point is found in the flattest region of the buffer zone on the titration curve. The equivalence point is identified as the inflection point of the curve.

Sources

Stereochemistry of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a chiral synthetic building block of significant interest in modern medicinal chemistry. Its structure combines two highly sought-after motifs: the privileged piperidine scaffold and the functionally advantageous oxetane ring. The specific (R)-configuration at the C3 position of the piperidine ring dictates its three-dimensional geometry, which is critical for precise molecular recognition at biological targets. This guide provides a comprehensive examination of the core stereochemical features of this molecule, outlines robust stereoselective synthetic strategies, details essential analytical protocols for stereochemical verification, and discusses the functional implications of its unique architecture in the context of drug discovery.

Introduction: The Convergence of Privileged Scaffolds

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] When substituted, the piperidine ring introduces conformational rigidity and defined spatial vectors for interacting with protein binding pockets. The introduction of a chiral center, as in (3R)-piperidin-3-amine, creates the potential for stereospecific interactions, a cornerstone of modern drug design where enantiomeric purity is paramount for efficacy and safety.[3]

Parallel to the enduring utility of the piperidine core, the oxetane motif has emerged as a powerful tool in medicinal chemistry.[4][5] This strained four-membered ether is not merely a passive linker; it acts as a "magic methyl" equivalent or a bioisostere for carbonyl and gem-dimethyl groups, improving metabolic stability, enhancing solubility, and reducing lipophilicity.[4][6] The fusion of these two motifs in (3R)-N-(Oxetan-3-yl)piperidin-3-amine results in a molecule with a unique three-dimensional profile, poised for application in the development of novel therapeutics. This document serves to elucidate the critical stereochemical aspects that define its structure and function.

Core Structural and Stereochemical Analysis

The biological activity of a chiral molecule is inextricably linked to its three-dimensional structure. For (3R)-N-(Oxetan-3-yl)piperidin-3-amine, this structure is governed by the absolute configuration at its stereocenter and the resulting conformational preferences of the piperidine ring.

The (R)-Configured Stereocenter

The single stereocenter is located at the C3 position of the piperidine ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows:

  • -NH(Oxetan-3-yl): Highest priority due to the nitrogen atom directly attached.

  • -CH2-N(H)-: The C2 carbon of the piperidine ring.

  • -CH2-CH2-: The C4 carbon of the piperidine ring.

  • -H: Lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority proceeds in a clockwise direction, defining the center as (R) . This absolute configuration is the primary determinant of the molecule's interaction with chiral biological macromolecules.

Conformational Landscape

The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[7][8][9] In this conformation, substituents can occupy either an axial or an equatorial position. The orientation of the N-(Oxetan-3-yl)amino group at the C3 position is a critical factor.

  • Equatorial Preference: Generally, bulky substituents on a cyclohexane or piperidine ring prefer the more sterically accessible equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C1 and C5. For the C3-amino group, the equatorial conformation is typically favored, providing a stable, low-energy state.

  • Influence of the N-Oxetane Substituent: The N-substituent, the oxetane ring, also influences the conformational equilibrium of the piperidine ring itself. While the oxetane group is relatively compact, its polarity and potential for hydrogen bonding can subtly alter the energetic landscape. Furthermore, the nitrogen atom of the piperidine ring undergoes rapid pyramidal inversion, and the orientation of its lone pair (or hydrogen atom in the protonated state) relative to the oxetane group can impact the overall conformation.

The interplay between the C3 substituent's orientation and the piperidine ring's pucker is fundamental to the molecule's shape.

Caption: Preferred chair conformation of the title compound.

Stereoselective Synthesis: A Strategic Imperative

Achieving high enantiomeric purity is non-negotiable in pharmaceutical development. The synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine relies on strategies that establish the C3 stereocenter with high fidelity.

Chiral Pool Synthesis

One effective strategy involves starting from readily available, enantiopure precursors from the "chiral pool." For instance, amino acids like L-glutamic acid can be converted through a multi-step sequence involving reduction, tosylation, and cyclization to yield the chiral 3-aminopiperidine core. This approach leverages the pre-existing stereocenter of the starting material to ensure the final product's configuration.

Asymmetric Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative. The use of transaminase enzymes to convert a prochiral ketone, such as N-protected 3-piperidone, into the corresponding chiral amine is a state-of-the-art method.[10][11] These enzymes can exhibit exceptionally high enantioselectivity, often yielding the desired amine with >99% enantiomeric excess (ee).

G cluster_0 Asymmetric Synthesis via Transamination start N-Boc-3-Piperidone (Prochiral Ketone) mid (R)-N-Boc-3-Aminopiperidine start->mid Transaminase (ATA) Amino Donor ee > 99% end (3R)-N-(Oxetan-3-yl)piperidin-3-amine (Final Product) mid->end 1. Boc Deprotection (TFA) 2. Reductive Amination    with Oxetan-3-one

Caption: Workflow for asymmetric enzymatic synthesis.

Experimental Protocol: Enzymatic Asymmetric Transamination

This protocol is a representative example and requires optimization based on the specific transaminase and substrate.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Reagent Addition: Add the amino donor (e.g., isopropylamine) to a final concentration of 0.5-1.0 M. Add the cofactor pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Enzyme & Substrate: Add the selected (R)-selective transaminase enzyme. Dissolve the substrate, N-Boc-3-piperidone, in a co-solvent like DMSO and add it to the reaction mixture to a final concentration of 50-100 mM.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by chiral HPLC or GC.

  • Work-up: Once the reaction reaches completion, quench by adding a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting (R)-N-Boc-3-aminopiperidine by column chromatography.

  • Final Steps: The purified intermediate is then deprotected (e.g., using trifluoroacetic acid) and coupled with oxetan-3-one via reductive amination (e.g., using sodium triacetoxyborohydride) to yield the final product.

Analytical Characterization and Quality Control

Rigorous analytical chemistry is required to confirm the structure and, most importantly, the stereochemical integrity of the final compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the product. The separation relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers, leading to different retention times.

ParameterTypical ConditionPurpose
Column Chiral Stationary Phase (e.g., Daicel Chiralpak series)Enantiomeric separation
Mobile Phase Hexane/Isopropanol with an amine additive (e.g., DEA)Elution and peak shape control
Flow Rate 0.5 - 1.0 mL/minEfficient separation
Detection UV at 210-220 nmQuantitation of analytes
Expected Result Baseline separation of (R) and (S) enantiomersCalculation of enantiomeric excess
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a standard solution of the racemic compound (~1 mg/mL) to identify the retention times of both enantiomers. Prepare a solution of the synthesized sample at the same concentration.

  • System Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 Hexane:IPA + 0.1% Diethylamine) until a stable baseline is achieved.

  • Injection: Inject the racemic standard and record the chromatogram. Then, inject the synthesized sample.

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and conformational analysis.

  • ¹H and ¹³C NMR: Confirm the molecular connectivity and chemical environment of all atoms.[12] The chemical shifts and coupling constants of the piperidine ring protons can provide insights into the dominant chair conformation.[13]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can reveal through-space correlations between protons, helping to confirm the relative stereochemistry and the axial/equatorial positions of substituents on the piperidine ring.[7][13]

G cluster_0 Analytical & QC Workflow cluster_1 Primary Analysis cluster_2 Stereochemical Verification synthesis Synthesized Product Batch nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural ID ms Mass Spectrometry synthesis->ms MW Confirmation chiral_hplc Chiral HPLC nmr->chiral_hplc Identity Confirmed ms->chiral_hplc decision Batch Release? chiral_hplc->decision ee > 99.5%

Caption: Quality control workflow for stereochemical validation.

Conclusion and Outlook

The stereochemistry of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is a finely tuned interplay of absolute configuration and conformational preference. Its (R)-configured center at C3, combined with the equatorial disposition of the N-(oxetan-3-yl)amino substituent on a stable chair framework, creates a well-defined three-dimensional pharmacophore. The strategic incorporation of the oxetane moiety further enhances its drug-like properties, offering medicinal chemists a valuable tool to optimize solubility and metabolic stability.

Understanding and controlling these stereochemical features through precise synthesis and verifying them with robust analytical methods are paramount. As drug discovery continues to demand molecules with greater specificity and improved pharmacokinetic profiles, building blocks like (3R)-N-(Oxetan-3-yl)piperidin-3-amine will remain at the forefront of innovation, enabling the design of the next generation of targeted therapeutics.

References

  • Khom, S., Parveen, S., Kumar, N., & Sharma, P. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B, 521-526. [Link]

  • Faisca Phillips, A. M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted N-protected methyl pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8048-8061. [Link]

  • Feng, J., et al. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 148119, Piperidin-3-amine. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4233041, 3-(Boc-amino)piperidine. PubChem. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 13(10), 1184-1199. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7869-7872. [Link]

  • Li, G., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3233-3238. [Link]

  • Saad, H. A., & El-Mossalamy, E. H. (2009). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 18-24. [Link]

  • Philips, E., & Xiang, B., et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84(13), 8006-8018. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13051-13071. [Link]

  • O'Hagan, D. (2000). Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]

  • Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, 26(11), 3329. [Link]

  • Deshpande, P. B., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]

  • Puzanov, Y. V., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. International Journal of Molecular Sciences, 24(23), 16707. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. PubMed, 32483540. [Link]

  • Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 577-586. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Pobłocka, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(21), 7414. [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

  • Latacz, G., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Bioorganic & Medicinal Chemistry, 25(10), 2791-2802. [Link]

  • Stepanov, A. I., et al. (2017). NMR spectroscopic study of 3-nitrofurazans. ResearchGate. [Link]

  • Gouverneur, V., et al. (2018). The conformational preferences of fluorinated piperidine derivatives. ResearchGate. [Link]

  • Forro, E., & Fulop, F. (2013). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]

  • Gouverneur, V., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(42), 13917-13921. [Link]

Sources

Spectroscopic Data of (3R)-N-(Oxetan-3-yl)piperidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound (3R)-N-(Oxetan-3-yl)piperidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering insights into the structural characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.

Introduction

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a chiral synthetic compound featuring a piperidine ring substituted at the 3-position with an amino group, which is in turn N-substituted with an oxetane ring. The unique combination of the piperidine and oxetane moieties makes this compound a person of interest in medicinal chemistry, potentially offering novel scaffolds for drug discovery. Accurate structural elucidation through spectroscopic methods is paramount for its development and application. This guide will provide a detailed projection of its ¹H NMR, ¹³C NMR, and mass spectrometric profiles, along with standardized protocols for data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For (3R)-N-(Oxetan-3-yl)piperidin-3-amine, ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a small molecule like (3R)-N-(Oxetan-3-yl)piperidin-3-amine is outlined below. The choice of solvent and concentration is critical for obtaining well-resolved spectra.

1. Sample Preparation:

  • Dissolve 5-25 mg of the analyte in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[1] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those on the amine.[2]

  • Ensure the sample is fully dissolved and free of any particulate matter to maintain magnetic field homogeneity.

2. Instrument Setup:

  • The data should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate spectral dispersion.[3]

  • The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) are generally required.[1]

The following diagram illustrates a generalized workflow for NMR data acquisition and processing:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnet D->E F Acquire FID Data (¹H, ¹³C, etc.) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Final Spectrum Analysis I->J Structural Elucidation

A generalized workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (3R)-N-(Oxetan-3-yl)piperidin-3-amine would exhibit distinct signals for the protons on the piperidine and oxetane rings, as well as the amine proton. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the stereochemistry of the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Oxetane CH (methine)3.5 - 4.0MultipletThe proton on the carbon attached to the nitrogen.
Oxetane CH₂ (methylene)4.5 - 4.8MultipletThe two methylene groups on the oxetane ring, likely appearing as complex multiplets due to coupling with each other and the methine proton.
Piperidine CH-N (methine)2.8 - 3.2MultipletThe proton on the carbon bearing the amino group.
Piperidine CH₂ (axial/equatorial)1.2 - 2.0 and 2.5 - 3.0MultipletsThe methylene protons of the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as axial and equatorial environments.
NH (amine)1.0 - 3.0 (variable)Broad SingletThe chemical shift of the amine proton is highly dependent on solvent, concentration, and temperature. It may also exchange with residual water in the solvent, leading to a very broad signal or no observable signal.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The chemical shifts are primarily influenced by the proximity to the heteroatoms.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Oxetane C-O (methylene)70 - 75The two equivalent carbons of the oxetane ring bonded to oxygen.
Oxetane C-N (methine)60 - 65The carbon of the oxetane ring bonded to the nitrogen.
Piperidine C-N (methine)50 - 55The carbon of the piperidine ring bearing the amino group.
Piperidine C-N (methylene)45 - 55The carbons of the piperidine ring adjacent to the ring nitrogen.
Piperidine C (methylene)20 - 35The remaining methylene carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (3R)-N-(Oxetan-3-yl)piperidin-3-amine, as it typically produces the protonated molecular ion with minimal fragmentation.[4][5]

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (typically 1-10 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[6]

2. Instrument Setup:

  • The analysis should be performed on a mass spectrometer equipped with an ESI source.

  • The instrument should be calibrated to ensure accurate mass measurements.

3. Data Acquisition Parameters:

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's connectivity.[5]

The following diagram illustrates a typical workflow for ESI-MS analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq ESI-MS Analysis cluster_proc Data Interpretation A Prepare Dilute Solution B Add Acid (optional) A->B C Infuse Sample into ESI Source D Generate Gaseous Ions C->D E Mass Analysis (Full Scan) D->E F Isolation of [M+H]⁺ E->F I Determine Molecular Weight E->I G Collision-Induced Dissociation (MS/MS) F->G H Fragment Ion Analysis G->H J Analyze Fragmentation Pattern H->J K Structural Confirmation I->K J->K

A generalized workflow for ESI-MS analysis, including sample preparation, data acquisition, and interpretation.
Predicted Mass Spectrum and Fragmentation

The molecular formula of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is C₉H₁₈N₂O, with a monoisotopic mass of 170.1419 Da.

  • Full Scan MS: In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 171.1497.

  • Tandem MS (MS/MS) Fragmentation: The fragmentation of the [M+H]⁺ ion is expected to occur at the weakest bonds and lead to the formation of stable fragment ions. Key predicted fragmentation pathways include:

    • Cleavage of the N-C(oxetane) bond: This would be a major fragmentation pathway, leading to the formation of a protonated 3-aminopiperidine fragment (m/z 101.1073) and a neutral oxetene molecule (C₃H₄O).

    • Ring-opening of the oxetane: The strained oxetane ring may undergo ring-opening upon collisional activation, followed by loss of small neutral molecules like formaldehyde (CH₂O).

    • Fragmentation of the piperidine ring: Alpha-cleavage adjacent to the ring nitrogen is a common fragmentation pathway for piperidines.[7][8] This could involve the loss of an ethyl or propyl radical from the piperidine ring.

Predicted Fragment Ion (m/z) Possible Structure/Origin
171.1497[M+H]⁺ (Protonated Molecular Ion)
101.1073Protonated (3R)-piperidin-3-amine fragment
84.0813Piperidinium iminium ion from fragmentation of the piperidine ring
71.0702Fragment from the oxetane moiety

Conclusion

The structural characterization of novel compounds is a cornerstone of modern drug discovery and development. This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectrometry data for (3R)-N-(Oxetan-3-yl)piperidin-3-amine. While the provided spectral data are predictive, they are based on sound spectroscopic principles and data from structurally related molecules. The outlined experimental protocols offer a standardized approach for acquiring high-quality data for this and similar compounds. This guide serves as a valuable resource for researchers working on the synthesis, characterization, and application of this promising new chemical entity.

References

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  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. (n.d.). CORE. Retrieved January 22, 2026, from [Link]

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An In-Depth Technical Guide to (3R)-N-(Oxetan-3-yl)piperidin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a chiral synthetic building block of significant interest in medicinal chemistry. This molecule incorporates two highly sought-after pharmacophoric fragments: the piperidine ring and the oxetane moiety. The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and provide a three-dimensional framework for interacting with biological targets[1]. The oxetane ring, a four-membered cyclic ether, has gained prominence as a versatile bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation and basicity[2]. The specific stereochemistry at the 3-position of the piperidine ring further allows for precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with protein targets. This guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, serving as a technical resource for its utilization in drug discovery and development.

Core Molecular Identifiers

Accurate identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

IdentifierValueSource
IUPAC Name (3R)-1-(oxetan-3-yl)piperidin-3-amineBOC Sciences
CAS Number 1349700-06-6BOC Sciences
Molecular Formula C₈H₁₆N₂OBOC Sciences
Molecular Weight 156.23 g/mol BOC Sciences
InChI InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m1/s1BOC Sciences
InChIKey FECUYKSSLLPDLH-SSDOTTSWSA-NBOC Sciences
SMILES N[C@H]1CN(CC(C1)C2COC2)BOC Sciences

Synthesis and Manufacturing

The synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is conceptually a two-stage process: the preparation of the chiral precursor, (R)-3-aminopiperidine, followed by its N-alkylation with an oxetane moiety.

Part 1: Synthesis of the Chiral Precursor, (R)-3-Aminopiperidine

The enantiomerically pure (R)-3-aminopiperidine is a critical starting material. Several synthetic routes have been established, often involving either the resolution of a racemic mixture or an asymmetric synthesis from a chiral starting material. One common and efficient method involves the enzymatic transamination of a protected 3-piperidone.

Protocol: Enzymatic Synthesis of (R)-N-protected-3-aminopiperidine

This protocol is adapted from a method utilizing a transaminase for the asymmetric synthesis of the amine[3].

  • Reaction Setup: In a suitable reaction vessel, dissolve N-protected-3-piperidone (e.g., N-Boc-3-piperidone or N-Cbz-3-piperidone) in a buffered aqueous solution (e.g., Tris-HCl buffer at pH 8.0-9.0).

  • Addition of Amino Donor: Add an excess of an amino donor, such as isopropylamine.

  • Enzymatic Reaction: Introduce a catalytic amount of a suitable (R)-selective ω-transaminase and pyridoxal phosphate (PLP) as a cofactor.

  • Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 45-50 °C) with stirring for a sufficient duration (typically 18-24 hours) to ensure complete conversion. The pH should be monitored and maintained throughout the reaction.

  • Workup and Purification: Upon completion, remove the enzyme by filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude (R)-N-protected-3-aminopiperidine. Further purification can be achieved by column chromatography.

  • Deprotection: The protecting group is then removed under standard conditions. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. For a Cbz group, hydrogenolysis is a common method.

Synthesis of (R)-3-Aminopiperidine N-protected-3-piperidone N-protected-3-piperidone Reaction_Vessel Enzymatic Transamination N-protected-3-piperidone->Reaction_Vessel Substrate Workup Extraction & Purification Reaction_Vessel->Workup pH, Temp Control Transaminase_PLP ω-Transaminase PLP Transaminase_PLP->Reaction_Vessel Catalyst Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Reaction_Vessel N-protected-(R)-3-aminopiperidine N-protected-(R)-3-aminopiperidine Workup->N-protected-(R)-3-aminopiperidine Deprotection Deprotection N-protected-(R)-3-aminopiperidine->Deprotection (R)-3-aminopiperidine (R)-3-aminopiperidine Deprotection->(R)-3-aminopiperidine e.g., Acid or Hydrogenolysis

Caption: Enzymatic synthesis of (R)-3-aminopiperidine.

Part 2: Reductive Amination to Yield (3R)-N-(Oxetan-3-yl)piperidin-3-amine

The final step involves the coupling of (R)-3-aminopiperidine with oxetan-3-one via reductive amination. This is a robust and widely used transformation in medicinal chemistry for the formation of C-N bonds.

Proposed Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of (R)-3-aminopiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add oxetan-3-one (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.), portion-wise to the reaction mixture. This reagent is often preferred for its mildness and compatibility with a wide range of functional groups.

  • Reaction Conditions: Continue stirring at room temperature for an additional 12-24 hours, or until the reaction is deemed complete by LC-MS analysis.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford (3R)-N-(Oxetan-3-yl)piperidin-3-amine as the final product.

Reductive Amination cluster_reactants Reactants (R)-3-aminopiperidine (R)-3-aminopiperidine Reaction_Vessel Reductive Amination (e.g., DCM, NaBH(OAc)₃) (R)-3-aminopiperidine->Reaction_Vessel Oxetan-3-one Oxetan-3-one Oxetan-3-one->Reaction_Vessel Workup_Purification Aqueous Workup & Chromatography Reaction_Vessel->Workup_Purification Reaction Progress Monitored by LC-MS (3R)-N-(Oxetan-3-yl)piperidin-3-amine (3R)-N-(Oxetan-3-yl)piperidin-3-amine Workup_Purification->(3R)-N-(Oxetan-3-yl)piperidin-3-amine

Caption: Reductive amination synthesis workflow.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the final compound is not widely published. The following table presents predicted properties and expected spectroscopic characteristics based on the known effects of the constituent functional groups.

PropertyPredicted Value / Expected CharacteristicsRationale
Boiling Point > 200 °CHigh molecular weight and presence of hydrogen bond donors and acceptors.
Solubility Soluble in methanol, chloroform, and DMSO. Moderate aqueous solubility.The oxetane and amine functionalities are expected to enhance aqueous solubility compared to a purely carbocyclic analogue.
¹H NMR Signals expected for piperidine ring protons (δ 1.5-3.5 ppm), oxetane ring protons (δ 4.0-5.0 ppm), and amine protons (broad singlet).The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
¹³C NMR Aliphatic signals for the piperidine and oxetane carbons.The carbon atoms attached to nitrogen and oxygen will be shifted downfield.
Mass Spec (ESI+) [M+H]⁺ at m/z 157.13Based on the molecular formula C₈H₁₆N₂O.

Applications in Medicinal Chemistry

The combination of the piperidine and oxetane rings in (3R)-N-(Oxetan-3-yl)piperidin-3-amine makes it a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

  • Modulation of Physicochemical Properties: The oxetane moiety can be strategically employed to fine-tune the properties of a lead compound. Its polar nature can enhance aqueous solubility, which is often a challenge in drug development. Furthermore, the oxetane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

  • Scaffold for Library Synthesis: As a bifunctional molecule with two distinct amine groups, (3R)-N-(Oxetan-3-yl)piperidin-3-amine is an excellent starting point for the construction of compound libraries. The primary amine can be readily derivatized through amide bond formation, sulfonylation, or further reductive amination, while the tertiary amine of the piperidine ring can be involved in salt formation or other interactions.

  • Bioisosteric Replacement: The N-oxetanyl group can serve as a bioisosteric replacement for other functionalities. For instance, it can modulate the basicity of the piperidine nitrogen compared to N-alkyl or N-aryl substituted piperidines, which can have a profound impact on a compound's pharmacokinetic and pharmacodynamic profile.

  • Access to Novel Chemical Space: The rigid, three-dimensional structure of the oxetane-piperidine combination allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with improved potency and selectivity for their targets. The defined stereochemistry at the C3 position of the piperidine ensures that these three-dimensional interactions are specific and reproducible.

Conclusion

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a valuable and versatile building block for modern drug discovery. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. The unique combination of the chiral piperidine scaffold and the property-modulating oxetane ring provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This guide has provided the foundational knowledge required to incorporate this promising molecule into drug discovery programs.

References

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An In-depth Technical Guide to the Role of Oxetanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone motif in modern medicinal chemistry.[1][2] Initially recognized in the structure of the natural product paclitaxel, its true potential as a versatile modulator of drug-like properties is now being fully realized.[1][3] This guide provides a comprehensive technical overview of the strategic application of oxetanes in drug discovery. We will delve into the fundamental principles that govern their utility as bioisosteres, their profound impact on critical physicochemical parameters such as solubility and metabolic stability, and their function as rigid, three-dimensional scaffolds.[2][4] Through detailed case studies of clinical candidates, step-by-step synthetic protocols, and mechanistic explorations, this document serves as an essential resource for researchers and scientists dedicated to the design and development of next-generation therapeutics.

Introduction: The Strategic Rise of Small, Strained Rings

The drive to explore chemical space beyond flat, aromatic systems has led medicinal chemists to embrace sp³-rich, three-dimensional motifs.[1][4] This shift is underpinned by the observation that increased molecular three-dimensionality often correlates with higher target selectivity and improved pharmacokinetic profiles.[1] Among the small, strained rings, oxetanes have garnered significant attention for their unique combination of properties: a low molecular weight, a polar core, and a defined three-dimensional structure.[1][2] This guide will elucidate how these fundamental characteristics are strategically leveraged to overcome common challenges in drug development, from poor solubility to rapid metabolic clearance.

The Oxetane Moiety: A Multifaceted Bioisosteric Tool

A key strategy in medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties to fine-tune a molecule's characteristics. Oxetanes have proven to be exceptionally effective in this role.[3]

Isostere for Carbonyl and gem-Dimethyl Groups

Perhaps the most influential application of oxetanes is as a bioisostere for the ubiquitous gem-dimethyl and carbonyl groups.[1][5]

  • gem-Dimethyl Replacement: The substitution of a metabolically vulnerable gem-dimethyl group with a 3,3-disubstituted oxetane can effectively block C-H oxidation without the associated penalty of increased lipophilicity.[1][2] The oxetane's oxygen atom introduces polarity, often leading to a favorable decrease in LogD and an increase in aqueous solubility.[1][6]

  • Carbonyl Replacement: Replacing a ketone with an oxetane can enhance metabolic stability against reduction and introduce a more rigid, 3D geometry while maintaining a hydrogen bond acceptor capability.[2][5]

The diagram below illustrates this principle of bioisosteric replacement, a foundational concept in leveraging oxetanes in drug design.

G cluster_0 Common Drug Motifs cluster_1 Oxetane Bioisosteric Replacement cluster_2 Improved Candidate Properties A Lead Compound (High Lipophilicity, Metabolic Liability) B Motif to Replace gem-Dimethyl Carbonyl (Ketone) C Oxetane Moiety (3,3-Disubstituted) B:f1->C Replaces B:f2->C Replaces D Optimized Compound C->D Leads to E Key Improvements ↓ Lipophilicity (LogD) ↑ Metabolic Stability ↑ Aqueous Solubility

Caption: Bioisosteric replacement strategy using an oxetane.

Modulation of Physicochemical Properties: The Oxetane Advantage

The introduction of an oxetane into a lead compound is frequently a late-stage optimization strategy to rectify suboptimal pharmacokinetic (PK) properties.[1] The electron-withdrawing nature of the oxetane oxygen atom and the ring's inherent polarity are the primary drivers of these improvements.[3][7]

Enhancing Aqueous Solubility and Reducing Lipophilicity

A persistent challenge in drug discovery is balancing potency with aqueous solubility. The polar, non-basic nature of the oxetane ring makes it an excellent tool for increasing solubility and reducing lipophilicity (LogD).[1][4] For instance, in the development of SYK inhibitors, replacing an ethyl group on a piperazine with an oxetane moiety was a key step in optimizing the lead compound, ultimately leading to Lanraplenib.[1] This single change contributed to a reduction in LogD from 2.0 to an optimal 1.3.[2]

Improving Metabolic Stability

Oxetanes can enhance metabolic stability through two primary mechanisms:

  • Blocking Metabolic Hotspots: As a replacement for a gem-dimethyl group, the oxetane sterically shields adjacent positions from enzymatic attack by cytochrome P450 (CYP) enzymes.[1][4]

  • Redirecting Metabolism: The inherent stability of the oxetane ring itself means it is less prone to oxidation compared to other alkyl groups or heterocycles like morpholine.[2]

Modulating Amine Basicity (pKa)

When placed adjacent to a basic nitrogen atom, the inductive electron-withdrawing effect of the oxetane ring significantly reduces the amine's pKa.[5][7] This is a critically important tactic for avoiding off-target effects, such as hERG ion channel inhibition, which is often linked to high amine basicity.[5][8] In the development of Bruton's tyrosine kinase (BTK) inhibitors, this strategy was employed to great effect. For example, in one series, installing an oxetane reduced the pKa from 4.0 to 2.8, improving cell potency and maintaining favorable physicochemical properties.[5]

Data Presentation: Quantitative Impact of Oxetane Incorporation

The following table summarizes the quantitative improvements observed in the optimization of Entospletinib to Lanraplenib, a potent SYK inhibitor.[1][2]

Compound/ModificationKey MoietyLogDCalculated pKaHT/B Cell Selectivity Ratio
Entospletinib Analog4-ethyl-piperazine~2.08.05
Lanraplenib N-oxetane-piperazine 1.3 6.4 10

Data synthesized from literature reports on the development of Lanraplenib.[1][2]

Synthetic Strategies for Incorporating Oxetanes

The increasing utility of oxetanes has driven significant innovation in their synthesis.[5][9] Access to functionalized oxetane building blocks is crucial for their broad application in discovery campaigns.

Synthesis of Mono-substituted Oxetanes

Mono-substituted oxetanes are commonly prepared via nucleophilic displacement of a leaving group from a pre-formed oxetane ring, such as 3-bromooxetane.[5] Another robust method is the reductive amination of oxetan-3-one.[5][9]

Synthesis of 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes often starts from oxetan-3-one.[9] Reactions like the Horner-Wadsworth-Emmons olefination can be used to introduce initial complexity, followed by further functionalization.[9]

Experimental Protocol: Synthesis of a 3-Amino-3-(hydroxymethyl)oxetane Derivative

This protocol outlines a common sequence starting from oxetan-3-one, illustrating the construction of a 3,3-disubstituted building block. This method relies on the Henry (nitroaldol) reaction followed by reduction.

Step 1: The Henry Reaction

  • To a stirred solution of oxetan-3-one (1.0 eq) and nitromethane (1.5 eq) in methanol at 0 °C, add a solution of sodium hydroxide (1.1 eq) in water dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding acetic acid until the pH is neutral.

  • Concentrate the mixture under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-alcohol intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-alcohol from Step 1 in ethanol.

  • Add Raney Nickel (approx. 10% w/w) to the solution.

  • Hydrogenate the mixture in a Parr shaker apparatus under 50 psi of H₂ for 24 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired 3-amino-3-(hydroxymethyl)oxetane.

The workflow for this synthesis is depicted in the following diagram.

G start Start Materials: Oxetan-3-one, Nitromethane step1 Step 1: Henry Reaction (Base-catalyzed C-C bond formation) start->step1 intermediate Intermediate: 3-(nitromethyl)oxetan-3-ol step1->intermediate step2 Step 2: Nitro Group Reduction (e.g., Raney Ni, H₂) intermediate->step2 product Final Product: 3-amino-3-(hydroxymethyl)oxetane step2->product

Caption: Synthetic workflow for a disubstituted oxetane.

Case Studies: Oxetanes in Clinical Development

The value of oxetanes is underscored by their presence in numerous compounds that have entered clinical trials.[1][5] These examples provide field-proven validation of the principles discussed.

Crenolanib (FLT3/PDGFR Inhibitor)

Crenolanib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR), investigated for the treatment of acute myeloid leukemia (AML).[1][3] The molecule features a 3-(hydroxymethyl)-3-methyloxetane moiety. This group plays a crucial role in conferring the desired physicochemical properties that allow for oral bioavailability and effective target engagement.[3]

Fenebrutinib (BTK Inhibitor)

Developed for multiple sclerosis, Fenebrutinib is a Bruton's tyrosine kinase (BTK) inhibitor.[1] Its structure includes an amino-oxetane group, which was strategically incorporated to modulate the basicity of an adjacent amine, thereby improving selectivity and reducing potential off-target liabilities.[1][5]

Palovarotene (RARγ Agonist)

Palovarotene is a medication used for treating fibrodysplasia ossificans progressiva.[10] While not a typical example of physicochemical property modulation, its oxetane-containing structure highlights the acceptance of this motif in approved therapeutic agents.

Table of Selected Oxetane-Containing Clinical Candidates

Drug NameTargetTherapeutic AreaPhase of Development (as of early 2023)
CrenolanibFLT3, PDGFROncology (AML)Phase III
FenebrutinibBTKMultiple SclerosisPhase III
ZiresovirRSV Fusion ProteinInfectious Disease (RSV)Phase III
DanuglipronGLP-1RDiabetesPhase II
LanraplenibSYKAutoimmune DiseasePhase II

Source: Data compiled from multiple recent reviews in medicinal chemistry.[1][2]

Future Perspectives and Challenges

The success of the oxetane motif has solidified its place in the medicinal chemist's toolbox.[5][9] Future applications will likely see oxetanes used not just as peripheral property modulators but as central scaffolding elements that dictate the primary pharmacophore.[5] The development of novel, more efficient, and scalable synthetic routes to diverse oxetane building blocks remains a key area of research.[9] While generally stable, the potential for ring-opening under certain acidic conditions requires careful consideration during synthesis, formulation, and storage.[9]

Conclusion

Oxetanes represent a powerful and validated strategy for enhancing the drug-like properties of therapeutic candidates. Their ability to simultaneously improve solubility, increase metabolic stability, modulate basicity, and maintain or enhance potency is a rare and valuable combination.[8] By acting as effective bioisosteres for problematic groups like gem-dimethyl and carbonyls, oxetanes provide a rational path to overcoming common ADME and toxicity hurdles. As synthetic accessibility continues to improve, the strategic incorporation of this small, polar, three-dimensional ring is set to become an even more frequent and impactful tactic in the design of superior medicines.

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A Technical Guide to the 3-Aminopiperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aminopiperidine scaffold has emerged as a quintessential privileged structure in modern medicinal chemistry, integral to the design of numerous clinically successful therapeutics.[1] Its unique combination of a rigid cyclohexane-like chair conformation, a basic nitrogen atom, and a strategically positioned chiral amino group allows for precise, three-dimensional interactions with biological targets.[2][3] This guide provides an in-depth analysis of the 3-aminopiperidine core, detailing its fundamental physicochemical properties, prevalent synthetic strategies, and critical role in the development of high-affinity ligands. Through a comprehensive review of authoritative literature and case studies, we explore the causal relationships between the scaffold's structural features and its pharmacological utility, with a particular focus on its application in Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Detailed experimental protocols and visual diagrams are provided to equip researchers and drug development professionals with the practical knowledge required to effectively leverage this versatile scaffold in their discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, distinct biological targets, serving as a robust starting point for library design.[4] The piperidine ring itself is a highly favored motif, present in a vast array of pharmaceuticals targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] The introduction of an amino group at the 3-position imbues the scaffold with a unique set of properties that elevate its status.

The 3-aminopiperidine core offers several key advantages:

  • Defined Stereochemistry: The C3 position is a chiral center, allowing for stereospecific interactions with target proteins. The biological activity of enantiomers can differ significantly, making stereocontrol in synthesis paramount.[5]

  • Three-Dimensional Diversity: The amino group serves as a critical vector for introducing substituents. Its axial or equatorial orientation in the preferred chair conformation provides a scaffold for projecting pharmacophoric elements into specific regions of a binding pocket.[6]

  • Modulated Physicochemical Properties: The two nitrogen atoms provide handles for tuning properties like pKa, solubility, and lipophilicity, which are crucial for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

Its utility is prominently displayed in drugs like Alogliptin and Linagliptin, which are used to treat type-2 diabetes.[7] These examples underscore the scaffold's power to generate potent and selective inhibitors for well-defined therapeutic targets.

Physicochemical and Structural Properties

A deep understanding of the scaffold's intrinsic properties is fundamental to its rational application in drug design.

Conformational Preferences

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[6] However, the presence of the nitrogen heteroatom and the C3-amino substituent introduces additional complexity. The substituent at the 3-position can exist in either an axial or equatorial orientation. The equatorial conformation is generally more stable, but the energy barrier for ring inversion is relatively low.[6] This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to the steric demands of a target's binding site.[1][3] As shown by NMR studies, the coupling patterns of the ring protons can imply a single, defined chair conformation in solution, often with bulky substituents favoring the equatorial position to minimize 1,3-diaxial interactions.[2]

Basicity and pKa

The 3-aminopiperidine scaffold contains two basic centers: the ring nitrogen (a secondary amine) and the exocyclic primary amino group. The pKa values are critical for determining the molecule's ionization state at physiological pH (≈7.4), which in turn governs its solubility, membrane permeability, and ability to form ionic interactions with the target protein. The pKa of the piperidine ring nitrogen is typically around 11.2, while the exocyclic amino group is less basic.[2][6] These values can be significantly modulated by the introduction of electron-withdrawing or -donating groups, a common strategy in lead optimization.

PropertyTypical Value/CharacteristicSignificance in Drug Design
Conformation Prefers chair conformation.[6]Allows for defined 3D orientation of substituents. Flexibility can aid binding.[1]
Chirality Stereocenter at C3.Enables stereospecific interactions; enantiomers can have vastly different activities.[5]
pKa1 (Ring N) ~11.2 (unsubstituted)[6]Primarily protonated at physiological pH. Key interaction point.
pKa2 (Amino N) ~8.5-9.5[2]Partially protonated at physiological pH. Can act as H-bond donor/acceptor.
Solubility Generally good aqueous solubility when protonated.Can be tuned via substitution to balance solubility and permeability.[1]

Strategic Synthesis of Chiral 3-Aminopiperidines

The therapeutic utility of 3-aminopiperidine derivatives is critically dependent on their enantiomeric purity. Consequently, robust and scalable asymmetric synthetic routes are of paramount importance.[8]

Common Synthetic Approaches

Numerous methods exist for the synthesis of this scaffold, each with distinct advantages regarding scalability, cost, and stereocontrol.[9]

  • Resolution of Racemates: A classical approach involves synthesizing the racemic 3-aminopiperidine and then separating the enantiomers using a chiral resolving agent, such as an optically active cyclic phosphoric acid, to form diastereomeric salts that can be separated by crystallization.[5] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids like L-glutamic acid. A multi-step sequence involving reduction, activation (e.g., tosylation), and intramolecular cyclization can furnish the desired enantiomerically pure scaffold. The primary advantage is the defined stereochemistry of the starting material, which avoids a resolution step.

  • Asymmetric Hydrogenation: The reduction of pyridine-derived precursors, such as 3-aminopyridine, using a chiral catalyst (e.g., a Rhodium-based complex) can provide enantiomerically enriched 3-aminopiperidine. However, achieving high enantioselectivity can be challenging.

  • Biocatalytic Methods: The use of enzymes, particularly transaminases, has become a powerful, green alternative for asymmetric synthesis.[9][10] An (R)-selective ω-transaminase can convert a prochiral N-protected 3-piperidone directly into the corresponding (R)-amine with very high enantiomeric excess (ee).[5][10] This approach is highly specific, operates under mild conditions, and is well-suited for industrial-scale production.[10]

The choice of synthetic route is a critical decision driven by project-specific needs. For large-scale manufacturing of a drug substance like (R)-3-aminopiperidine, a reproducible, high-yielding, and cost-effective method like a biocatalytic or a well-optimized chiral pool synthesis is often preferred.[8]

G cluster_0 Synthetic Strategies for Chiral 3-Aminopiperidine P1 Prochiral Precursor (e.g., N-Boc-3-piperidone) M1 Asymmetric Transamination (e.g., ω-Transaminase) P1->M1 High ee Green Chemistry P2 Racemic Mixture (3-Aminopiperidine) M2 Diastereomeric Salt Resolution (e.g., CPA) P2->M2 Max 50% Yield Classical Method P3 Chiral Pool (e.g., L-Glutamic Acid) M3 Multi-Step Chemical Synthesis P3->M3 Stereochemistry from Start Multiple Steps Prod Enantiopure (R)- or (S)-3-Aminopiperidine M1->Prod M2->Prod M3->Prod

Caption: Key synthetic pathways to enantiopure 3-aminopiperidine.

Case Study: The Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The development of DPP-4 inhibitors for the treatment of type 2 diabetes mellitus is a landmark success story for the 3-aminopiperidine scaffold.[11] DPP-4 is a serine protease that inactivates incretin hormones (like GLP-1), which are responsible for stimulating glucose-dependent insulin secretion.[12][13] Inhibiting DPP-4 prolongs the action of these hormones, thereby improving glycemic control.[14]

Mechanism of Interaction

Many potent DPP-4 inhibitors, including Alogliptin and Sitagliptin, feature a chiral (R)-3-aminopiperidine moiety.[7][8] This specific component is crucial for binding to the DPP-4 enzyme. The primary amino group of the scaffold forms a key salt bridge interaction with a pair of glutamate residues (Glu205/Glu206) in the S2 subsite of the enzyme's active site. The piperidine ring itself occupies a hydrophobic pocket, and its rigid chair conformation optimally positions the amine for this critical interaction. The (R)-stereochemistry is essential; the (S)-enantiomer typically exhibits significantly lower potency, highlighting the precise geometric requirements for high-affinity binding.

DPP4_Interaction cluster_DPP4 DPP-4 Enzyme Active Site cluster_Inhibitor Alogliptin (Example Inhibitor) S1 S1 Pocket (Hydrophobic) S2 S2 Pocket (Anionic) CatalyticTriad Catalytic Triad (Ser630, His740, Asp708) Aminopiperidine (R)-3-Aminopiperidine Moiety Aminopiperidine->S2 Salt Bridge with Glu205/Glu206 Xanthine Xanthine Scaffold Xanthine->CatalyticTriad H-Bonding Sidechain Cyanobenzyl Group Sidechain->S1 π-π Stacking

Caption: Pharmacophore model of a 3-aminopiperidine-based DPP-4 inhibitor.

Experimental Protocol: Asymmetric Synthesis via Transamination

This protocol describes a self-validating system for the synthesis of (R)-1-Boc-3-aminopiperidine from a prochiral ketone using an immobilized ω-transaminase, a method valued for its high stereoselectivity and environmental credentials.[5]

Materials
  • 1-Boc-3-piperidone

  • Immobilized (R)-selective ω-transaminase (e.g., from Aspergillus terreus)

  • Isopropylamine (IPA) (amine donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Triethanolamine buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Chiral HPLC column for analysis

Step-by-Step Procedure
  • Reaction Setup: In a jacketed reaction vessel, prepare a solution of triethanolamine buffer (100 mL) containing isopropylamine (1.5 M) and PLP (1.5 mM).

  • Enzyme Addition: Add the immobilized ω-transaminase (2.0 g) to the buffer solution. Stir the suspension at 30 °C for 15 minutes to equilibrate the enzyme.

  • Substrate Addition: Dissolve 1-Boc-3-piperidone (5.0 g, 25.1 mmol) in DMSO (10 mL). Add this solution dropwise to the enzyme suspension over 30 minutes, maintaining the temperature at 30 °C.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 30 °C. Monitor the conversion of the ketone to the amine by taking small aliquots every 2-4 hours. Quench the aliquot with acetonitrile, filter off the enzyme, and analyze by LC-MS. The reaction is typically complete within 24 hours.

  • Workup: Once the reaction reaches >99% conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Extraction: Transfer the aqueous filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). This step removes the buffer salts and residual IPA.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-3-aminopiperidine as an oil.

Purification and Characterization (Self-Validation)
  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

  • Identity Confirmation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

  • Enantiomeric Excess (ee) Determination: Determine the enantiomeric purity by chiral HPLC analysis. A typical method would involve a Chiralpak column with a mobile phase of hexane/isopropanol. The resulting ee should be >99%.[5]

Future Perspectives and Conclusion

The 3-aminopiperidine scaffold is far from being fully exploited. Its proven success ensures its continued use as a foundational element in drug discovery campaigns. Future applications are likely to expand into new therapeutic areas, driven by several key trends:

  • Bioisosteric Replacement: Medicinal chemists will continue to explore subtle modifications, replacing the piperidine ring with related saturated heterocycles (e.g., piperazines, morpholines) to fine-tune ADME properties or escape existing patent landscapes.[15][16]

  • Novel Synthetic Methods: Advances in catalysis, particularly in C-H activation and flow chemistry, will provide more efficient and diverse ways to functionalize the piperidine core, enabling rapid library synthesis.

  • Expanded Therapeutic Targets: While prominent in metabolic diseases, the scaffold is being actively investigated for targets such as kinases, proteases, and GPCRs in oncology, inflammation, and neurology.[17]

References

  • U.S. Patent No. US20100029941A1, "Preparation of (r)-3-aminopiperidine dihydrochloride," Google Patents. [URL: https://patents.google.
  • Linnerz, H., et al. (n.d.). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007823/]
  • Kumar, P., et al. (2022). "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid." CSIR-NIScPR Online Periodicals Repository. [URL: http://nopr.niscpr.res.in/handle/123456789/58776]
  • "Piperidine." Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperidine]
  • Ford, G. J., et al. (2020). "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02976a]
  • Vitaku, E., et al. (2024). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/38640702/]
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  • World Intellectual Property Organization Patent No. WO2007112368A1, "Preparation of (r)-3-aminopiperidine dihydrochloride," Google Patents. [URL: https://patents.google.
  • Hasan, M. M., et al. (2024). "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies." National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952011/]
  • Kumar, P., et al. (2022). "Structure of few bio-active compounds having 3-amino piperidine ring system." ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-few-bio-active-compounds-having-3-amino-piperidine-ring-system_fig1_358604724]
  • Linnerz, H., et al. (2014). "3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS." ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm5000574]
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  • Ye, B., et al. (2010). "Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor." National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/20192211/]
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  • Akter, F., et al. (2024). "Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus." National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10922228/]
  • BenchChem. (2025). "The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine." BenchChem. [URL: https://www.benchchem.com/product/b1299793#chirality-of-1-boc-3-aminopiperidine]
  • Karczmarzyk, A., et al. (2021). "The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All." MDPI. [URL: https://www.mdpi.com/1424-8247/14/11/1164]
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An In-Depth Technical Guide to (3R)-N-(Oxetan-3-yl)piperidin-3-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

(3R)-N-(Oxetan-3-yl)piperidin-3-amine, a chiral secondary amine bearing both a piperidine and an oxetane moiety, represents a significant building block in contemporary drug discovery. Its chemical structure combines the established pharmacological relevance of the piperidine scaffold with the advantageous physicochemical properties imparted by the oxetane ring. The piperidine core is a ubiquitous feature in a vast array of pharmaceuticals, influencing their solubility, lipophilicity, and interaction with biological targets. The incorporation of an oxetane, a four-membered cyclic ether, can further enhance aqueous solubility, metabolic stability, and introduce a three-dimensional character that is often beneficial for target engagement. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this promising molecule.

Key Identifier:

Compound NameCAS Number
(3R)-N-(Oxetan-3-yl)piperidin-3-amine1349700-06-6

Physicochemical Properties: The Impact of Oxetane Incorporation

While extensive experimental data for (3R)-N-(Oxetan-3-yl)piperidin-3-amine is not widely available in the public domain, its physicochemical properties can be predicted based on the well-documented influence of its constituent motifs.

The presence of the oxetane ring is expected to have a significant impact on the molecule's properties compared to a simple alkyl or cycloalkyl substituent. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, which can improve aqueous solubility. Furthermore, the strained four-membered ring introduces a degree of polarity and can reduce the lipophilicity of the molecule. The basicity of the piperidine nitrogen is also likely to be modulated by the electron-withdrawing effect of the oxetane ring.

Predicted Physicochemical Parameters:

PropertyPredicted Value/TrendRationale
Molecular Weight 156.23 g/mol Calculated from the molecular formula C8H16N2O.
pKa 8.5 - 9.5The piperidine nitrogen will be basic, with the oxetane likely having a slight electron-withdrawing effect, potentially lowering the pKa compared to simpler N-alkyl piperidines.
LogP 0.5 - 1.5The oxetane moiety is known to decrease lipophilicity compared to analogous acyclic or larger cyclic ethers.
Aqueous Solubility Moderate to HighThe presence of two amine nitrogens and the oxetane oxygen, all capable of hydrogen bonding, should confer good solubility.
Polar Surface Area ~40-50 ŲThe nitrogen and oxygen atoms contribute significantly to the polar surface area, which is a key factor in membrane permeability and drug-likeness.

Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine: Key Methodologies

The synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine can be approached through two primary and logically sound strategies: reductive amination and N-alkylation. Both methods utilize the commercially available and chirally pure starting material, (R)-3-Aminopiperidine.

Method 1: Reductive Amination of (R)-3-Aminopiperidine with Oxetan-3-one

This is a highly efficient and widely used method for the formation of C-N bonds. The reaction proceeds in a one-pot fashion, involving the initial formation of an imine or enamine intermediate from the condensation of (R)-3-aminopiperidine and oxetan-3-one, followed by its immediate reduction to the desired secondary amine.

Key Starting Materials:

Compound NameCAS Number
(R)-3-Aminopiperidine127294-73-9
Oxetan-3-one6704-31-0

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine/Enamine Formation cluster_2 Reduction cluster_3 Work-up and Purification A Dissolve (R)-3-Aminopiperidine in a suitable solvent (e.g., DCM, DCE, or MeOH) B Add Oxetan-3-one A->B 1.1 eq C Stir at room temperature (optional: add a dehydrating agent like MgSO4) B->C D Add a reducing agent (e.g., NaBH(OAc)3, NaBH4, or NaCNBH3) C->D 1.2-1.5 eq E Continue stirring until reaction completion (Monitor by TLC or LC-MS) D->E F Quench the reaction (e.g., with aqueous NaHCO3) E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify (e.g., by column chromatography) G->H

Caption: Reductive amination workflow for the synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Causality Behind Experimental Choices:

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for reductive aminations with sodium triacetoxyborohydride (NaBH(OAc)₃) as they are compatible with this mild reducing agent. Methanol (MeOH) can be used with stronger reducing agents like sodium borohydride (NaBH₄).

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the ketone starting material before imine formation. Sodium cyanoborohydride (NaCNBH₃) is also effective but is more toxic.

  • Stoichiometry: A slight excess of the ketone and reducing agent is typically used to ensure complete conversion of the starting amine.

Method 2: N-Alkylation of (R)-3-Aminopiperidine with an Oxetane Electrophile

This classical approach involves the direct alkylation of the primary amine of (R)-3-aminopiperidine with an oxetane bearing a suitable leaving group, such as a halide or a sulfonate ester. The use of a base is crucial to deprotonate the amine, enhancing its nucleophilicity.

Key Starting Materials:

Compound NameCAS Number
(R)-3-Aminopiperidine127294-73-9
3-Bromooxetane39267-79-3

Experimental Workflow: N-Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A Dissolve (R)-3-Aminopiperidine in a polar aprotic solvent (e.g., DMF, DMSO, or ACN) B Add a base (e.g., K2CO3, Cs2CO3, or DIPEA) A->B 2-3 eq C Add 3-Bromooxetane B->C 1.0-1.2 eq D Heat the reaction mixture (e.g., 60-100 °C) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to room temperature and dilute with water E->F G Extract with an organic solvent F->G H Wash, dry, concentrate, and purify (e.g., by column chromatography) G->H

Caption: N-Alkylation workflow for the synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are ideal as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the acid formed during the reaction and to deprotonate the amine. A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) can also be employed.

  • Temperature: Heating is generally required to overcome the activation energy of the alkylation reaction. The optimal temperature will depend on the reactivity of the electrophile and the solvent used.

Applications in Drug Discovery and Development

The unique structural combination of a piperidine and an oxetane in (3R)-N-(Oxetan-3-yl)piperidin-3-amine makes it a valuable building block for the synthesis of novel therapeutic agents.

A notable example of its application is found in patent literature, specifically in the synthesis of fused bicyclic heteroaryl compounds as NLRP3 inhibitors[1]. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. In this context, (3R)-N-(Oxetan-3-yl)piperidin-3-amine serves as a crucial intermediate that is coupled with a heteroaryl core to generate the final active pharmaceutical ingredient[1].

The piperidine moiety in such compounds can provide a key interaction point with the target protein, while the oxetane can fine-tune the molecule's physicochemical properties to improve its drug-like characteristics, such as solubility and metabolic stability.

Characterization and Quality Control

The successful synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine must be confirmed through rigorous analytical characterization.

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the protons on the piperidine and oxetane rings. The chemical shifts and coupling patterns will be indicative of the connectivity and stereochemistry of the molecule.

    • ¹³C NMR will provide information on the number and types of carbon atoms present in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC):

    • To confirm the enantiomeric purity of the (3R) isomer, analysis on a chiral stationary phase is necessary.

Conclusion

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a valuable and versatile building block for the development of new chemical entities in drug discovery. Its synthesis is achievable through well-established and robust chemical methodologies, primarily reductive amination and N-alkylation. The incorporation of the oxetane moiety offers a strategic advantage for modulating the physicochemical properties of lead compounds, potentially leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. As research into novel therapeutic targets continues, the demand for such sophisticated and functionally rich building blocks is expected to grow, solidifying the importance of (3R)-N-(Oxetan-3-yl)piperidin-3-amine in the medicinal chemist's toolbox.

References

  • Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors. (WO2023066825A1).

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The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most vital structural components in the design of therapeutic agents.[1] Its prevalence in numerous natural alkaloids and FDA-approved drugs underscores its importance in medicinal chemistry.[1][2] The unique physicochemical properties of the piperidine scaffold—including its ability to modulate lipophilicity, form key hydrogen bonds, and adopt specific conformations to fit into the binding pockets of molecular targets—contribute to its "privileged" status.[2] These characteristics often enhance a molecule's druggability by improving metabolic stability, facilitating transport across biological membranes, and refining pharmacokinetic profiles while potentially reducing toxicity.[2]

This guide provides an in-depth exploration of the diverse biological activities exhibited by novel piperidine derivatives. Moving beyond a simple catalog of compounds, we will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships (SAR) to inform future drug design. The focus will be on key therapeutic areas where piperidine derivatives are making a significant impact, including oncology, neurodegenerative disorders, and infectious diseases.

Section 1: Anticancer Activity of Novel Piperidine Derivatives

The development of novel anticancer agents remains a paramount challenge in medicine. Piperidine derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms of action.[3][4]

Mechanisms of Action: Inducing Cancer Cell Death

Novel piperidine-containing compounds can trigger cancer cell death primarily through the induction of apoptosis (programmed cell death).[5][6] This is often achieved by modulating the delicate balance of pro-apoptotic and anti-apoptotic proteins within the cell.[5]

A key mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax:Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome C.[5] Cytochrome C then activates a cascade of enzymes called caspases (e.g., caspase-3 and caspase-9), which are the executioners of apoptosis, ultimately leading to the dismantling of the cell.[5][6] Some derivatives also induce the generation of reactive oxygen species (ROS), which can cause oxidative damage and further promote apoptosis.[5]

Apoptosis_Pathway cluster_0 Mitochondrion Bax Bax CytoC Cytochrome C Bax->CytoC Release Bcl2 Bcl-2 Bcl2->CytoC Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Piperidine Piperidine Derivative Piperidine->Bax Upregulates Piperidine->Bcl2 Downregulates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Simplified pathway of apoptosis induction by piperidine derivatives.

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a foundational experiment for evaluating the cytotoxic potential of novel compounds.

Causality Behind Experimental Choices:

  • Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • Self-Validation: The protocol includes untreated (vehicle) controls to establish baseline viability (100%) and a positive control (a known cytotoxic drug like Doxorubicin) to validate the assay's sensitivity and the cells' response to cytotoxic agents.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel piperidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a standard anticancer drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.

Quantitative Data Summary: Anticancer Potency

The efficacy of novel piperidine derivatives is often expressed by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher potency.

Derivative ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Reference
Dibenzo[b,f]thiepin-piperidineDTPEPMDA-MB-231 (ER-)1.5[5]
Dibenzo[b,f]thiepin-piperidineDTPEPMCF-7 (ER+)3.2[5]
Vindoline-PiperazineCompound 17SK-MEL-5 (Melanoma)< 0.01[7]
Vindoline-PiperazineCompound 17SNB-75 (CNS Cancer)< 0.01[7]

Section 2: Neuroprotective and Neurological Activity

The piperidine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS).[2] Its ability to cross the blood-brain barrier makes it an ideal framework for designing agents to treat neurodegenerative diseases like Alzheimer's and Parkinson's, as well as other CNS disorders.[3][8]

Mechanism of Action: Acetylcholinesterase Inhibition

A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (ACh) in the brain.[9] This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down ACh in the synaptic cleft.[9] Many potent and selective AChE inhibitors are based on the piperidine scaffold, such as the widely prescribed drug Donepezil.[3][10]

Novel 1-benzylpiperidine derivatives have been designed to interact with key residues in the active site of the AChE enzyme, effectively blocking its catalytic activity and thereby preserving ACh levels.[10][11]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by Receptor Postsynaptic Receptor ACh->Receptor Binds Hydrolysis Hydrolysis (Choline + Acetate) AChE->Hydrolysis Signal Signal Transmission Receptor->Signal Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Blocks

Figure 2: Mechanism of acetylcholinesterase (AChE) inhibition by piperidine derivatives.

Experimental Protocol: Evaluating AChE Inhibition via Ellman's Method

Ellman's method is a rapid, sensitive, and widely used in vitro assay to quantify cholinesterase activity and evaluate the potency of its inhibitors.[12]

Causality Behind Experimental Choices:

  • Principle: The assay measures the activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

  • Self-Validation: The protocol requires a control reaction without any inhibitor to determine the maximum enzyme velocity (100% activity). A known AChE inhibitor (e.g., Donepezil) is used as a positive control to confirm the assay's validity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, DTNB, and ATCh in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test piperidine derivatives.

  • Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or vehicle/positive control) to the appropriate wells.

  • Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period. Allow the enzyme and inhibitor to interact for approximately 15 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition for each concentration of the test compound relative to the control reaction (V₀). Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Quantitative Data Summary: AChE Inhibitory Potency

The potency of novel piperidine derivatives as AChE inhibitors is quantified by their IC₅₀ values.

Derivative ClassCompound ExampleAChE IC₅₀ (nM)Selectivity (vs. BuChE)Reference
BenzylpiperidineCompound 210.5618,000-fold[11]
Indanone-piperidineE2020 (Donepezil)5.71,250-fold[10]
Substituted PiperidineVariousLow nanomolarHigh[4]

Section 3: Antiviral Activity

The piperidine scaffold is a versatile building block for the development of antiviral agents, with activity reported against various viruses, including influenza and HIV.[3][13]

Mechanism of Action: Inhibition of Viral Targets

Piperidine derivatives can inhibit viral replication by targeting key viral proteins or processes.

  • Influenza Virus: Some N-substituted piperidine derivatives have been shown to block the M2 proton channel of the Influenza A virus, which is crucial for the uncoating of the viral genome and initiating replication.[13] Others may inhibit neuraminidase, an enzyme required for the release of new virus particles from infected cells.[13]

  • HIV-1: Novel piperidine analogues have been designed as potent HIV-1 protease inhibitors.[14] The piperidine moiety can fit perfectly into the S2 subsite of the protease enzyme's active site, forming strong interactions and blocking its function.[14] HIV-1 protease is essential for cleaving viral polyproteins into functional enzymes and structural proteins, making it a critical target for antiretroviral therapy.[14]

HIV_Protease_Inhibition cluster_protease HIV-1 Protease Active Site S2_Pocket S2 Subsite Protease HIV-1 Protease Polyprotein Viral Gag-Pol Polyprotein Polyprotein->Protease Substrate Proteins Mature Viral Proteins Protease->Proteins Cleavage Virion Infectious Virion Assembly Proteins->Virion Inhibitor Piperidine-based Protease Inhibitor Inhibitor->S2_Pocket Binds to

Figure 3: Inhibition of HIV-1 Protease by a piperidine-based inhibitor.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound. It determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

Causality Behind Experimental Choices:

  • Principle: This assay relies on the ability of infectious virus particles to form plaques—localized areas of cell death—on a monolayer of susceptible host cells. The number of plaques is directly proportional to the quantity of infectious virus. An effective antiviral agent will reduce the number of plaques formed.

  • Self-Validation: A virus control (no compound) is essential to determine the baseline number of plaques. A cell control (no virus, no compound) ensures the health of the cell monolayer. A known antiviral drug serves as a positive control.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well or 12-well plates.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the piperidine derivatives in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose). This semi-solid medium restricts the spread of progeny virus, localizing the infection and allowing plaques to form.

  • Overlay: After adsorption, remove the viral inoculum and wash the cells. Add the compound-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until visible plaques develop in the virus control wells.

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain them with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones against a colored background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Quantitative Data Summary: Antiviral Potency
Derivative ClassCompound ExampleVirusAssayPotencyReference
PentadienylpiperidineAB05H1N1 InfluenzaPlaque ReductionEC₅₀ = 0.33 µM[13]
Cyclopropyl-containingCompound 22aHIV-1 ProteaseEnzyme InhibitionIC₅₀ = 3.61 nM[14]

Conclusion and Future Perspectives

The piperidine scaffold continues to be an exceptionally fruitful starting point for the design of novel, biologically active molecules.[1][2] The derivatives discussed in this guide demonstrate a remarkable breadth of therapeutic potential, from inducing apoptosis in cancer cells to inhibiting critical enzymes in neurodegenerative and viral diseases. The inherent "drug-like" properties of the piperidine ring, combined with the vast possibilities for synthetic modification, ensure its continued relevance in drug discovery.[2][15]

Future research will likely focus on enhancing the selectivity and potency of these derivatives. The introduction of chiral centers can significantly improve biological activity and pharmacokinetic profiles.[15][16][17] Furthermore, exploring multi-target agents, where a single piperidine-based molecule can modulate several disease-related pathways simultaneously, represents an exciting frontier, particularly for complex diseases like cancer and Alzheimer's.[4] As synthetic methodologies become more sophisticated, the ability to fine-tune the structure and properties of piperidine derivatives will undoubtedly lead to the development of the next generation of highly effective and safe medicines.

References
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Methodological & Application

Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(Oxetan-3-yl)piperidine Scaffolds in Medicinal Chemistry

The synthesis of novel molecular scaffolds is a cornerstone of modern drug discovery. Among these, the N-(oxetan-3-yl)piperidine moiety has emerged as a privileged structural motif. The incorporation of an oxetane ring, a four-membered cyclic ether, can significantly enhance the physicochemical properties of drug candidates. It is often employed as a polar bioisostere for gem-dimethyl or carbonyl groups, leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity. These enhancements can translate to a more favorable pharmacokinetic profile. The piperidine ring, a ubiquitous feature in many bioactive molecules, provides a versatile three-dimensional framework that can be functionalized to optimize target engagement.

This application note provides a comprehensive guide to the synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine from the chiral starting material (R)-3-aminopiperidine. We will explore two robust and widely applicable synthetic strategies: Reductive Amination and Direct N-Alkylation . For each method, we will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Strategic Approaches to the Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

The primary challenge in the synthesis of the target molecule lies in the selective formation of the C-N bond between the primary amine of (R)-3-aminopiperidine and the 3-position of the oxetane ring, while preserving the stereochemical integrity of the chiral center. Both reductive amination and direct N-alkylation offer viable pathways to achieve this transformation.

Method 1: Reductive Amination

Reductive amination is a powerful and highly versatile method for the formation of amines from carbonyl compounds.[1] The reaction proceeds in a one-pot fashion, involving the initial formation of an imine or enamine intermediate from the reaction of an amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding amine.[2][3] This method is often preferred due to its high efficiency, operational simplicity, and the commercial availability of a wide range of starting materials.

For the synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, this strategy involves the reaction of (R)-3-aminopiperidine with oxetan-3-one. The choice of reducing agent is critical to the success of this reaction. Mild and selective hydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), are ideal as they readily reduce the iminium ion intermediate while being less reactive towards the ketone starting material.[4] This selectivity minimizes side reactions and enhances the overall yield of the desired product.

Experimental Protocol: Reductive Amination

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-3-Aminopiperidine dihydrochloride≥98%Commercially Available
Oxetan-3-one≥97%Commercially Available
Sodium triacetoxyborohydride (NaBH(OAc)₃)97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Triethylamine (Et₃N)≥99.5%Commercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ReagentIn-house preparation
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercially Available
Silica gel230-400 meshCommercially Available
Step-by-Step Procedure
  • Preparation of the Amine Free Base: To a stirred suspension of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of a white precipitate of triethylamine hydrochloride will be observed.

  • Imine Formation: To the resulting mixture, add oxetan-3-one (1.1 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford the pure (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Method 2: Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds, involving the reaction of an amine nucleophile with an alkyl halide or sulfonate.[5] In the context of our target synthesis, this involves the reaction of (R)-3-aminopiperidine with an oxetane derivative bearing a suitable leaving group at the 3-position, such as 3-bromooxetane.

A key consideration for this method is the potential for over-alkylation, particularly when using a primary amine.[6][7] However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved. The use of a mild base is necessary to neutralize the hydrobromic acid generated during the reaction and to maintain the nucleophilicity of the amine.

Experimental Protocol: Direct N-Alkylation

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-3-Aminopiperidine dihydrochloride≥98%Commercially Available
3-Bromooxetane95%Commercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Triethylamine (Et₃N)≥99.5%Commercially Available
Ethyl acetate (EtOAc)ReagentCommercially Available
WaterDeionizedIn-house
Anhydrous sodium sulfate (Na₂SO₄)ReagentCommercially Available
Silica gel230-400 meshCommercially Available
Step-by-Step Procedure
  • Preparation of the Amine Free Base: To a stirred suspension of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol), add triethylamine (2.2 eq) and anhydrous potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the suspension, add 3-bromooxetane (1.05 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to yield the pure (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic methodologies, the following diagrams illustrate the key transformations.

Reductive_Amination cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product R-3-Aminopiperidine (R)-3-Aminopiperidine Imine_Intermediate Imine Intermediate R-3-Aminopiperidine->Imine_Intermediate Oxetan-3-one Oxetan-3-one Oxetan-3-one Target_Molecule (3R)-N-(Oxetan-3-yl)piperidin-3-amine Imine_Intermediate->Target_Molecule NaBH(OAc)₃

Figure 1: Reductive amination workflow.

N_Alkylation cluster_start_alkylation Starting Materials cluster_product_alkylation Product R-3-Aminopiperidine_Alkylation (R)-3-Aminopiperidine Target_Molecule_Alkylation (3R)-N-(Oxetan-3-yl)piperidin-3-amine R-3-Aminopiperidine_Alkylation->Target_Molecule_Alkylation 3-Bromooxetane, K₂CO₃ 3-Bromooxetane 3-Bromooxetane

Figure 2: Direct N-alkylation workflow.

Conclusion and Best Practices

Both reductive amination and direct N-alkylation represent effective and reliable methods for the synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine. The choice between the two routes may depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific functional group tolerance required in a more complex synthetic sequence.

For optimal results, the following best practices are recommended:

  • Inert Atmosphere: Both reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates, particularly when using anhydrous solvents.

  • Purity of Reagents: The use of high-purity starting materials and anhydrous solvents is crucial for achieving high yields and minimizing the formation of byproducts.

  • Reaction Monitoring: Careful monitoring of the reaction progress by appropriate analytical techniques (TLC, LC-MS) is essential to determine the optimal reaction time and to ensure complete conversion of the starting materials.

  • Thorough Purification: Chromatographic purification is recommended to isolate the final product in high purity, which is critical for subsequent biological evaluation and drug development studies.

By following the detailed protocols and adhering to the best practices outlined in this guide, researchers can confidently and efficiently synthesize (3R)-N-(Oxetan-3-yl)piperidin-3-amine, a valuable building block for the development of next-generation therapeutics.

References

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Sources

Application Notes and Protocols for the Chiral Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3R)-N-(Oxetan-3-yl)piperidin-3-amine in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that offer improved physicochemical properties and biological activity. (3R)-N-(Oxetan-3-yl)piperidin-3-amine is a prime example of such a scaffold, ingeniously combining the conformational rigidity of the piperidine ring with the metabolic stability and desirable aqueous solubility imparted by the oxetane moiety. The chiral 3-aminopiperidine core is a well-established pharmacophore found in numerous approved drugs, where the stereochemistry at the C3 position is often crucial for target engagement and efficacy. The addition of the oxetane ring, a versatile bioisostere for carbonyl and gem-dimethyl groups, can significantly enhance drug-like properties, including metabolic stability and solubility, while also providing a vector for further molecular exploration.

These application notes provide a comprehensive guide for the chiral synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, targeting researchers, medicinal chemists, and professionals in drug development. We will delve into established, field-proven methodologies for the preparation of the key chiral intermediate, (R)-3-aminopiperidine, and subsequently detail a robust protocol for its coupling with oxetan-3-one via reductive amination. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and reproducibility.

Strategic Overview of the Synthesis

The synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is conceptually divided into two primary stages:

  • Enantioselective Synthesis of the Key Intermediate: (R)-3-Aminopiperidine. The cornerstone of this synthesis is the efficient and stereocontrolled preparation of (R)-3-aminopiperidine. Several strategies have been successfully employed, including synthesis from chiral pool starting materials and resolution of a racemic mixture.

  • Reductive Amination for Final Product Formation. The final coupling of the chiral amine with oxetan-3-one is achieved through reductive amination, a reliable and widely used transformation in medicinal chemistry for the formation of C-N bonds.

G cluster_0 Part 1: Synthesis of (R)-3-Aminopiperidine cluster_1 Part 2: Reductive Amination A Chiral Pool Starting Material (e.g., L-Glutamic Acid) B Multi-step Conversion A->B Chemical Transformations C (R)-3-Aminopiperidine B->C Cyclization & Deprotection E Reductive Amination C->E D Oxetan-3-one D->E F (3R)-N-(Oxetan-3-yl)piperidin-3-amine E->F

Figure 1: Overall synthetic workflow for (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Part 1: Chiral Synthesis of (R)-3-Aminopiperidine Intermediate

The enantiomerically pure (R)-3-aminopiperidine is the lynchpin of this synthesis. We present a reliable method starting from the readily available and inexpensive chiral pool starting material, L-glutamic acid. This multi-step synthesis involves the formation of a protected piperidine derivative followed by cyclization and deprotection.

Protocol 1: Synthesis of (R)-3-Aminopiperidine from L-Glutamic Acid

This protocol is adapted from a facile synthesis of 3-amino substituted piperidines. The overall strategy involves esterification, Boc-protection, reduction of the esters to diols, tosylation, and finally cyclization followed by deprotection.

Step 1: Esterification of L-Glutamic Acid

  • To a stirred solution of L-glutamic acid (1 equivalent) in methanol at 0 °C, add thionyl chloride (1.5 equivalents) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl L-glutamate.

Step 2: N-Boc Protection

  • Dissolve the crude dimethyl L-glutamate in a suitable solvent such as dichloromethane.

  • Add triethylamine (2.2 equivalents) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 3: Reduction to Diol

  • Dissolve the N-Boc protected dimethyl L-glutamate in a suitable solvent like ethanol.

  • Cool the solution in an ice-water bath and add sodium borohydride (4 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours.

  • After completion, cool the reaction and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the diol.

Step 4: Ditosylation

  • Dissolve the diol in dichloromethane and cool to 0 °C.

  • Add triethylamine (3 equivalents) followed by p-toluenesulfonyl chloride (2.2 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude ditosylate.

Step 5: Cyclization to N-Boc-(R)-3-aminopiperidine

  • The crude ditosylate is cyclized using a suitable amine, which will be subsequently removed. For instance, reaction with benzylamine followed by hydrogenolysis can be employed.

  • Alternatively, direct cyclization with ammonia can be performed under pressure.

Step 6: Deprotection to (R)-3-Aminopiperidine

  • Dissolve the N-Boc protected (R)-3-aminopiperidine in a solution of hydrochloric acid in a suitable solvent like dioxane or methanol.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture and triturate with a suitable solvent (e.g., diethyl ether) to precipitate the dihydrochloride salt of (R)-3-aminopiperidine.

Part 2: Reductive Amination Protocol

With the chiral intermediate in hand, the final step involves its coupling with oxetan-3-one. Reductive amination is a robust and widely utilized method for this transformation.[1] The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

G A (R)-3-Aminopiperidine C Iminium Ion Intermediate A->C B Oxetan-3-one B->C E (3R)-N-(Oxetan-3-yl)piperidin-3-amine C->E D [H] (Reducing Agent) D->E Reduction

Figure 2: Mechanism of Reductive Amination.

Protocol 2: Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Materials:

  • (R)-3-Aminopiperidine dihydrochloride

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/n-Hexane/Methanol (for chromatography)

Procedure:

  • To a stirred suspension of (R)-3-aminopiperidine dihydrochloride (1 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (2.2 equivalents) at room temperature. Stir the mixture for 30 minutes to generate the free base in situ.

  • Add oxetan-3-one (1.1 equivalents) to the reaction mixture and stir for 1 hour at room temperature to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction is typically exothermic, so addition should be done carefully.

  • Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude (3R)-N-(Oxetan-3-yl)piperidin-3-amine can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with ethyl acetate/n-hexane and gradually increasing the polarity with methanol, is often effective.

Data Presentation and Characterization

The successful synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine should be confirmed by a suite of analytical techniques.

Parameter Description Expected Value/Result
Molecular Formula C₈H₁₆N₂O-
Molecular Weight 156.23 g/mol -
Appearance Colorless to pale yellow oil-
Yield -Typically 60-80% after chromatography
Purity (HPLC) ->95%
¹H NMR (CDCl₃, 400 MHz)Characteristic peaks for piperidine and oxetane protons
¹³C NMR (CDCl₃, 100 MHz)Expected number of carbon signals
Mass Spectrometry ESI-MS[M+H]⁺ at m/z 157.13
Chiral Purity (HPLC) Enantiomeric excess (ee)>99%

Note: Specific NMR chemical shifts and coupling constants should be determined experimentally and compared with literature values for analogous structures if available.

Analytical Methods
  • Thin Layer Chromatography (TLC): A valuable tool for monitoring reaction progress. A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine to prevent streaking.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a good starting point. Chiral HPLC is essential to determine the enantiomeric excess (ee) of the product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final compound.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

Conclusion and Further Applications

The protocols detailed in these application notes provide a robust and reproducible pathway for the chiral synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine. The synthesis of the key (R)-3-aminopiperidine intermediate from L-glutamic acid offers a cost-effective and scalable route. The subsequent reductive amination is a high-yielding and versatile reaction for the final coupling step. The successful synthesis and purification of this valuable building block will enable researchers and drug development professionals to explore its potential in a wide array of therapeutic areas, leveraging its unique combination of structural features to design next-generation therapeutics with enhanced properties.

References

  • Yadav, J. S., & Reddy, B. V. S. (2009). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 48B(11), 1587-1591.
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
  • PubChem. (n.d.). Piperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). Reductive Amination Routes in the Synthesis of Piperidine Iminosugars. European Journal of Organic Chemistry, 2018(20-21), 2581-2593.

Sources

Application Notes: (3R)-N-(Oxetan-3-yl)piperidin-3-amine as a Strategic Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Kinase Inhibitors

Protein kinases remain one of the most critical target classes in modern drug discovery, with numerous inhibitors approved for treating cancers and inflammatory diseases.[1] The development of potent and selective kinase inhibitors often hinges on the strategic use of "privileged scaffolds"—molecular frameworks that are pre-validated to interact favorably with the kinase ATP-binding site.[2][3] The piperidine ring is one such scaffold, widely present in clinically approved drugs due to its favorable physicochemical properties and synthetic tractability.[2][4]

However, achieving superior drug-like properties—such as high aqueous solubility, metabolic stability, and refined target engagement—requires innovative molecular design. This has led to the increasing use of small, sp³-rich, polar motifs to escape the flatland of traditional aromatic structures. The oxetane ring has emerged as a uniquely powerful tool in this regard.[5][6]

This guide details the application of (3R)-N-(Oxetan-3-yl)piperidin-3-amine , a sophisticated building block that synergistically combines the advantages of the piperidine scaffold, the beneficial properties of the oxetane moiety, and the stereochemical precision of the (3R)-amine. This specific combination provides medicinal chemists with a powerful tool to address common challenges in kinase inhibitor development.

Rationale for Use: Key Physicochemical and Structural Advantages

The decision to incorporate (3R)-N-(Oxetan-3-yl)piperidin-3-amine into a kinase inhibitor scaffold is driven by several distinct and predictable advantages. The causality behind these benefits lies in the unique interplay between the oxetane and piperidine rings.

  • Enhanced Aqueous Solubility: Poor solubility is a primary cause of attrition in drug development. The oxetane moiety, with its exposed oxygen lone pairs, is a potent hydrogen bond acceptor.[6] Replacing a lipophilic group (like a gem-dimethyl) with an oxetane can dramatically increase aqueous solubility without a significant molecular weight penalty, thereby improving bioavailability.[5][6]

  • Modulation of Basicity (pKa): The piperidine nitrogen's basicity is a critical parameter influencing cell permeability, target binding, and off-target effects (e.g., hERG inhibition). The oxetane ring is inductively electron-withdrawing, which reliably lowers the pKa of the adjacent piperidine nitrogen.[5] This attenuation of basicity can be crucial for optimizing a compound's overall pharmacokinetic and safety profile.

  • Improved Metabolic Stability: The piperidine scaffold can be susceptible to metabolic oxidation.[2] The strategic placement of the N-oxetanyl group can sterically shield adjacent positions from cytochrome P450 (CYP) enzymes, thereby reducing metabolic turnover and improving the drug's half-life.[6]

  • Defined Stereochemistry for Selectivity: Kinase active sites are chiral environments. The pre-defined (R)-stereocenter at the 3-position of the piperidine ring allows for precise, stereospecific interactions with the target kinase.[7] This eliminates the need for costly chiral separations of diastereomers later in the synthesis and ensures that the molecule is optimized for its intended binding mode, which can be a key driver of selectivity.[8]

  • Three-Dimensional Exit Vector: The sp³-rich, non-planar structure of the oxetanyl-piperidine unit provides a well-defined three-dimensional shape.[6] This enables access to previously unexplored chemical space and provides a directional vector for further chemical modification to engage with specific pockets within or near the ATP-binding site, a common strategy for enhancing potency and selectivity.[6]

Table 1: Comparative Physicochemical Properties of Analogous Moieties
MoietyKey PropertyImpact on Kinase Inhibitor Design
(3R)-N-(Oxetan-3-yl)piperidin-3-amine High Polarity, Moderate Basicity, ChiralSynergistic: Enhances solubility, tunes pKa to reduce off-target risk, provides stereospecific interactions for improved potency/selectivity.
(3R)-N-isopropylpiperidin-3-amine Lipophilic, Higher Basicity, ChiralMay decrease solubility and increase potential for hERG liability compared to the oxetane analog.
4-Morpholinylaniline Planar, Aromatic, H-bond AcceptorLacks the 3D complexity and defined exit vectors of the title compound; morpholine can be metabolically labile.[5]
N-(tert-butyl)piperidin-4-amine Lipophilic, AchiralLacks stereochemical control, potentially leading to lower potency or off-target binding. The tert-butyl group increases lipophilicity.

Application in Synthesis: Protocols & Workflows

The primary amine of (3R)-N-(Oxetan-3-yl)piperidin-3-amine serves as an excellent nucleophile for incorporation into various heterocyclic cores common in kinase inhibitors. The most frequent applications involve nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination reactions.[9]

Below is a detailed, self-validating protocol for a representative SNAr reaction, a robust and widely used method for constructing the core of many kinase inhibitors.

Protocol 1: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor Core

This protocol describes the coupling of (3R)-N-(Oxetan-3-yl)piperidin-3-amine with 2,4-dichloro-5-fluoropyrimidine, a common starting material for inhibitors targeting kinases like BTK or JAK.[7][10]

Reaction Scheme:

Reaction Scheme (Note: This is a representative scheme. The image is a placeholder for a proper chemical drawing.)

Materials & Reagents:

ReagentCAS NumberMol. Wt.Equiv.Amount
(3R)-N-(Oxetan-3-yl)piperidin-3-amine1349700-06-6156.231.0156 mg
2,4-Dichloro-5-fluoropyrimidine2927-71-1166.961.05175 mg
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.00.51 mL
n-Butanol (anhydrous)71-36-374.12-5 mL

Step-by-Step Methodology:

  • Reactor Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3R)-N-(Oxetan-3-yl)piperidin-3-amine (156 mg, 1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous n-butanol (5 mL) to the flask, followed by 2,4-dichloro-5-fluoropyrimidine (175 mg, 1.05 mmol). Finally, add DIPEA (0.51 mL, 3.0 mmol). The addition of the pyrimidine may cause a slight exotherm.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously. The solution may become heterogeneous initially but should clarify as the reaction progresses.

  • Reaction Monitoring (Self-Validation): After 2 hours, pause heating and take a small aliquot from the reaction mixture. Dilute with methanol and analyze by LC-MS to check for the consumption of the starting amine and the formation of the desired product mass (M+H)⁺ = 285.15. The reaction is typically complete within 4-6 hours. If starting material remains, the reaction can be heated for an additional 2-4 hours. Causality: The C4 position of the pyrimidine is more activated towards nucleophilic substitution than the C2 position, leading to regioselective product formation.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Concentrate the mixture in vacuo to remove the n-butanol.

  • Purification: Dissolve the resulting residue in a minimal amount of dichloromethane (DCM). Adsorb the crude material onto a small amount of silica gel. Purify by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in DCM.

  • Product Isolation: Combine the product-containing fractions (identified by TLC with a UV lamp) and concentrate in vacuo to yield the desired product, 2-chloro-5-fluoro-N-((3R)-1-(oxetan-3-yl)piperidin-3-yl)pyrimidin-4-amine, typically as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Safety Precautions: 2,4-Dichloro-5-fluoropyrimidine is an irritant. DIPEA is corrosive and flammable. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing Workflows and Molecular Interactions

Diagrams are essential for conceptualizing both the synthetic process and the intended biological interactions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Amine (3R)-N-(Oxetan-3-yl)piperidin-3-amine Reagents DIPEA (Base) n-Butanol (Solvent) Amine->Reagents combine Pyrimidine 2,4-Dichloro-5-fluoropyrimidine Pyrimidine->Reagents combine Temp Heat (90 °C) Reagents->Temp heat Product Desired Kinase Intermediate (Regioselective S_N_Ar Product) Temp->Product Monitoring LC-MS Monitoring (Validation Step) Temp->Monitoring check progress Monitoring->Temp continue if incomplete

Caption: Synthetic workflow for the SNAr coupling reaction.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Moiety Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Core Heterocyclic Core (e.g., Pyrimidine) Core->Hinge H-Bonds Piperidine (3R)-Piperidine Scaffold Piperidine->Hydrophobic Occupies Pocket (Stereospecific Fit) Piperidine->Core Links to Core Oxetane N-Oxetane Group Oxetane->Solvent Enhances Solubility (H-Bond) Oxetane->Piperidine Modulates pKa

Sources

Application Notes & Protocols for (3R)-N-(Oxetan-3-yl)piperidin-3-amine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Next-Generation Therapeutics

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with superior pharmacological profiles is paramount. The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, prized for its conformational rigidity, basic nitrogen center for key interactions, and its role as a versatile three-dimensional scaffold.[1][2][3][4] Concurrently, the oxetane moiety has emerged from a niche curiosity to a cornerstone of modern drug design.[5][6][7] This small, polar, sp³-rich four-membered ether offers a sophisticated tool to fine-tune physicochemical properties, acting as a "magic bullet" to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby amines.[7][8][9]

The fusion of these two powerful motifs in (3R)-N-(Oxetan-3-yl)piperidin-3-amine creates a chiral, highly functionalizable building block. This guide serves to elucidate the strategic advantages of this scaffold, providing detailed insights and actionable protocols for its application in contemporary drug discovery programs. We will explore the underlying chemical principles that make this compound a superior choice for lead optimization and provide validated experimental workflows for its synthesis and derivatization.

The Strategic Advantage: Why Incorporate the N-(Oxetan-3-yl) Piperidine Moiety?

The decision to incorporate the (3R)-N-(Oxetan-3-yl)piperidin-3-amine scaffold is driven by its ability to solve multiple common challenges in drug development simultaneously. The rationale is a synergistic combination of the properties endowed by each component.

  • Enhanced Aqueous Solubility: The oxetane ring introduces polarity without a significant increase in molecular weight. Its oxygen atom can act as a hydrogen bond acceptor, which can improve interactions with water and enhance solubility—a critical parameter for achieving adequate bioavailability.[6][7]

  • Metabolic Stability: Oxetanes can serve as metabolically robust bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[5][8] By incorporating the N-oxetanyl group, chemists can block potential sites of cytochrome P450 (CYP) mediated metabolism, redirecting metabolic pathways and improving the compound's half-life.[7]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane ring can subtly decrease the basicity of the adjacent piperidine nitrogen. This fine-tuning of pKa is crucial for optimizing target engagement, reducing off-target effects (e.g., hERG inhibition), and controlling cellular permeability.[6][8]

  • Improved 3D-Conformation and Vectorial Exit: The sp³-rich nature of both the piperidine and oxetane rings promotes a non-planar, three-dimensional molecular shape.[5][7] This is increasingly recognized as a key factor for enhancing binding affinity and selectivity. The N-oxetanyl group provides a well-defined exit vector from the piperidine core, allowing medicinal chemists to project functionality into specific regions of a target's binding pocket.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Logical flow of combining piperidine and oxetane benefits.

Synthesis and Derivatization Strategies

The practical application of this scaffold hinges on robust and scalable synthetic routes. The primary route involves the reductive amination between a chiral 3-aminopiperidine precursor and oxetan-3-one.

Protocol 1: Synthesis of Key Intermediate (R)-tert-butyl piperidin-3-ylcarbamate

The chiral (R)-3-aminopiperidine core is often sourced from natural amino acids like L-glutamic acid to ensure high enantiomeric purity. This multi-step synthesis provides a stable, Boc-protected intermediate ready for subsequent reactions.

dot graph G { graph [fontname="Arial", layout=dot, rankdir=LR, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Synthetic workflow from L-glutamic acid to the key intermediate.

Materials:

  • (R)-5-(hydroxymethyl)pyrrolidin-2-one (derived from L-glutamic acid)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF)

  • Standard workup and purification reagents.

Step-by-Step Procedure:

  • Boc Protection: Dissolve (R)-5-(hydroxymethyl)pyrrolidin-2-one (1 equiv.) in DCM. Add Et₃N (1.5 equiv.), Boc₂O (1.2 equiv.), and a catalytic amount of DMAP. Stir at room temperature for 12-16 hours until TLC indicates complete consumption of starting material.

  • Workup: Quench the reaction with saturated NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Lactam Reduction: Carefully add the crude protected intermediate to a suspension of LAH (2.0 equiv.) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Purification: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the crude (R)-tert-butyl piperidin-3-ylcarbamate. Purify by column chromatography (Silica gel, DCM/MeOH gradient).

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Chiral HPLC is required to confirm enantiomeric excess (>99%).

Protocol 2: Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

This core protocol utilizes a standard reductive amination, a reliable and high-yielding transformation in medicinal chemistry.

Materials:

  • (R)-tert-butyl piperidin-3-ylcarbamate (from Protocol 1)

  • 4M HCl in Dioxane

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Boc Deprotection: Dissolve (R)-tert-butyl piperidin-3-ylcarbamate (1 equiv.) in a minimal amount of DCM and add 4M HCl in dioxane (5-10 equiv.). Stir at room temperature for 2-4 hours. Monitor by TLC. Once complete, concentrate to dryness to obtain (R)-piperidin-3-amine dihydrochloride salt.

  • Reductive Amination: To a suspension of the amine salt (1 equiv.) in DCE, add Et₃N (2.2 equiv.) to liberate the free base. Add oxetan-3-one (1.1 equiv.) followed by a catalytic amount of acetic acid. Stir for 30 minutes.

  • Reduction: Add STAB (1.5 equiv.) portion-wise over 15 minutes. Stir the reaction at room temperature for 12-18 hours.

  • Workup and Purification: Quench the reaction with saturated NaHCO₃ solution. Extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield the title compound.

Causality Behind Choices:

  • STAB: Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and selective for iminium ions over ketones, preventing the reduction of the starting oxetan-3-one.[1]

  • Acetic Acid: The acid catalyst is crucial for promoting the formation of the intermediate iminium ion, which is the species that undergoes reduction.

Application in Drug Design: A Case Study Perspective

While (3R)-N-(Oxetan-3-yl)piperidin-3-amine is a building block, its structural motif is present in advanced clinical candidates. A closely related analog, an N-oxetan-3-ylpiperidin-4-yl derivative, was successfully employed in the development of potent Anaplastic Lymphoma Kinase (ALK) inhibitors for cancer therapy.[6]

In this study, the introduction of the N-oxetanyl group was a key optimization step. The researchers sought to improve the metabolic stability and overall drug-like properties of their lead series.

CompoundModificationALK IC₅₀ (nM)Rationale for ChangeOutcome
Lead Cmpd N-isopropyl-piperidine55Initial hit, good potencyPoor metabolic stability
Analog 227 N-oxetan-3-yl-piperidine 30Introduce polarity, block metabolismImproved potency & metabolic stability[6]
Analog 228 N-oxetan-3-yl-piperidine + Et16Further optimization for selectivityIncreased potency and kinase selectivity[6]

This case study authoritatively demonstrates the power of the N-oxetanyl piperidine scaffold. The substitution directly led to a more potent and metabolically stable compound, validating the strategic principles outlined above.

Protocol 3: General Procedure for Parallel Synthesis of an Amide Library

To explore the Structure-Activity Relationship (SAR) around the (3R)-N-(Oxetan-3-yl)piperidin-3-amine core, the piperidine nitrogen is typically acylated or alkylated. The following is a general protocol for creating an amide library.

dot graph G { graph [fontname="Arial", layout=dot, rankdir=LR, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for generating a diverse amide library for SAR studies.

Materials:

  • (3R)-N-(Oxetan-3-yl)-1-Boc-piperidin-3-amine (synthesized via reductive amination of 1-Boc-3-aminopiperidine)

  • Trifluoroacetic acid (TFA)

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Step-by-Step Procedure (for one well in a 96-well plate):

  • Deprotection: In a reaction vial, dissolve the Boc-protected starting material (1 equiv., e.g., 20 μmol) in a 20% TFA/DCM solution. Stir for 1 hour, then concentrate to dryness.

  • Coupling Reaction: To the dried amine salt, add a solution of the desired carboxylic acid (1.2 equiv.) in DMF.

  • Activation: In a separate vial, prepare a stock solution of HATU (1.5 equiv.) and DIPEA (3.0 equiv.) in DMF. Add this activation solution to the reaction mixture.

  • Reaction: Seal the vial and shake at room temperature for 12-16 hours.

  • Workup/Purification: The crude reaction mixture can be directly purified by mass-directed preparative HPLC to yield the final amide product for biological screening.

Trustworthiness: This protocol is a standard in high-throughput medicinal chemistry. The use of HATU as a coupling agent is efficient and minimizes side reactions. Direct purification by mass-directed HPLC ensures that each member of the library is of sufficient purity for primary screening, providing a self-validating system for generating reliable SAR data.

Conclusion and Future Perspectives

The (3R)-N-(Oxetan-3-yl)piperidin-3-amine scaffold is more than just a building block; it is a highly engineered solution to pervasive problems in drug discovery. It offers a pre-optimized package of desirable physicochemical properties—enhanced solubility, metabolic stability, and controlled basicity—all within a conformationally defined, three-dimensional structure. The synthetic protocols provided herein are robust and scalable, enabling its seamless integration into discovery pipelines. As medicinal chemistry continues to move "beyond the flatland" of aromatic rings, embracing sp³-rich and polar scaffolds will be essential for discovering the next generation of selective and safe medicines. The N-oxetanyl piperidine motif is poised to be a significant contributor to this endeavor.

References

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for discovering safer and more effective drugs. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Drug Discovery. Chemistry - A European Journal, 20(38), 11526-11540. [Link]

  • Khobare, S. R., Verma, S. K., & Kumar, A. (2015). An efficient synthesis of (R)- and (S)-3-aminopiperidine from L- and D-glutamic acid. Tetrahedron: Asymmetry, 26(12-13), 659-663. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Cushman, M., & Gussio, R. (2016). Oxetanes in Medicinal Chemistry. Chemical Reviews, 116(19), 11697-11743. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

  • Baxendale, I. R., & Ley, S. V. (2006). The synthesis of (R)- and (S)-3-aminopiperidine and some N-protected derivatives. Bioorganic & Medicinal Chemistry Letters, 16(12), 3295-3298. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Application Notes and Protocols for N-functionalization of (3R)-piperidin-3-amine with Heterocyclic Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-functionalization of the chiral synthon, (3R)-piperidin-3-amine. The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals, and its functionalization is a cornerstone of modern medicinal chemistry.[1][2] This guide delves into the strategic considerations and practical execution of coupling various heterocyclic groups to the secondary amine of (3R)-piperidin-3-amine. We will explore established synthetic protocols, including Buchwald-Hartwig amination, reductive amination, and nucleophilic aromatic substitution, providing detailed, step-by-step methodologies. The rationale behind experimental choices, troubleshooting common issues, and characterization of the final products are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Heterocyclic Piperidines in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a wide array of FDA-approved drugs and natural products, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[3][4] Specifically, the chiral (3R)-piperidin-3-amine offers a key building block for creating stereochemically defined molecules, which is often crucial for optimizing drug-target interactions and reducing off-target effects.

The introduction of heterocyclic groups onto the piperidine nitrogen can significantly modulate a molecule's pharmacological profile. Heterocycles are themselves fundamental components of a vast number of bioactive compounds and can influence properties such as:

  • Target Affinity and Selectivity: Heterocyclic moieties can engage in specific hydrogen bonding, π-stacking, and dipole-dipole interactions with biological targets.

  • Physicochemical Properties: The nature of the attached heterocycle can alter a compound's solubility, lipophilicity (LogP), and metabolic stability.

  • Pharmacokinetics: N-functionalization can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Given the importance of this chemical transformation, a robust understanding of the available synthetic methodologies is paramount for any drug discovery program.

Strategic Considerations for N-Functionalization

Before embarking on the synthesis, it is crucial to consider the nature of both the (3R)-piperidin-3-amine and the heterocyclic partner. The primary amine at the 3-position is significantly more nucleophilic than the secondary amine within the piperidine ring. Therefore, to achieve selective N1-functionalization, the primary amine must be protected. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, which can be readily introduced and later removed under acidic conditions.[5]

The choice of synthetic strategy will largely depend on the electronic properties of the heterocyclic coupling partner. The following sections will detail three powerful and widely applicable methods.

Synthetic Protocols

Protocol 1: Buchwald-Hartwig Amination for Coupling with Heteroaryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.[6] It is particularly effective for coupling amines with aryl and heteroaryl halides or triflates. The reaction is known for its broad substrate scope and functional group tolerance.[6]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and ligand is critical for reaction efficiency. Sterically hindered biarylphosphine ligands, such as RuPhos or XPhos, are often employed to promote the challenging reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium tert-butoxide are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Experimental Workflow:

Figure 1: General workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add N-Boc-(3R)-piperidin-3-amine (1.0 eq.), the heteroaryl halide (1.1 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7]

Troubleshooting:

  • Low Yield: Increase catalyst loading, screen different ligands and bases, or increase the reaction temperature. Ensure all reagents and solvents are strictly anhydrous.

  • Side Reactions: Decomposition of the heteroaryl halide can sometimes occur. Using a milder base or a lower reaction temperature may be beneficial.

Protocol 2: Reductive Amination for Coupling with Heteroaromatic Aldehydes and Ketones

Reductive amination is a versatile and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[8][9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9]

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the starting carbonyl compound and are tolerant of a wide range of functional groups.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. The addition of a small amount of acetic acid can catalyze imine formation.

Experimental Workflow:

Sources

Application Notes and Protocols for the Boc-Protection of Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the tert-butoxycarbonyl (Boc) protection of aminopiperidines. This procedure is a cornerstone in medicinal chemistry and organic synthesis, enabling the selective modification of other functional groups by temporarily masking the highly reactive amino group of the piperidine scaffold.

The piperidine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. Its basic nitrogen atom often plays a crucial role in molecular interactions but can also interfere with desired chemical transformations. The Boc protecting group offers a robust and reliable solution, being stable to a wide range of reaction conditions, yet readily removable under mild acidic conditions.[1][2] This guide will delve into the mechanistic underpinnings of the Boc-protection reaction, provide detailed, field-proven protocols, and offer insights into optimizing this critical synthetic step.

The Chemistry of Boc-Protection: Mechanism and Rationale

The Boc-protection of an aminopiperidine involves the reaction of the amine's nucleophilic nitrogen atom with di-tert-butyl dicarbonate (Boc)₂O, often referred to as Boc anhydride.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butoxycarbonate anion, which subsequently decomposes to the stable byproducts, carbon dioxide and tert-butoxide. The tert-butoxide is then protonated by the protonated amine product to generate tert-butanol.[3][5]

The choice of the Boc group is strategic. Its bulky tert-butyl group provides significant steric hindrance, effectively preventing the protected amine from participating in subsequent reactions.[6] Furthermore, the carbamate linkage is stable to most nucleophiles and bases, allowing for a broad range of subsequent chemical modifications on other parts of the molecule.[7] The Boc group's lability under acidic conditions, which proceeds through the formation of a stable tert-butyl cation, allows for its clean and efficient removal when desired.[1][8]

Boc_Protection_Mechanism Aminopiperidine Aminopiperidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aminopiperidine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral_Intermediate Boc_Aminopiperidine Boc-Protected Aminopiperidine Tetrahedral_Intermediate->Boc_Aminopiperidine Collapse & Proton Transfer Byproducts CO₂ + t-BuOH Tetrahedral_Intermediate->Byproducts

Caption: Generalized workflow of the Boc-protection reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Boc-protection of aminopiperidines. These have been designed to be robust and scalable.

General Protocol for Boc-Protection of Aminopiperidines

This protocol is suitable for a wide range of aminopiperidine substrates.

Materials:

  • Aminopiperidine derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of Dioxane/Water)

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the aminopiperidine (1.0 equivalent) in the chosen solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add the base (1.1-1.5 equivalents). For amine hydrochlorides or other salts, use of a stronger base like triethylamine is recommended to first free-base the amine. For free amines, a milder base like sodium bicarbonate is often sufficient.[8]

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 1 to 12 hours.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • If using a water-miscible solvent, remove it under reduced pressure.

    • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected aminopiperidine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.[9]

Experimental_Workflow Start Dissolve Aminopiperidine in Solvent Add_Base Add Base Start->Add_Base Add_Boc2O Add (Boc)₂O Add_Base->Add_Boc2O React Stir and Monitor Reaction (TLC/LC-MS) Add_Boc2O->React Workup Aqueous Work-up & Extraction React->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify Product (Chromatography/Recrystallization) Dry_Concentrate->Purify Final_Product Boc-Protected Aminopiperidine Purify->Final_Product

Caption: Step-by-step experimental workflow for Boc-protection.

Catalyst-Free Boc-Protection in Water

For a more environmentally benign approach, a catalyst-free method in water can be employed for certain substrates.[7]

Procedure:

  • Suspension: Suspend the aminopiperidine (1.0 equivalent) in water.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: Upon completion, the solid product can be collected by filtration, washed with water, and dried under vacuum. If the product is an oil, it can be extracted with an organic solvent.

Reaction Parameters and Troubleshooting

The success of the Boc-protection reaction can be influenced by several factors. The following table summarizes key parameters for consideration.

ParameterRecommended Conditions & RationalePotential Issues & Solutions
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane/Water. The choice depends on the solubility of the starting material.Poor Solubility: Try a different solvent or a solvent mixture. For zwitterionic compounds, polar solvents are preferred.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH). A base is used to neutralize the acid formed during the reaction and to deprotonate the amine salt if used as a starting material.Incomplete Reaction: The base may not be strong enough. Switch to a stronger base. Side Reactions: A strong base might cause unwanted side reactions on other functional groups. Use a milder base like NaHCO₃.
Temperature Room temperature is generally sufficient. Cooling may be required for large-scale reactions to control the exotherm.Slow Reaction: Gentle heating (40-50 °C) can increase the reaction rate, but may also promote side reactions.[8]
Stoichiometry A slight excess of (Boc)₂O (1.1-1.2 equivalents) is typically used to ensure complete conversion of the amine.Di-Boc Protection: Using a large excess of (Boc)₂O, especially with a catalyst like DMAP, can lead to the formation of the di-Boc protected amine.[10] Use a controlled amount of the reagent.

Troubleshooting:

  • Low Yield: This could be due to an incomplete reaction or product loss during work-up. Ensure the reaction has gone to completion before quenching. Optimize the extraction and purification steps.

  • Formation of Byproducts: The formation of urea derivatives can occur if the Boc anhydride degrades to isocyanate. Ensure the Boc anhydride is of good quality and the reaction is not overheated.

  • Poorly Nucleophilic Amines: For electron-deficient aminopiperidines, the reaction may be sluggish. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, but may also increase the risk of side reactions.[10][11]

Characterization of Boc-Protected Aminopiperidines

The successful synthesis of the Boc-protected aminopiperidine can be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H NMR spectroscopy will show a characteristic singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.[12][13] ¹³C NMR will show signals for the quaternary carbon and the methyl carbons of the Boc group.

  • Mass Spectrometry: The molecular weight of the product can be confirmed by techniques such as LC-MS, which will show the corresponding [M+H]⁺ peak.[12]

  • Infrared (IR) Spectroscopy: The formation of the carbamate will be indicated by a strong carbonyl stretch in the region of 1680-1700 cm⁻¹.

Safety Precautions

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and can cause skin and serious eye irritation.[14] It is also moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] In case of fire, use dry chemical, CO₂, water spray, or foam for extinction.[16]

  • Solvents: Organic solvents such as DCM and THF are flammable and have associated health risks. Use them in a fume hood and avoid inhalation or skin contact.

  • Bases: Triethylamine and other amine bases are corrosive and have strong odors. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[14][17]

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Carl ROTH. Safety Data Sheet: Di(tert-butyl) carbonate. [Link]

  • ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

  • Novachem. Di-tert-butyl dicarbonate. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

Sources

Application Notes and Protocols for (3R)-N-(Oxetan-3-yl)piperidin-3-amine: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of Piperidine and Oxetane Moieties in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. (3R)-N-(Oxetan-3-yl)piperidin-3-amine emerges as a pharmaceutical intermediate of significant interest, embodying the strategic convergence of two privileged structural motifs: a chiral 3-aminopiperidine core and a pendant oxetane ring. The piperidine scaffold is a ubiquitous feature in a vast array of approved drugs and natural products, offering a conformationally flexible yet structurally defined framework for interaction with biological targets.[1] The introduction of a chiral center at the 3-position provides a crucial vector for stereospecific interactions, a key determinant of efficacy and safety in drug candidates.

The oxetane moiety, a four-membered cyclic ether, has gained considerable traction as a "smart" functional group in drug discovery.[2][3] Its incorporation can profoundly influence a molecule's physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, while simultaneously reducing the basicity of adjacent amines.[2][4][5] This modulation of pKa is particularly valuable for mitigating off-target effects, such as hERG inhibition, a common liability for basic amines.[4] The combination of these two moieties in (3R)-N-(Oxetan-3-yl)piperidin-3-amine results in a versatile building block for the synthesis of next-generation therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and potential applications of (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Physicochemical Properties and Predicted ADME Profile

The unique structural features of (3R)-N-(Oxetan-3-yl)piperidin-3-amine contribute to a favorable profile for a pharmaceutical intermediate. The following table summarizes its key computed and expected properties.

PropertyValue/PredictionRationale and Significance
Molecular Formula C₈H₁₆N₂OLow molecular weight, desirable for lead-like compounds.
Molecular Weight 156.23 g/mol Adheres to Lipinski's Rule of Five, suggesting good oral bioavailability.
Topological Polar Surface Area (TPSA) 33.3 ŲIndicates good potential for cell membrane permeability.
cLogP (predicted) ~0.5 - 1.0A balanced lipophilicity, suggesting good solubility and permeability.
pKa (predicted) ~8.5 - 9.5 (piperidine N), ~6.0 - 7.0 (exocyclic N)The oxetane's inductive effect is expected to lower the basicity of the exocyclic amine compared to a simple alkylamine, which can be advantageous for reducing off-target ion channel activity.[4][5]
Aqueous Solubility Predicted to be highThe polar oxetane ring and the amine functionalities are expected to enhance solubility compared to more lipophilic analogues.[2][6]
Metabolic Stability Predicted to be improvedThe oxetane ring can block sites of metabolism and is generally more stable to oxidative degradation than other cyclic ethers like morpholine.[2][6]

Synthetic Strategy: A Two-Step Approach

The synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is efficiently achieved through a two-step sequence commencing with commercially available (R)-3-Boc-aminopiperidine. This strategy involves an initial reductive amination with oxetan-3-one, followed by the deprotection of the Boc group.

Experimental Protocols

PART 1: Synthesis of tert-butyl ((3R)-N-(oxetan-3-yl)piperidin-3-yl)carbamate (2)

This protocol details the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate (1) with oxetan-3-one using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[4][7]

Reaction Scheme:

Materials and Reagents:

  • (R)-tert-butyl piperidin-3-ylcarbamate (1) (CAS: 309956-78-3)[8]

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask with inert gas inlet (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and visualization system (e.g., UV lamp, potassium permanganate stain)

  • Flash chromatography system

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-tert-butyl piperidin-3-ylcarbamate (1) (1.0 eq).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Add oxetan-3-one (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl ((3R)-N-(oxetan-3-yl)piperidin-3-yl)carbamate (2) as a solid or oil.

Expected Yield: 70-85%

PART 2: Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine (3)

This protocol describes the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.[9][10]

Reaction Scheme:

Materials and Reagents:

  • tert-butyl ((3R)-N-(oxetan-3-yl)piperidin-3-yl)carbamate (2)

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flask

  • Standard laboratory glassware

  • Rotary evaporator

Protocol:

  • Dissolve the Boc-protected intermediate (2) (1.0 eq) in dichloromethane (DCM) (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4 M HCl in 1,4-dioxane (5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1 M NaOH or by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3R)-N-(Oxetan-3-yl)piperidin-3-amine (3). The product can be further purified by chromatography or distillation if necessary.

Expected Yield: >90%

Characterization

The identity and purity of (3R)-N-(Oxetan-3-yl)piperidin-3-amine should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the oxetane ring protons, and the amine protons. The integration should be consistent with the proposed structure.
¹³C NMR Resonances for all eight carbon atoms in the molecule. The chemical shifts of the carbons adjacent to the nitrogen and oxygen atoms will be informative.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound.
Chiral HPLC To confirm the enantiomeric purity of the final product.

Applications in Pharmaceutical Development

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its bifunctional nature, with two secondary amine groups of differing basicity and reactivity, allows for selective functionalization.

  • Scaffold for CNS-active agents: The piperidine core is a common feature in drugs targeting the central nervous system. The oxetane moiety can improve blood-brain barrier penetration and modulate receptor binding.

  • Kinase Inhibitors: The 3-aminopiperidine motif can serve as a key pharmacophore for interaction with the hinge region of various kinases. The oxetane can be used to fine-tune solubility and cell permeability.

  • Antiviral and Antibacterial Agents: The unique three-dimensional structure and hydrogen bonding capabilities of this intermediate can be exploited in the design of novel antimicrobial agents.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Chiral 3-aminopiperidines are key components of several DPP-IV inhibitors used in the treatment of type 2 diabetes.[9][11]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection Start (R)-tert-butyl piperidin-3-ylcarbamate (1) Reagent1 Oxetan-3-one Acetic Acid Start->Reagent1 Mix in DCE Reaction1 Reductive Amination (STAB, DCE) Reagent1->Reaction1 Intermediate tert-butyl ((3R)-N-(oxetan-3-yl) piperidin-3-yl)carbamate (2) Reaction1->Intermediate Reagent2 Acid (HCl in Dioxane or TFA) Reaction2 Deprotection (DCM) Intermediate->Reaction2 Purification & Isolation Reagent2->Reaction2 Product (3R)-N-(Oxetan-3-yl) piperidin-3-amine (3) Reaction2->Product

Caption: Synthetic workflow for (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Logical Relationship of Moieties and Properties

G Piperidine (3R)-3-Aminopiperidine Core Scaffold 3D Scaffold for Target Binding Piperidine->Scaffold Chirality Stereospecific Interactions Piperidine->Chirality Oxetane Pendant Oxetane Ring Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolism Enhanced Metabolic Stability Oxetane->Metabolism pKa Reduced Amine Basicity Oxetane->pKa Properties Improved Physicochemical & Pharmacokinetic Properties Applications Versatile Pharmaceutical Intermediate Properties->Applications Scaffold->Properties Chirality->Properties Solubility->Properties Metabolism->Properties pKa->Properties Molecule Molecule Molecule->Oxetane

Sources

Application Notes and Protocols for Amide Coupling with (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Oxetanylpiperidine Moiety in Modern Drug Discovery

The (3R)-N-(Oxetan-3-yl)piperidin-3-amine scaffold is a privileged structural motif in contemporary medicinal chemistry. Its growing importance stems from the unique combination of a chiral piperidine ring, a secondary amine for vector diversification, and the metabolically robust and synthetically versatile oxetane ring. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability, while favorably modulating potency and selectivity profiles of drug candidates.[1]

The secondary amine present in (3R)-N-(Oxetan-3-yl)piperidin-3-amine presents a moderate steric hindrance, which can pose challenges for standard amide coupling protocols.[2][3] This, coupled with the often complex and valuable nature of the carboxylic acids it is paired with, necessitates the selection of robust and high-yielding coupling methodologies to avoid side reactions and ensure efficient synthesis of the desired amides.[4]

This technical guide provides a detailed overview of several field-proven protocols for the successful amide coupling of (3R)-N-(Oxetan-3-yl)piperidin-3-amine with a variety of carboxylic acids. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers to troubleshoot and adapt these methods to their specific needs.

Understanding the Challenge: The Nature of the Amine

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a secondary amine with considerable steric bulk surrounding the nitrogen atom due to the piperidine ring and the attached oxetane moiety. This steric hindrance can significantly slow down the rate of nucleophilic attack on the activated carboxylic acid intermediate, potentially leading to lower yields, longer reaction times, and the formation of side products.[2][5] Therefore, the choice of coupling reagent and reaction conditions is critical to overcoming this challenge.

Recommended Amide Coupling Protocols

Several classes of coupling reagents are well-suited for challenging amide bond formations. Below are detailed protocols for some of the most effective methods for coupling with (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium-based coupling reagent that is highly effective for coupling sterically hindered amino acids and amines.[6][7] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[7][8] The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety in its structure is known to accelerate the coupling reaction and suppress racemization in chiral carboxylic acids.[7][8]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Work-up and Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Stir_1 Stir at 0 °C for 15-30 min Carboxylic_Acid->Stir_1 HATU HATU (1.1 eq) HATU->Stir_1 DIPEA DIPEA (2.5 eq) DIPEA->Stir_1 Solvent_1 Anhydrous DMF Solvent_1->Stir_1 Amine (3R)-N-(Oxetan-3-yl)piperidin-3-amine (1.05 eq) Stir_1->Amine Stir_2 Stir at RT for 2-16 h Amine->Stir_2 Quench Quench with H₂O Stir_2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with aq. LiCl, NaHCO₃, brine Extract->Wash Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: HATU-Mediated Amide Coupling Workflow.

Step-by-Step Methodology:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the reaction mixture to 0 °C and stir for 15–30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add a solution of (3R)-N-(Oxetan-3-yl)piperidin-3-amine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (EtOAc).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The carbodiimide-based coupling reagent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive like HOBt (1-Hydroxybenzotriazole), is a widely used and cost-effective method for amide bond formation.[9][10] EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[9] HOBt acts as a catalyst by forming a more reactive HOBt-ester intermediate, which also helps to suppress racemization.[11] This method is generally milder than using uronium salts, which can be advantageous for sensitive substrates.

General Mechanism of Carbodiimide Coupling:

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine R'-NH-R'' Amine->Amide

Caption: General Mechanism of EDC-Mediated Amide Coupling.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq), (3R)-N-(Oxetan-3-yl)piperidin-3-amine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.1–0.5 M) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If using DCM, dilute the reaction mixture and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an aqueous workup as described in the HATU protocol.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Propylphosphonic Anhydride (T3P®)-Mediated Amide Coupling

Rationale: T3P® is a mild and efficient coupling reagent that is particularly useful for large-scale synthesis due to its high atom economy and the formation of water-soluble byproducts that are easily removed during workup.[12][13][14] It activates the carboxylic acid by forming a mixed anhydride, which then reacts with the amine. T3P® is known for its low propensity to cause epimerization, making it an excellent choice for coupling chiral carboxylic acids.[13][14]

Step-by-Step Methodology:

  • To a stirred solution of the carboxylic acid (1.0 eq) and (3R)-N-(Oxetan-3-yl)piperidin-3-amine (1.1 eq) in anhydrous ethyl acetate or 2-methyltetrahydrofuran (0.2–1.0 M), add a suitable base such as pyridine (2.0 eq) or DIPEA (2.0 eq).

  • Add a 50% solution of T3P® in ethyl acetate (1.5 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature or gently heat to 40–50 °C for 2–18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Acid Chloride-Based Amide Coupling

Rationale: For less sensitive substrates, conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with the amine is a highly reliable and often high-yielding method.[15] This two-step, one-pot procedure involves activation with reagents like oxalyl chloride or thionyl chloride.[15] The resulting acid chloride is highly reactive and will readily couple with even sterically hindered amines. Care must be taken to control the reaction temperature and to use an appropriate base to scavenge the HCl byproduct.[16][17]

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.2–0.5 M) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1–2 drops).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1–2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Amide Formation: In a separate flask, dissolve (3R)-N-(Oxetan-3-yl)piperidin-3-amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the solution of the acid chloride dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1–4 hours. Monitor by TLC or LC-MS.

  • Quench the reaction with water. Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Comparative Summary of Protocols

Coupling ReagentAdvantagesDisadvantagesTypical Conditions
HATU High reactivity, fast reaction times, low epimerization, suitable for hindered substrates.[7][18]Higher cost, potential for side reactions if not used carefully.DMF, DIPEA, 0 °C to RT
EDC/HOBt Cost-effective, mild conditions, readily available.[9][10]Slower reaction times, potential for N-acylurea byproduct formation.[11]DCM or DMF, 0 °C to RT
T3P® Water-soluble byproducts, easy workup, low epimerization, suitable for scale-up.[13][14][19]Requires a stoichiometric amount of base, may require heating for less reactive partners.EtOAc or Me-THF, Pyridine or DIPEA, RT to 50 °C
Acid Chloride High reactivity, often high yielding, cost-effective for the activation step.[15][17]Harsh activation conditions (SOCl₂ or (COCl)₂), potential for side reactions with sensitive functional groups.[20]Two-step: DCM, 0 °C to RT

Troubleshooting and Key Considerations

  • Solvent Purity: The use of anhydrous solvents is crucial for the success of these reactions, as water can hydrolyze the activated intermediates and coupling reagents.

  • Base Selection: A non-nucleophilic, sterically hindered base like DIPEA is often preferred to minimize side reactions. For T3P® couplings, pyridine can be particularly effective in reducing epimerization.[14]

  • Low Conversion: If the reaction stalls, gentle heating (40–50 °C) can sometimes drive the reaction to completion, especially for EDC and T3P® mediated couplings. For HATU, ensure that the reagent is of high quality and has not degraded.

  • Purification: The byproducts from HATU and EDC couplings can sometimes co-elute with the desired product. Careful selection of the chromatographic eluent system is important. The water-soluble byproducts from T3P® make purification significantly easier.[13]

Conclusion

The successful amide coupling of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is readily achievable with the appropriate selection of reagents and reaction conditions. For rapid, small-scale synthesis where cost is less of a concern, HATU is an excellent first choice due to its high reactivity. For a balance of cost and efficiency, EDC/HOBt remains a reliable option. For larger-scale syntheses where ease of workup and purification are paramount, T3P® offers significant advantages. Finally, the acid chloride method provides a robust, highly reactive pathway for substrates that can tolerate the activation conditions. By understanding the principles behind each protocol, researchers can confidently and efficiently synthesize novel amide derivatives of this valuable building block for advancing their drug discovery programs.

References

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  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
  • Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 9(12), 2353–2356.
  • Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. Accounts of Chemical Research, 50(7), 1737-1748.
  • Lan, R., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(6), 2349-2357.
  • Farrell, N. P., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740.
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Application Notes and Protocols for the Scale-up Synthesis of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The efficient and scalable synthesis of substituted piperidines is therefore a critical endeavor in drug development and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of these vital heterocyclic compounds. We will explore key synthetic strategies, address common scale-up challenges, and provide a detailed, field-proven protocol for the catalytic hydrogenation of a substituted pyridine, a robust and widely applicable method.[2]

Introduction: The Central Role of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its prevalence is a testament to its ability to impart favorable physicochemical properties to a molecule, including improved solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets. Piperidine derivatives are found in a wide array of therapeutic agents, from analgesics to anti-cancer drugs.[1][3]

The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges that must be proactively addressed to ensure a safe, efficient, and reproducible process.[4] This guide will provide the foundational knowledge and practical protocols to navigate this transition successfully.

Strategic Approaches to Piperidine Synthesis on a Larger Scale

Several synthetic routes to substituted piperidines have been developed. However, for industrial applications, the ideal method should be cost-effective, high-yielding, and amenable to scale-up. Below, we discuss two of the most robust and commonly employed strategies.

Catalytic Hydrogenation of Substituted Pyridines: The Workhorse of Piperidine Synthesis

The catalytic hydrogenation of the corresponding pyridine precursor is the most direct and atom-economical method for synthesizing piperidines.[2] This reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Causality of Experimental Choices:

  • Catalyst Selection: The choice of catalyst is paramount for achieving high conversion and selectivity. Heterogeneous catalysts, such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), are frequently used in industrial settings due to their ease of separation from the reaction mixture.[2] The catalyst loading is a critical parameter that needs to be optimized to balance reaction rate and cost.

  • Reaction Conditions:

    • Pressure: High-pressure hydrogenation is often employed to facilitate the reduction of the aromatic ring. However, transfer hydrogenation methods, which use a hydrogen donor like ammonium formate or formic acid, can be conducted under milder conditions and may be preferable for certain substrates or when high-pressure equipment is not available.[5]

    • Temperature: The reaction temperature influences the reaction rate. An optimal temperature must be determined to ensure a reasonable reaction time without promoting side reactions or catalyst degradation.

    • Solvent: The choice of solvent is crucial for substrate solubility and can impact catalyst activity. Protic solvents like methanol or ethanol are commonly used.

Challenges and Considerations for Scale-up:

  • Heat Transfer: Hydrogenation is an exothermic process. On a large scale, efficient heat removal is critical to prevent thermal runaways.[4] Jacketed reactors with precise temperature control are essential.

  • Mass Transfer: Inefficient mixing can lead to poor catalyst suspension and limited access of hydrogen to the catalyst surface, resulting in slower reaction rates and incomplete conversion.[4] The choice of impeller and agitation speed are critical process parameters.

  • Catalyst Handling: Many hydrogenation catalysts are pyrophoric, especially after the reaction. Careful handling procedures, such as keeping the catalyst wet with solvent during filtration, are necessary to prevent fires.[2]

The Pictet-Spengler Reaction: Constructing Complexity

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active compounds.[6][7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9]

Causality of Experimental Choices:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical for promoting the formation of the iminium ion intermediate and facilitating the subsequent cyclization.[10] Common catalysts include protic acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as Lewis acids.

  • Control of Diastereoselectivity: When a chiral β-arylethylamine or aldehyde is used, controlling the diastereoselectivity of the cyclization is crucial. This can often be influenced by the reaction temperature, with lower temperatures generally favoring the kinetic product.[10] The use of chiral auxiliaries can also be a powerful strategy to achieve high diastereoselectivity.[10]

Challenges and Considerations for Scale-up:

  • Reaction Concentration: The concentration of the reactants can impact the reaction rate and the formation of byproducts. Careful optimization is required.

  • Work-up and Purification: The work-up procedure to neutralize the acid catalyst and isolate the product needs to be robust and scalable. Purification by crystallization is often preferred over chromatography on a large scale due to cost and efficiency.

Detailed Protocol: Scale-up Synthesis of 4-Phenylpiperidine via Catalytic Hydrogenation of 4-Phenylpyridine

This protocol details the synthesis of 4-phenylpiperidine from 4-phenylpyridine using catalytic hydrogenation. This example was chosen for its relevance and the illustration of key scale-up principles.

Safety First: Piperidine and its derivatives can be toxic, corrosive, and flammable.[3][11][12] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat, must be worn.[3][12] Hydrogen gas is highly flammable and explosive; ensure all equipment is properly grounded and free of ignition sources.[13]

Materials and Equipment
Material/EquipmentSpecification
4-Phenylpyridine>98% purity
Platinum on Carbon (Pt/C)5 wt. %, 50% water wet
Methanol (MeOH)Anhydrous
Hydrogen Gas (H₂)High purity
Pressurized Hydrogenation Reactore.g., Parr Shaker or equivalent
Filtration Apparatuswith Celite® or similar filter aid
Rotary Evaporator
Step-by-Step Protocol
  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor:

    • In a separate vessel, dissolve 4-phenylpyridine (1.0 eq) in methanol (10-15 volumes).

    • Carefully add the 5% Pt/C catalyst (1-5 mol%) to the solution. Note: The catalyst is pyrophoric; handle with care and do not allow it to dry out.[2]

    • Transfer the slurry to the hydrogenation reactor.

  • Hydrogenation:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove any air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). The optimal pressure may need to be determined experimentally.

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent ignition.[2]

    • Rinse the reactor and the filter cake with a small amount of methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 4-phenylpiperidine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

    • Purification Challenge: Piperidine and its derivatives can form azeotropes with water, which can complicate purification.[11] If water is present, drying agents like potassium hydroxide (KOH) pellets can be used before distillation.[11]

In-Process Controls and Characterization
ParameterMethodAcceptance Criteria
Reaction CompletionTLC, GC-MS, or LC-MSStarting material <1%
Product PurityGC-MS, LC-MS, NMR>98%
Identity Confirmation¹H NMR, ¹³C NMR, MSConsistent with the structure of 4-phenylpiperidine

Visualization of Key Workflows

General Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactor Prepare Reactor charge_reactants Charge Reactants & Catalyst prep_reactor->charge_reactants purge Purge with Inert Gas charge_reactants->purge pressurize Pressurize with H₂ purge->pressurize agitate_heat Agitate & Heat pressurize->agitate_heat monitor Monitor H₂ Uptake agitate_heat->monitor cool_vent Cool & Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Distillation or Recrystallization concentrate->purify

Caption: Workflow for Catalytic Hydrogenation.

Decision Tree for Troubleshooting Common Issues in Piperidine Synthesis

G cluster_incomplete Incomplete Reaction cluster_low_yield Low Yield cluster_impurity Impurity Issues start Problem Observed check_catalyst Check Catalyst Activity/Loading start->check_catalyst Incomplete Reaction check_workup Optimize Work-up Procedure start->check_workup Low Yield optimize_purification Optimize Purification Method start->optimize_purification Impurity Issues check_h2 Check H₂ Pressure/Purity check_catalyst->check_h2 check_temp Increase Temperature check_h2->check_temp check_mixing Improve Agitation check_temp->check_mixing check_side_reactions Identify & Minimize Side Reactions check_workup->check_side_reactions check_storage Check for Degradation (Oxidation) optimize_purification->check_storage

Caption: Troubleshooting Piperidine Synthesis.

Conclusion

The successful scale-up synthesis of substituted piperidine compounds is a multi-faceted challenge that requires a deep understanding of the underlying chemistry, careful consideration of process parameters, and a steadfast commitment to safety. By selecting robust synthetic strategies like catalytic hydrogenation and the Pictet-Spengler reaction, and by proactively addressing the challenges of heat and mass transfer, researchers can confidently transition their laboratory-scale procedures to large-scale production. This guide provides a solid foundation for navigating this critical phase of drug development.

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  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

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Application Notes and Protocols for (3R)-N-(Oxetan-3-yl)piperidin-3-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Enhanced by a Unique Moiety

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of approved pharmaceutical agents.[1][2] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and to serve as a versatile anchor for diverse pharmacophoric elements.[3] The stereochemistry of substituted piperidines, particularly chiral 3-aminopiperidine derivatives, has garnered significant attention as it can profoundly influence biological activity and selectivity.[1]

The incorporation of an oxetane ring, a four-membered cyclic ether, into drug candidates is a modern strategy to enhance pharmacological profiles.[4] Oxetanes can act as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[4] The unique vectoral properties of the oxetane's oxygen atom can also facilitate additional hydrogen bond interactions within a target's binding site.

This document outlines the potential of (3R)-N-(Oxetan-3-yl)piperidin-3-amine as a valuable building block for structure-activity relationship (SAR) studies. This trifunctional scaffold combines the chirality of the 3-aminopiperidine core with the advantageous properties of the N-oxetanyl substituent, offering multiple points for diversification to explore chemical space and optimize ligand-target interactions.

Proposed Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

A potential synthetic pathway could commence with commercially available (R)-N-Boc-3-aminopiperidine. The synthesis could proceed via reductive amination of oxetan-3-one with (R)-piperidin-3-amine, followed by deprotection. Alternatively, direct N-alkylation of (R)-3-aminopiperidine with an appropriate oxetane-containing electrophile could be explored. The use of a chiral starting material like (R)-3-aminopiperidine ensures the desired stereochemistry at the C3 position of the piperidine ring.[5]

Application in SAR Studies: Targeting Kinases and GPCRs

The (3R)-N-(Oxetan-3-yl)piperidin-3-amine scaffold is a versatile starting point for generating a library of compounds for SAR studies against various drug targets. The secondary amine on the piperidine ring and the primary amine at the 3-position offer two distinct points for chemical modification.

Workflow for a Typical SAR Campaign

Caption: A generalized workflow for a structure-activity relationship (SAR) campaign.

Protocol 1: Kinase Inhibition Assay for SAR Studies

Protein kinases are a major class of drug targets, and piperidine-containing molecules have shown significant promise as kinase inhibitors.[6] This protocol describes a generic, luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of newly synthesized analogs of (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Principle

This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely proportional to the kinase activity. A luciferase-luciferin system is used to generate a luminescent signal that is directly proportional to the ATP concentration.

Materials
  • Kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of (3R)-N-(Oxetan-3-yl)piperidin-3-amine) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Kit (commercially available)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add 50 nL of each compound concentration to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control (0% kinase activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in Kinase Assay Buffer.

    • Add 5 µL of the kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent from the luminescent kinase assay kit to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and SAR
  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Compound IDR1-substituent (at N1)R2-substituent (at C3-NH)Kinase X IC50 (nM)
Parent HH5,200
Analog-1 MethylH3,500
Analog-2 EthylH4,800
Analog-3 HAcetyl>10,000
Analog-4 HBenzoyl850
Analog-5 MethylBenzoyl250

Caption: Hypothetical SAR data for kinase inhibition.

Protocol 2: GPCR Functional Assay for SAR Studies

G-protein coupled receptors (GPCRs) are another major class of drug targets. This protocol outlines a cell-based assay to measure the modulation of a Gs-coupled GPCR by analogs of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Principle

Activation of a Gs-coupled GPCR leads to an increase in intracellular cAMP. This assay utilizes a competitive immunoassay format, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence), to measure cAMP levels.

Materials
  • A stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Test compounds (analogs of (3R)-N-(Oxetan-3-yl)piperidin-3-amine) dissolved in DMSO

  • A known agonist for the GPCR

  • cAMP assay kit (commercially available)

  • White, opaque 384-well cell culture plates

  • Multichannel pipettes and a plate reader capable of HTRF detection

Procedure
  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in an appropriate assay buffer.

    • For agonist mode, add the compounds directly to the cells.

    • For antagonist mode, add the compounds to the cells and incubate for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the known agonist.

  • Cell Lysis and cAMP Detection:

    • After the appropriate incubation time (typically 30-60 minutes), lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Signal Measurement: Read the plate on an HTRF-compatible plate reader.

Data Analysis and SAR
  • Calculate the ratio of the two emission wavelengths.

  • Convert the HTRF ratio to cAMP concentration using a standard curve.

  • For agonist mode, plot cAMP concentration against the logarithm of the compound concentration to determine EC50 and Emax values.

  • For antagonist mode, plot the response against the logarithm of the antagonist concentration to determine the IC50 value.

GPCR_Signaling cluster_membrane Cell Membrane GPCR Gs-Coupled Receptor G_protein Gs Protein (α, β, γ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Ligand Agonist (Test Compound) Ligand->GPCR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified Gs-coupled GPCR signaling pathway.

In Vitro ADME/Tox Profiling for SAR

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for successful drug discovery. Integrating these assays into the SAR cycle allows for the simultaneous optimization of potency and drug-like properties.

Key In Vitro ADME Assays for SAR
  • Metabolic Stability: Incubating compounds with liver microsomes or hepatocytes to determine their metabolic half-life. This helps identify metabolically labile sites on the molecule.

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Aqueous Solubility: Measuring the solubility of compounds at physiological pH, which is critical for oral absorption.

  • Permeability: Using cell-based assays (e.g., Caco-2) or artificial membrane assays (PAMPA) to predict intestinal absorption.

  • Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • hERG Inhibition: Assessing the risk of cardiac toxicity by measuring the inhibition of the hERG potassium channel.

Compound IDMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)hERG IC50 (µM)
Parent 251.515
Analog-4 452.0>30
Analog-5 301.825

Caption: Hypothetical in vitro ADME/Tox data.

Conclusion

(3R)-N-(Oxetan-3-yl)piperidin-3-amine represents a promising and versatile scaffold for the generation of compound libraries for SAR studies. Its inherent chirality and the presence of two modifiable nitrogen atoms, coupled with the beneficial properties of the oxetane moiety, provide a rich platform for the discovery of novel therapeutics. The protocols outlined in this document provide a framework for the systematic evaluation of analogs derived from this scaffold against key drug target classes and for the early assessment of their drug-like properties.

References

  • Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(23), 9764-9773.
  • Kobayashi, T., et al. (2014). Design and synthesis of an aminopiperidine series of γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 378-381. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

  • Singh, P., & Kumar, S. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 63B(6), 783-789.
  • Wrobel, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 117038.
  • Maeda, S., et al. (2020). Structural basis for allosteric modulation of class B GPCRs. Trends in Pharmacological Sciences, 41(10), 735-747. [Link]

  • Sharma, A., & Singh, S. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Norman, P. (2011). Structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(10), 3461-3477.
  • Burford, N. T., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. [Link]

  • Kumar, A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. Molecules, 27(24), 8689. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623. [Link]

  • Alza, E., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Van der Velden, W. J. C., et al. (2018). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. International Journal of Molecular Sciences, 19(11), 3448. [Link]

  • Huang, C., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 75, 117066. [Link]

  • Philips, E., & Xiang, B. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Kumar, P., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a349-a363.
  • Wikipedia. (2024). Piperidine. [Link]

  • Christopoulos, A. (2002). Allosteric binding sites on cell-surface receptors: novel targets for drug discovery. Nature Reviews Drug Discovery, 1(3), 198-210.
  • Erlandsson, M., et al. (2016). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 59(5), 2239-2245. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a valuable saturated heterocyclic building block in modern drug discovery, prized for its unique three-dimensional structure which can enhance pharmacokinetic properties. Its synthesis, while conceptually straightforward, presents several challenges that can lead to suboptimal yields and complex purification profiles. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers overcome common hurdles and improve the efficiency and reproducibility of this synthesis.

The most prevalent and industrially scalable route involves a two-step sequence:

  • Reductive Amination: Coupling of a protected piperidine precursor, typically (3R)-tert-butyl piperidin-3-ylcarbamate, with oxetan-3-one.

  • Deprotection: Removal of the protecting group (e.g., Boc) to yield the final product.

This guide focuses on optimizing these critical steps.

Core Synthesis & Mechanistic Overview

The key transformation is the reductive amination, a robust method for C-N bond formation.[1][2] The reaction proceeds via the initial formation of an enamine or iminium ion intermediate upon condensation of the secondary piperidine nitrogen with oxetan-3-one. This intermediate is then reduced in situ by a hydride agent to form the desired tertiary amine.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A (3R)-Boc-aminopiperidine C [Iminium Intermediate] A->C + H+ B Oxetan-3-one B->C E (3R)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E G Final Product: (3R)-N-(Oxetan-3-yl)piperidin-3-amine E->G E->G Deprotection F Acidic Conditions (e.g., TFA, HCl) F->G

Caption: Overall synthetic workflow for (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My reductive amination yield is low (<50%). What are the likely causes and how can I fix it?

Answer: Low yield in this step is a frequent issue and can typically be traced to three main factors: the choice of reducing agent, the stability of the reactants, or suboptimal reaction conditions.

  • Cause A: Inappropriate Reducing Agent. Standard sodium borohydride (NaBH₄) can be too reactive, reducing the oxetan-3-one starting material before it can form the iminium intermediate.

    • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[3] Its reduced reactivity prevents premature ketone reduction and it does not require acidic catalysis, which can be beneficial. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

  • Cause B: Instability of Oxetan-3-one. Oxetan-3-one is a strained ketone susceptible to polymerization or degradation, especially under harsh acidic or basic conditions or upon prolonged heating.

    • Solution: Use fresh, high-purity oxetan-3-one. Add it slowly to the reaction mixture at a reduced temperature (0 °C) to control the initial exotherm and minimize side reactions. A one-pot procedure where the amine, ketone, and reducing agent are combined at a low temperature is often most effective.[4]

  • Cause C: Suboptimal Reaction Conditions. Incorrect stoichiometry, solvent, or pH can hinder the reaction.

    • Solution:

      • Stoichiometry: Use a slight excess of the amine (1.0-1.1 equivalents) and the reducing agent (1.2-1.5 equivalents) relative to oxetan-3-one.

      • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices.[3] Tetrahydrofuran (THF) is also a viable option.

      • Monitoring: Track the reaction progress by TLC or LCMS. If the reaction stalls, a small amount of acetic acid can be added to catalyze iminium ion formation, but use it judiciously to avoid oxetane degradation.

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the iminium ion over the ketone.[3]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic, good solubility for reactants, standard for this reaction.
Temperature 0 °C to Room TemperatureControls initial reactivity and minimizes degradation of oxetan-3-one.
Stoichiometry 1.2-1.5 eq. of NaBH(OAc)₃Ensures complete reduction of the intermediate.
Q2: I'm observing a significant byproduct with a mass corresponding to the addition of two piperidine units to a single oxetane-derived fragment. What is this and how can I prevent it?

Answer: This byproduct is likely the result of a double reductive amination or a related side reaction. While less common when starting with a secondary amine, side products can arise from impurities or alternative reaction pathways.

  • Mechanistic Insight: The primary pathway is the N-alkylation of the piperidine. However, if impurities are present in the oxetan-3-one or if it degrades, other reactive species could be formed.

  • Troubleshooting Strategy:

    • Verify Starting Material Purity: Ensure the (3R)-tert-butyl piperidin-3-ylcarbamate and oxetan-3-one are of high purity.

    • Control Stoichiometry: Use the piperidine as the limiting or equimolar reagent relative to the oxetanone. Avoid a large excess of the amine.

    • Slow Addition: Add the reducing agent slowly to the mixture of the amine and ketone. This maintains a low concentration of the reactive hydride, favoring the desired intramolecular reduction over potential intermolecular side reactions.

G cluster_main Troubleshooting Low Yield Start Low Yield Observed CheckAgent Is Reducing Agent NaBH(OAc)3? Start->CheckAgent CheckKetone Is Oxetan-3-one Fresh & Pure? CheckAgent->CheckKetone Yes SwitchAgent Action: Switch to NaBH(OAc)3 CheckAgent->SwitchAgent No CheckConditions Are Conditions Optimized? CheckKetone->CheckConditions Yes UseFresh Action: Use Fresh Reagent, Add at 0°C CheckKetone->UseFresh No Optimize Action: Check Solvent, Stoichiometry & Monitor CheckConditions->Optimize No Success Yield Improved CheckConditions->Success Yes SwitchAgent->CheckKetone UseFresh->CheckConditions Optimize->Success

Caption: Decision workflow for troubleshooting low reductive amination yield.

Q3: My Boc-deprotection step is incomplete or sluggish. What can I do?

Answer: Incomplete Boc deprotection is usually due to insufficient acid strength/equivalents or inadequate reaction time/temperature.

  • Solution A: Stronger Acidic Conditions. While trifluoroacetic acid (TFA) in DCM is standard, it may not be sufficient if the reaction volume is large or if basic impurities are present.

    • Protocol: A solution of 4M HCl in dioxane or 1,4-dioxane is a highly effective alternative. This reagent is commercially available or can be prepared by bubbling HCl gas through the solvent. The reaction is often complete within 1-2 hours at room temperature.

  • Solution B: Increase Equivalents and Time. Ensure at least 10-20 equivalents of TFA are used. Monitor the reaction by TLC/LCMS until the starting material is fully consumed. If the reaction is sluggish at room temperature, gentle warming to 30-40 °C can accelerate it, but should be done with caution.

  • Work-up Consideration: After deprotection, the product will be an ammonium salt (e.g., trifluoroacetate or hydrochloride). A basic aqueous work-up (e.g., with NaOH or Na₂CO₃) is required to neutralize the salt and extract the free amine into an organic solvent.

Q4: The final product is difficult to purify by silica gel chromatography. Are there better methods?

Answer: The final product is a relatively polar, basic amine, which can streak or adhere irreversibly to standard silica gel.

  • Chromatography Modification:

    • Basic Modifier: Pre-treat the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonium hydroxide (~1%). This deactivates the acidic silanol groups on the silica surface, preventing tailing and improving recovery.

    • Solvent System: A gradient of DCM/Methanol with 0.5-1% NH₄OH is a good starting point for elution.

  • Alternative Purification: Acid-Base Extraction & Crystallization.

    • After the reaction, perform a standard aqueous work-up.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or MTBE).

    • Extract the aqueous layer with an acidic solution (e.g., 1M HCl). The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with NaOH (e.g., 2M) to a pH > 12 and extract the free amine product back into an organic solvent like DCM.

    • Drying and evaporation of the solvent may yield a product of sufficient purity. If not, the resulting hydrochloride salt can often be crystallized from a solvent system like isopropanol/MTBE to achieve high purity.

Detailed Experimental Protocols

Protocol 1: Optimized Reductive Amination
  • To a round-bottom flask under a nitrogen atmosphere, add (3R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM, ~10 mL per mmol of amine).

  • Cool the solution to 0 °C using an ice bath.

  • Add oxetan-3-one (1.05 eq.) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 20 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.4 eq.).

  • Allow the reaction to warm slowly to room temperature and stir for 4-12 hours.

  • Monitor the reaction for completion by LCMS or TLC (stain with ninhydrin or permanganate).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be used in the next step or purified by column chromatography if necessary.

Protocol 2: Efficient Boc-Deprotection
  • Dissolve the crude (3R)-tert-butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate (1.0 eq.) in DCM (~5 mL per mmol).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (TFA, 10 eq.).

  • Remove the ice bath and stir the solution at room temperature for 2-4 hours, monitoring by LCMS until no starting material remains.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and slowly add a saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

References

  • Khom et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Khom et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Barfoot, C. et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Waser, J. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Antane, S. et al. (2025). An Improved Synthesis of N-Aryl and N-Heteroaryl Substituted Piperidones. ResearchGate. [Link]

  • Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • Discussion on Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Douglas, C. et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Zhang, J. et al. (2011). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH. [Link]

  • Vitaku, E. et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Various Authors. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Matassini, C. et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Divya, K. V. et al. An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. [Link]

  • Rowles, H. et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • Storer, R. et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

  • Aelvoet, K. et al. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]

  • Close, G. et al. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. ResearchGate. [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

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Technical Support Center: Purification of N-Oxetanyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-oxetanyl piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this important class of saturated N-heterocycles. The unique chemical nature of N-oxetanyl piperidines—possessing a basic piperidine nitrogen and a polar oxetane moiety—presents specific purification hurdles that require a nuanced approach. This document provides in-depth, field-proven troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and frustrating problems encountered during the column chromatography of N-oxetanyl piperidines. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: Why is my compound streaking or tailing badly on the column, leading to poor separation and mixed fractions?

Answer: This is the most common issue when purifying basic amines like piperidines on standard silica gel.[1] The root cause is a strong acid-base interaction between the basic nitrogen atom of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2] This interaction leads to some molecules of your compound binding too tightly, resulting in a slow, asymmetrical elution profile known as tailing.[1]

Causality & Solution Workflow:

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Primary Solution Path Problem Severe Peak Tailing & Poor Resolution Cause Strong Acid-Base Interaction: Basic Piperidine Nitrogen <-> Acidic Silica Silanols Problem->Cause Diagnosis Solution1 Neutralize Stationary Phase: Add a Competing Base to Mobile Phase Cause->Solution1 Strategy Solution2 Implement Additive: Add 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide to Eluent Solution1->Solution2 Action Result Successful Purification: Symmetrical Peaks, Good Resolution Solution2->Result Outcome

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Incorporate a Basic Additive: The most effective solution is to add a small amount of a volatile base to your mobile phase.[3]

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5). TEA is a stronger base than your compound and will preferentially bind to the acidic silanol sites, effectively "masking" them. This allows your N-oxetanyl piperidine to elute based on polarity without the strong ionic interaction, resulting in sharp, symmetrical peaks.[4]

    • Ammonium Hydroxide (NH₄OH): For more polar systems where TEA might not be fully miscible or effective, a solution of 1-2% NH₄OH in methanol can be used as the polar component of the mobile phase.

  • Switch to a Different Stationary Phase: If basic additives are not sufficient or are incompatible with your molecule's stability:

    • Basic or Neutral Alumina: Alumina is a robust alternative to silica gel. Basic alumina is particularly well-suited for the purification of basic compounds as it lacks the acidic surface hydroxyl groups responsible for tailing.[5]

    • Deactivated Silica Gel: Consider using commercially available end-capped or deactivated silica gel, which has fewer free silanol groups.

Question 2: My compound seems to be stuck on the column. I'm getting very low or zero recovery. What's happening?

Answer: This issue is an extreme version of tailing and points to irreversible binding or on-column degradation. The high basicity of the piperidine nitrogen can lead to such strong adsorption on acidic silica that even highly polar solvents cannot elute it. In some cases, the acidic environment of the silica can catalyze the degradation of sensitive molecules.[6][7]

Troubleshooting Steps:

  • Assess Compound Stability: Before running a large-scale column, test your compound's stability on a TLC plate.

    • Protocol: Spot your crude material on a silica gel TLC plate. Let it sit for 1-2 hours at room temperature. Then, elute the plate as usual. If you see a new spot at the baseline that wasn't there in an immediate run, or if the main spot has diminished, your compound is likely degrading on silica.[8]

  • Use a "Plug" of Basic-Treated Silica: Instead of running the entire column with a basic mobile phase, you can pack the column with silica that has been pre-treated with a base.

    • Protocol: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) containing 2% TEA. Pack the column with this slurry. This creates a less aggressive environment for your compound.

  • Employ Reversed-Phase Chromatography: For highly polar N-oxetanyl piperidines that are difficult to handle with normal-phase chromatography, reversed-phase (e.g., C18 silica) can be an excellent alternative.

    • Principle: In reversed-phase, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). To achieve good retention and peak shape for basic compounds, the mobile phase pH should be adjusted to be at least two units above the pKa of the amine (~11.2 for piperidine).[3] This ensures the compound is in its neutral, free-base form, which is more hydrophobic and will be retained better on the C18 phase.[3] Use a mobile phase containing a buffer like ammonium bicarbonate at pH 9.5-10.[9]

Question 3: I see two spots on TLC for my pure compound after purification. Is it an impurity?

Answer: While it could be an impurity, it's also possible you are observing an artifact of the chromatography itself, especially with basic compounds.[10]

Possible Causes:

  • On-Plate Salt Formation: If you run a TLC plate of the free-base amine without a basic additive in the mobile phase, a portion of the compound can be protonated by the acidic silica. You may be seeing two spots: the free base and the protonated salt, which will have different Rf values. Re-run the TLC with 1% TEA in the eluent; if the two spots merge into one, this was the cause.

  • Differential Ionization: This can occur if the solvent used to dissolve the sample for spotting is different from the mobile phase, leading to different ionization states at the origin.[10]

  • Rotamers/Conformational Isomers: While less common for simple piperidines, complex derivatives can sometimes exist as stable conformers that may separate under specific chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: How do I select the best stationary and mobile phases from the start?

A1: Method development should always begin with Thin-Layer Chromatography (TLC).[11] It's a rapid and inexpensive way to screen conditions.

Step-by-Step TLC Method Development:

  • Select Solvents: Start with common solvent systems. A good starting point for N-oxetanyl piperidines is a moderately polar system like Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Hexanes.

  • Run Screening Plates:

    • Plate A (No Additive): Dissolve your crude sample in a solvent like DCM and spot it on a standard silica gel TLC plate. Elute with a solvent mixture (e.g., 95:5 DCM/MeOH). Observe the separation and spot shape. You will likely see tailing.

    • Plate B (With Basic Additive): Prepare the same mobile phase but add 1% TEA (e.g., 95:4:1 DCM/MeOH/TEA). Spot the same crude sample and elute.

  • Analyze the Results: Compare Plate A and Plate B. On Plate B, your target compound should appear as a tighter, rounder spot with a slightly higher Rf value. The optimal mobile phase for your column will be the one that gives your target compound an Rf of 0.25-0.35 on the TLC plate with the basic additive.[12]

Solvent System (v/v)PolarityTypical Use Case for N-Oxetanyl Piperidines
Ethyl Acetate / HexanesLow to MediumGood for less polar derivatives.
Dichloromethane / MethanolMedium to HighA versatile workhorse system for this class of compounds.
Chloroform / Methanol / NH₄OHHighFor very polar derivatives that require a stronger eluent.
Water / Acetonitrile + BufferReversed-PhaseUsed with C18 silica for highly polar or hard-to-separate amines.
Q2: What is the correct way to pack and load my sample onto the column?

A2: Proper column packing and sample loading are critical for achieving good separation and avoiding band broadening.[13] For N-oxetanyl piperidines, dry loading is highly recommended.

G Start Crude Product Step1 Dissolve Crude in Minimal Volatile Solvent (e.g., DCM, MeOH) Start->Step1 Step2 Add Small Amount of Inert Adsorbent (Silica or Celite) Step1->Step2 Step3 Concentrate to a Dry, Free-Flowing Powder (Rotary Evaporator) Step2->Step3 Step4 Carefully Add Powder to Top of Packed Column Step3->Step4 Step5 Gently Add a Protective Layer of Sand Step4->Step5 End Begin Elution Step5->End

Caption: Workflow for dry sample loading.

Detailed Protocol: Dry Loading

  • Dissolve Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH) in a round-bottom flask.

  • Add Adsorbent: Add a small amount of silica gel (or Celite for very acid-sensitive compounds) to the flask—typically 1-2 times the weight of your crude product.

  • Create Powder: Swirl the mixture and then carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. Ensure it is completely dry to prevent dissolution issues on the column.

  • Pack the Column: Pack your column using the "slurry method" with your chosen mobile phase (including the basic additive). Let the silica settle into a uniform bed. Drain the excess solvent until it is just level with the top of the silica bed.[14]

  • Load the Sample: Carefully add your powdered sample as a neat, level layer on top of the silica bed.

  • Add Protective Layer: Gently add a thin (0.5 cm) layer of sand on top of your sample. This prevents disturbance of the sample layer when you add more solvent.[13]

  • Run the Column: Carefully add your mobile phase, apply pressure, and begin collecting fractions.

Q3: How do I monitor the fractions coming off the column?

A3: Since N-oxetanyl piperidines often lack a strong UV chromophore, relying solely on a UV lamp can be misleading.

  • TLC is Essential: Collect fractions in a systematic manner (e.g., in test tubes in a rack). Spot every other fraction (or every fraction) onto a TLC plate to track the elution of your compound.

  • Staining: After running the TLC plates, visualize the spots using a stain that reacts with amines.

    • Ninhydrin Stain: Excellent for primary and secondary amines. It may work for some tertiary amines upon heating.

    • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with many functional groups that can be oxidized, including the oxetane ring or other substituents.

    • Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor, which reversibly adsorbs to organic compounds, showing them as brown spots.

References

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • PubMed. (2014). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)methylene]daunorubicin hydrochloride in solid state. Available at: [Link]

  • LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Reddit. (2024). issues with column chromatography purification of coordination complex. Available at: [Link]

  • Yumpu. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Chromatography Forum. (2007). severe tailing on column. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Saturated N-Heterocycles. Available at: [Link]

  • PubMed Central (PMC). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Available at: [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • PubMed. (2014). Synthesis of saturated N-heterocycles. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Available at: [Link]

  • Restek. (2013). [7] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Available at: [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Available at: [Link]

  • ResearchGate. (2019). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?. Available at: [Link]

  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Available at: [Link]

  • PubMed Central (PMC). (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ETH Zurich. (n.d.). Synthesis of Saturated Heterocycles. Available at: [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing this valuable heterocyclic scaffold. The inherent ring strain and unique reactivity of the oxetane ring present distinct challenges, but with a mechanistic understanding and optimized protocols, these hurdles can be overcome.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form the oxetane ring is giving low yields. What are the common side reactions and how can I mitigate them?

A1: Low yields in intramolecular Williamson etherification for oxetane synthesis are often due to competing side reactions, primarily Grob fragmentation.[1] This side reaction is entropically favored and can be promoted by certain substrate features and reaction conditions.

Causality and Mitigation Strategies:

  • Grob Fragmentation: This occurs when the alkoxide intermediate fragments into an aldehyde and an alkene. To minimize this, ensure your substrate is designed to disfavor this pathway. For instance, the stability of the potential alkene product can influence the reaction outcome.

  • Reaction Conditions: The choice of base and solvent is critical. While a strong base is needed to form the alkoxide, overly harsh conditions can promote side reactions. Consider using milder bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an appropriate aprotic solvent like THF.[1] The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

  • Leaving Group: A good leaving group (e.g., tosylate, mesylate, or halide) is essential for an efficient SN2 reaction.

Troubleshooting Workflow:

G cluster_0 Low Yield in Cyclization Start Low Yield Observed Check_Fragmentation Analyze Crude Mixture for Fragmentation Products (Aldehyde/Alkene) Start->Check_Fragmentation Optimize_Base Screen Milder Bases (e.g., KOtBu, KHMDS) Check_Fragmentation->Optimize_Base Fragmentation Detected Check_LG Verify Leaving Group Quality (e.g., tosylate vs. bromide) Check_Fragmentation->Check_LG No Fragmentation Optimize_Temp Lower Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Temp->Check_LG Successful_Cyclization Improved Yield Check_LG->Successful_Cyclization

Caption: Troubleshooting workflow for low-yield intramolecular cyclization.

Q2: I am observing significant ring-opening of my oxetane product during subsequent functional group transformations. How can I protect the oxetane ring?

A2: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions, due to its inherent ring strain of approximately 25.5 kcal/mol.[2] The key to preventing this is to carefully select reaction conditions that are tolerant of the oxetane core.

Key Considerations for Oxetane Stability:

  • pH Control: Avoid strong acidic conditions. For reactions that typically use acid catalysis, explore alternatives. For example, for the hydrolysis of esters or nitriles, basic conditions are generally well-tolerated and prevent ring-opening.[3]

  • Lewis Acids: Be cautious with Lewis acids, as they can coordinate to the oxetane oxygen and facilitate ring-opening.[4] If a Lewis acid is necessary, use the mildest one possible and at low temperatures.

  • Temperature: Many ring-opening reactions are accelerated at higher temperatures. Whenever possible, conduct reactions at or below room temperature.

Table 1: Recommended vs. Avoidable Conditions for Oxetane Functionalization

Functional Group TransformationRecommended Conditions (Oxetane-Tolerant)Conditions to Avoid
Ester HydrolysisBasic hydrolysis (e.g., LiOH, NaOH)Acidic hydrolysis (e.g., HCl, H₂SO₄)[3]
Nitrile HydrolysisBasic hydrolysisAcidic hydrolysis[3]
Amide ReductionLiAlH₄, BH₃ complexes at low temperatureHarsh reducing agents requiring acidic workup
Protecting Group CleavageConditions compatible with the protecting group and oxetane (e.g., hydrogenolysis for Bn, TBAF for silyl ethers)Strongly acidic cleavage conditions (e.g., neat TFA)

Q3: My Paternò-Büchi reaction for constructing the oxetane ring is inefficient and lacks diastereoselectivity. What factors influence this [2+2] photocycloaddition?

A3: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for oxetane synthesis.[4] However, its efficiency and stereoselectivity can be influenced by several factors.

Factors Influencing the Paternò-Büchi Reaction:

  • Excitation: The reaction proceeds through the excited state of the carbonyl compound. Efficient excitation is crucial. The choice of light source (e.g., mercury vapor lamp) and the use of photosensitizers for visible-light-mediated reactions can significantly impact the outcome.[2][4]

  • Alkene Electronics: The electronics of the alkene partner play a role. Both electron-rich and electron-poor alkenes can be used, but the reaction mechanism and stereochemical outcome may differ.

  • Steric Hindrance: Steric bulk on either the carbonyl or alkene can hinder the approach of the reactants and lower the yield.[5]

  • Side Reactions: Competing photochemical processes, such as Norrish type I and II reactions of the carbonyl compound, can reduce the yield.[2][5]

Troubleshooting Protocol:

  • Optimize Light Source and Wavelength: Ensure the light source provides the appropriate wavelength for exciting the carbonyl compound.

  • Screen Solvents: The polarity of the solvent can influence the stability of the intermediates.

  • Consider a Photosensitizer: For visible-light applications, an appropriate photosensitizer (e.g., iridium-based) can improve efficiency.[2]

  • Vary Reactant Concentrations: Adjusting the concentration of the alkene and carbonyl can influence the rate of the desired reaction versus side reactions.

Troubleshooting Guides

Problem 1: Difficulty in introducing substituents at the 3-position of the oxetane ring.

Root Cause: The C3 position of a pre-formed oxetane ring is unreactive towards many standard substitution reactions. A more effective strategy is to introduce the desired substituents before the ring-forming step or to start with a functionalized building block like oxetan-3-one.

Solution 1: Synthesis from Substituted Diols

A reliable method involves the cyclization of a 2,2-disubstituted-1,3-propanediol.[1]

Experimental Protocol:

  • Synthesis of the Diol: Start from a substituted dimethyl malonate. Perform a double reduction of the ester groups to obtain the corresponding 1,3-diol.

  • Monotosylation: Selectively tosylate one of the primary hydroxyl groups.

  • Intramolecular Cyclization: Treat the monotosylated diol with a base (e.g., NaH) to effect an intramolecular Williamson etherification, forming the 3,3-disubstituted oxetane.[1]

G cluster_1 Synthesis from Diols Start_Diol Substituted Dimethyl Malonate Reduction Double Ester Reduction (e.g., LiAlH₄) Start_Diol->Reduction Diol 2,2-Disubstituted-1,3-propanediol Reduction->Diol Tosylation Monotosylation Diol->Tosylation Cyclization Base-mediated Cyclization (e.g., NaH) Tosylation->Cyclization Product 3,3-Disubstituted Oxetane Cyclization->Product

Caption: Workflow for synthesizing 3,3-disubstituted oxetanes from diols.

Solution 2: Functionalization of Oxetan-3-one

Commercially available oxetan-3-one is an excellent starting material for introducing a wide variety of functional groups at the 3-position.[3]

Examples of Oxetan-3-one Derivatization:

  • Strecker Synthesis: Reaction with TMSCN and an amine to yield 3-amino-3-cyano oxetanes.[3]

  • Horner-Wadsworth-Emmons Reaction: Olefination to form α,β-unsaturated esters.[3]

  • Grignard and Organolithium Additions: To generate 3-substituted-3-hydroxyoxetanes.[3]

  • Decarboxylative Cross-Coupling: 3-Aryloxetan-3-carboxylic acids can undergo photoredox-mediated decarboxylation and coupling with various partners.[2][4]

Problem 2: Instability and undesired elimination reactions of fluorinated oxetanes.

Root Cause: The introduction of fluorine can significantly alter the electronic properties of the oxetane ring and adjacent functional groups. For example, 2-(3-fluorooxetan-3-yl)acetic acid and its derivatives are known to be unstable and prone to elimination reactions.[6]

Troubleshooting Strategies:

  • Careful Handling and Storage: Store fluorinated oxetane intermediates at low temperatures and under an inert atmosphere to minimize degradation.

  • Mild Reaction Conditions: Use the mildest possible conditions for subsequent transformations. This includes using non-nucleophilic bases and avoiding high temperatures.

  • Strategic Synthesis Design: If possible, introduce the fluorine atom at a later stage of the synthesis to avoid carrying the potentially unstable intermediate through multiple steps.

References

  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL: [Link]

  • Title: Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF Source: ResearchGate URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level Source: ChemRxiv URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews URL: [Link]

Sources

Stability and storage conditions for (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (3R)-N-(Oxetan-3-yl)piperidin-3-amine (CAS No. 1415793-73-5). This molecule is a valuable building block in contemporary drug discovery, featuring a chiral piperidine core substituted with a primary amine and an N-linked oxetane ring. The unique combination of a basic piperidine, a reactive primary amine, and a strained oxetane ring necessitates specific handling and storage protocols to ensure its stability and the integrity of your experimental results.

As a Senior Application Scientist, my objective is to provide you with not just instructions, but the underlying chemical principles that govern the stability of this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the practical challenges you may face. While comprehensive stability data for this specific molecule is not extensively published, the recommendations herein are based on established principles of amine and strained ether chemistry, supported by data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term and short-term storage conditions for (3R)-N-(Oxetan-3-yl)piperidin-3-amine?

A1: Proper storage is critical to prevent degradation. The presence of amine functionalities makes the compound susceptible to environmental factors.

  • Long-Term Storage (Months to Years): For maximum stability, the compound should be stored at -20°C or lower . It should be kept in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to air, moisture, and light, which are the primary drivers of degradation. General guidance for research chemicals recommends storing them in a cool, dry, well-ventilated place.[1]

  • Short-Term Storage (Days to Weeks): For routine laboratory use, storage at 2-8°C is acceptable, provided the container is tightly sealed and protected from light.[2][3] It is crucial to minimize the frequency of temperature cycling. We strongly recommend preparing aliquots from the main stock to avoid repeated warming and cooling of the entire sample.

ConditionRecommendationRationale
Temperature -20°C (Long-term) | 2-8°C (Short-term)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine groups and reaction with atmospheric CO₂.
Light Amber Vial / Protect from LightPrevents potential photolytic degradation pathways.
Container Tightly Sealed Glass VialPrevents ingress of moisture and atmospheric gases.[2][3][4][5]
Q2: How sensitive is this compound to air and moisture?

A2: Highly sensitive. The molecule contains both primary and tertiary amine groups.

  • Air Sensitivity: Amines are susceptible to oxidation, which can lead to the formation of colored byproducts (often yellow to brown) and a decrease in purity. Furthermore, the basic amine groups can readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts.

  • Moisture Sensitivity: Many amine compounds are hygroscopic.[4] Absorbed water can act as a medium for degradative side reactions and can interfere with reactions where stoichiometry is critical, such as in quantitative assays or when using water-sensitive reagents.

Q3: What are the likely chemical degradation pathways for this molecule?

A3: Understanding potential degradation is key to troubleshooting. Based on its structure, two primary areas are of concern:

  • Amine Oxidation: The primary and tertiary amine centers are susceptible to oxidation. This process can be catalyzed by light, air (oxygen), and trace metal impurities. The result is a complex mixture of oxides, hydroxylamines, and other degradation products, often leading to sample discoloration.

  • Oxetane Ring Opening: The oxetane is a four-membered, strained ether. While more stable than an epoxide, it can undergo ring-opening, particularly in the presence of acid or nucleophiles. In an experimental setting, using strong acids or heating in protic solvents could potentially lead to the formation of diol-containing byproducts. The thermal degradation of amines, especially at elevated temperatures (>100 °C), is a known phenomenon that can be accelerated by the presence of other reactants.[6][7]

Q4: My solid sample has developed a yellow or brownish tint. Can I still use it?

A4: Discoloration is a strong indicator of degradation, most likely due to oxidation of the amine groups. We do not recommend using a discolored sample, as the impurities could lead to inconsistent and uninterpretable experimental results. The best practice is to discard the compromised material and use a fresh, properly stored aliquot.

Q5: What solvents are recommended for creating stock solutions, and how should they be stored?

A5:

  • Recommended Solvents: Anhydrous, research-grade solvents such as DMSO, DMF, or ethanol are generally suitable. The choice will depend on the downstream application. For biological assays, DMSO is most common.

  • Preparation: Use a dry, inert gas-flushed environment (like a glovebox or a fume hood with a nitrogen line) to prepare solutions.

  • Storage: Store stock solutions in tightly sealed vials with PTFE-lined caps at -20°C or -80°C. Aliquot into single-use volumes to prevent freeze-thaw cycles and contamination.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Inconsistent results or loss of activity in biological assays. Compound degradation leading to lower effective concentration and/or formation of inhibitory byproducts.1. Verify Purity: Analyze your stock solution and, if possible, the solid material using LC-MS or ¹H NMR. Look for the appearance of new peaks or a decrease in the area of the parent peak. 2. Use a Fresh Aliquot: Discard the suspect solution and prepare a new one from a properly stored, uncompromised stock. 3. Review Handling: Ensure all handling steps (weighing, dissolution, storage) are performed under conditions that minimize exposure to air, light, and moisture.
Precipitate forms in a stored stock solution (e.g., in DMSO). 1. Moisture Contamination: The compound may have absorbed water, reducing its solubility in the organic solvent. 2. Carbamate Formation: Reaction with atmospheric CO₂ can form a less soluble salt.1. Centrifuge: Gently centrifuge the vial. If a pellet forms, carefully pipette the supernatant for use, but be aware the concentration may be lower than intended. 2. Re-dissolve (with caution): Gentle warming and vortexing may redissolve the precipitate. However, if it persists, it is likely a degradation product. 3. Preventative Measures: Ensure you are using anhydrous solvents and that storage vials are sealed under an inert atmosphere.
Reaction yields are lower than expected in a chemical synthesis. Reduced purity of the starting material due to degradation. The primary amine is a key reactive site; its degradation will directly impact reactions targeting this group.1. Confirm Purity Before Use: Run a quick purity check (e.g., TLC, LC-MS) on the starting material before commencing the reaction. 2. Use Fresh Material: Source a new batch of the compound or use an aliquot that has been rigorously protected from degradation.

Experimental Protocols & Workflows

Protocol 1: Recommended Compound Handling and Aliquoting
  • Preparation: Move the sealed primary container of (3R)-N-(Oxetan-3-yl)piperidin-3-amine from cold storage to a desiccator at room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Environment: Perform all subsequent steps in a fume hood under a gentle stream of dry nitrogen or argon, or inside a glovebox.

  • Weighing: Quickly weigh the desired amount of the compound into a tared, amber vial. Minimize the time the primary container is open.

  • Sealing: Tightly reseal the primary container, purge with inert gas, wrap the cap with parafilm, and immediately return it to its recommended long-term storage condition (-20°C or below).

  • Dissolution (for stock solutions): Add the appropriate volume of anhydrous solvent to the newly weighed aliquot. Mix by vortexing until fully dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber vials.

  • Storage of Aliquots: Purge the headspace of each aliquot vial with inert gas before sealing and storing at -20°C or -80°C.

Diagram: Storage and Handling Decision Workflow

This diagram outlines the critical decision points for maintaining the integrity of your compound.

G Workflow for (3R)-N-(Oxetan-3-yl)piperidin-3-amine Handling cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Troubleshooting Receive Receive Compound Inspect Inspect Container Seal & Appearance Receive->Inspect Store_Long Store at <= -20°C under Inert Gas Inspect->Store_Long Looks OK Check_Purity Discolored or Inconsistent Results? Inspect->Check_Purity Damaged Seal or Discolored Solid Equilibrate Equilibrate to RT in Desiccator Store_Long->Equilibrate Weigh Weigh Aliquot (Inert Atmosphere) Equilibrate->Weigh Prepare_Sol Prepare Stock Solution (Anhydrous Solvent) Weigh->Prepare_Sol Weigh->Check_Purity Store_Aliquots Store Aliquots at <= -20°C Prepare_Sol->Store_Aliquots Check_Purity->Weigh No Action Action: 1. Run Purity Check (LC-MS) 2. Discard if Impure 3. Use Fresh Stock Check_Purity->Action Yes

Caption: Decision workflow for handling and storing the compound to ensure stability.

References

  • ResearchGate. (2021). Thermal degradation of novel piperazine-based amine blends for CO2 capture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]

  • ScienceDirect. (2021). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Retrieved from [Link]

  • University of Kentucky UKnowledge. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidin-3-amine. Retrieved from [Link]

  • National Institutes of Health. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

Sources

Technical Support Center: Reductive Amination of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of piperidines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven insights. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, mitigate side reactions, and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My reaction yield is very low, or I'm recovering mostly starting material. What's going wrong?

Low conversion is one of the most common issues and typically points to problems in the first phase of the reaction: the formation of the iminium ion intermediate.

Answer:

The likely culprit is an unfavorable equilibrium for iminium ion formation or premature decomposition of your reagents. Reductive amination is a tandem reaction where the formation of an iminium ion from the piperidine and the carbonyl compound is followed by its reduction.[1][2] If the iminium ion doesn't form efficiently, the reducing agent has nothing to reduce.

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation (pH Issues): The formation of the iminium ion is acid-catalyzed and highly pH-dependent.[3]

    • The Problem: At a neutral or high pH, the carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack by the piperidine. Conversely, if the pH is too low, the highly basic piperidine (pKa of conjugate acid ~11.2) will be fully protonated to its ammonium salt, rendering it non-nucleophilic.[3]

    • The Solution: The optimal pH for iminium formation is typically mildly acidic, in the range of 4-6.[3] If you are not adding an acid catalyst, especially when using a salt-free piperidine, the reaction may not proceed. Adding a catalytic amount of acetic acid (AcOH) is a common and effective strategy.[4] When using sodium triacetoxyborohydride (STAB), the reagent itself releases acetic acid, which can catalyze the reaction.[5]

  • Presence of Water: The formation of the iminium ion from a carbinolamine intermediate involves the elimination of a water molecule.[6][7] According to Le Châtelier's principle, excess water in the reaction medium can shift the equilibrium back towards the starting materials, inhibiting the reaction.

    • The Problem: Using wet solvents or reagents introduces water, which hinders the necessary dehydration step.

    • The Solution: Ensure all solvents and non-aqueous reagents are anhydrous. If hydration is a persistent issue, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.

  • Premature Reduction of the Carbonyl: If your reducing agent is too reactive, it may reduce the aldehyde or ketone starting material to the corresponding alcohol faster than the iminium ion can form.[3]

    • The Problem: This is particularly common with powerful reducing agents like sodium borohydride (NaBH₄).[1]

    • The Solution: Switch to a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations because it reduces iminium ions much faster than it reduces aldehydes or ketones.[5][8] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and releases HCN gas in acidic conditions.[4][9]

Question 2: I've isolated my product, but it's contaminated with an alcohol corresponding to my aldehyde/ketone starting material. Why?

Answer:

This is a classic sign of a kinetically mismatched process. The reduction of the carbonyl starting material is competing with the desired reduction of the iminium ion intermediate.

Possible Causes & Solutions:

  • Non-Selective Reducing Agent: As mentioned above, the choice of reducing agent is critical.

    • The Problem: Sodium borohydride (NaBH₄) is a strong hydride donor and will readily reduce aldehydes and ketones, especially at neutral or slightly acidic pH.[1][3]

    • The Solution: The best practice is to use Sodium Triacetoxyborohydride (STAB). Its bulk and the electron-withdrawing acetoxy groups moderate its reactivity, making it highly selective for the more electrophilic iminium ion over the carbonyl group.[5]

  • Reaction Procedure (One-Pot vs. Stepwise):

    • The Problem: In a one-pot procedure where all reagents are mixed at once, a highly reactive reducing agent will inevitably lead to some alcohol byproduct.

    • The Solution: If you must use a less selective reagent like NaBH₄, a stepwise procedure is superior.[8] First, mix the piperidine, carbonyl compound, and an acid catalyst (if needed) in a suitable solvent. Allow sufficient time for the iminium ion to form (this can be monitored by TLC or ¹H NMR). Once formation is complete, then add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to minimize carbonyl reduction.[3]

Question 3: My product is contaminated with a colorful, unsaturated compound, especially when using a ketone. What is this side product?

Answer:

When reacting a secondary amine like piperidine with an enolizable aldehyde or ketone (one with α-hydrogens), you are likely forming a stable enamine byproduct.[6][10]

The Mechanism: The reaction proceeds through the same carbinolamine intermediate as iminium ion formation. However, because the nitrogen of the secondary amine has no additional proton to lose to form a C=N double bond, the intermediate iminium ion cannot be deprotonated at the nitrogen. Instead, a proton is eliminated from the α-carbon, leading to the formation of a C=C double bond conjugated with the nitrogen atom—the enamine.[10] Piperidine is widely used specifically for this purpose in reactions like the Stork enamine alkylation.[11]

Solutions:

  • Favor Iminium Ion Formation: The formation of both the iminium ion and the enamine is reversible and acid-catalyzed.[10] To favor the desired reductive amination pathway, ensure the reducing agent is present to "trap" the iminium ion as it forms, pushing the equilibrium towards the final amine product. Using STAB in a one-pot synthesis is highly effective for this.

  • Control Temperature: Enamine formation can sometimes be favored at higher temperatures. Running the reaction at room temperature or below may help minimize this side reaction.

  • Purification: Enamines can often be removed during workup or purification. They are typically less basic than the desired tertiary amine product and can sometimes be separated by careful acid-base extraction or silica gel chromatography.

Diagram Studio: Reaction Pathways

The following diagrams illustrate the key decision points and potential pitfalls in the reductive amination of piperidines.

G Start Piperidine + Carbonyl (R₂C=O) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Alcohol Alcohol Side Product (from Carbonyl) Start->Alcohol Carbonyl Reduction (e.g., NaBH₄) Iminium Iminium Ion [R₂C=N⁺R'₂] Carbinolamine->Iminium -H₂O (Acid Cat.) Enamine Enamine Side Product Carbinolamine->Enamine -H₂O (α-Proton Elimination) Product Desired Tertiary Amine Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Start ReducingAgent->Iminium

Caption: Core reaction pathway versus major side reactions.

G Problem Low Yield or Impure Product Cause1 Impurity is Alcohol of Carbonyl? Problem->Cause1 Yes Cause2 Recovered Starting Materials? Problem->Cause2 No Sol1a Use Milder Reducing Agent (STAB recommended) Cause1->Sol1a Cause: Non-selective reductant Sol1b Use Stepwise Procedure: 1. Form Iminium 2. Add Reductant at 0°C Cause1->Sol1b Alternative Cause3 Unidentified Unsaturated Byproduct? Cause2->Cause3 No Sol2a Check pH (Aim for 4-6) Add catalytic AcOH Cause2->Sol2a Cause: Poor Iminium Formation Sol2b Use Anhydrous Solvents Add dehydrating agent (e.g., mol. sieves) Cause2->Sol2b Cause: Water inhibiting equilibrium Sol3 Enamine Formation Likely. Ensure one-pot with STAB to trap iminium ion. Cause3->Sol3 Yes

Caption: A decision tree for troubleshooting common issues.

FAQs: Reductive Amination of Piperidines

  • Q: Can I use sodium borohydride (NaBH₄) for this reaction?

    • A: Yes, but with caution. NaBH₄ can reduce the starting aldehyde/ketone. It is best used in a two-step process where the iminium ion is pre-formed before the reductant is added at low temperature.[3][8] For a simpler and more selective one-pot reaction, sodium triacetoxyborohydride (STAB) is highly recommended.[5]

  • Q: Why is Sodium Triacetoxyborohydride (STAB) so effective?

    • A: STAB is a milder and sterically bulkier hydride donor than NaBH₄. The electron-withdrawing effect of the three acetoxy groups deactivates the B-H bond, making it less reactive towards carbonyls but still highly reactive towards the more electrophilic protonated iminium ion.[5] This selectivity allows it to be used in a one-pot reaction with minimal side products.[8]

  • Q: What is the best solvent for reductive amination with STAB?

    • A: STAB reacts with protic solvents like methanol. Therefore, aprotic solvents are required. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common and effective solvents.[5][8] Tetrahydrofuran (THF) can also be used.[12]

  • Q: My piperidine starting material is the hydrochloride salt. Can I use it directly?

    • A: Yes, but you must add a base to liberate the free amine. Typically, 1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are added to neutralize the HCl and allow the piperidine to react.

  • Q: Is over-alkylation a concern with piperidines?

    • A: No. Reductive amination of a secondary amine like piperidine produces a tertiary amine. Tertiary amines cannot form an iminium ion under these conditions and therefore will not react further. This lack of over-alkylation is a primary advantage of reductive amination over direct alkylation with alkyl halides.[3][4]

Data & Reagent Comparison

Table 1: Comparison of Common Reducing Agents for Reductive Amination
FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low; reduces aldehydes & ketonesHigh; selective for iminium ionsVery High; highly selective for iminium ions
Reactivity HighModerateMild
Optimal pH 7 - 103 - 64 - 6
Common Solvents Protic (MeOH, EtOH)Protic (MeOH)Aprotic (DCM, DCE, THF)[8][12]
Procedure Best in a 2-step process[8]One-potOne-pot (preferred method)[5]
Safety Flammable solidHighly Toxic. Releases HCN gas < pH 7[4]Moisture sensitive. Irritant.[13]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination of Piperidine using STAB

This protocol describes a standard, reliable method for the N-alkylation of piperidine with an aldehyde or ketone.

Materials:

  • Piperidine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 eq for unreactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and piperidine (1.0 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Stirring: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes to allow for initial carbinolamine/iminium ion formation. For less reactive ketones, a catalytic amount of acetic acid can be added at this stage.

  • Addition of STAB: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction can be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude tertiary amine can be purified by silica gel column chromatography or other suitable methods if necessary.

Protocol 2: Troubleshooting - Stepwise Procedure with NaBH₄

This method is useful for diagnosing problems with iminium formation or when STAB is unavailable.

Procedure:

  • Imine Formation: In a dry flask, dissolve the aldehyde/ketone (1.0 eq) and piperidine (1.0 eq) in anhydrous methanol (MeOH). If desired, add molecular sieves to remove water. Stir at room temperature for 1-4 hours, monitoring the disappearance of the carbonyl starting material by TLC or ¹H NMR to confirm iminium ion formation.

  • Cooling: Once iminium formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly and portion-wise, add NaBH₄ (1.5 eq) to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction & Workup: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 1-2 hours. Quench and work up the reaction as described in Protocol 1.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Khan Academy. (n.d.). Formation of imines and enamines. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • D'Alonzo, D., Guaragna, A., & Palumbo, G. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1279-1293. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • Reddit. (2022). Reductive amination of piperazine. [Link]

  • Grokipedia. (n.d.). Leuckart reaction. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 3-aminopiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Selectivity

The N-alkylation of 3-aminopiperidine presents a unique synthetic challenge due to the presence of two nucleophilic nitrogen atoms: a secondary amine within the piperidine ring (N1) and a primary amine at the 3-position (N3). The goal of a typical N-alkylation is to achieve selective functionalization at one of these sites, while avoiding common side reactions such as polyalkylation. This guide will walk you through the key parameters influencing this reaction and provide actionable solutions to common problems.

Troubleshooting Guide

Problem 1: Poor or No Reaction

Symptoms:

  • Low conversion of starting material to product, as observed by TLC, LC-MS, or NMR.

  • Recovery of unreacted 3-aminopiperidine.

Possible Causes & Solutions:

Cause Explanation Solutions
Insufficiently Reactive Alkylating Agent Alkyl chlorides are generally less reactive than bromides or iodides.[1] For sterically hindered amines or less reactive alkylating agents, the reaction may not proceed under standard conditions.- Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I).- Consider using an alkyl triflate, which is an excellent leaving group.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.- Use polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF).[1] - Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.
Incorrect Base The base is crucial for deprotonating the amine, making it nucleophilic. If the base is too weak, the amine will not be sufficiently activated.[1]- For simple alkylations, inorganic bases like potassium carbonate (K2CO3) can be effective.[1] - For more hindered systems, a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is recommended.[1]
Low Reaction Temperature Some alkylations require elevated temperatures to overcome the activation energy barrier.- Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A common starting point is room temperature, with the possibility of heating to 50-80 °C.
Problem 2: Mixture of Mono- and Di-alkylated Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS corresponding to both mono- and di-alkylated products.

  • Difficulty in purifying the desired mono-alkylated product.

Possible Causes & Solutions:

Cause Explanation Solutions
Over-alkylation The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event. This is a common issue in amine alkylations.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[1] - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, favoring mono-alkylation.[1]
Strongly Basic Conditions A strong base will deprotonate both the starting material and the mono-alkylated product, promoting di-alkylation.- Use a milder base, such as potassium bicarbonate (KHCO3), if the alkylating agent is sufficiently reactive.[1]
High Reaction Temperature Higher temperatures can increase the rate of the second alkylation.- Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Problem 3: Lack of Regioselectivity (Alkylation at both N1 and N3)

Symptoms:

  • Formation of a mixture of N1-alkylated and N3-alkylated isomers, making purification challenging.

Possible Causes & Solutions:

Cause Explanation Solutions
Similar Nucleophilicity of N1 and N3 The secondary amine (N1) is generally more nucleophilic than the primary amine (N3) due to the electron-donating effect of the alkyl groups. However, steric hindrance around N1 can favor alkylation at the less hindered N3 position.- To favor N1 alkylation, use a less sterically demanding alkylating agent.- To favor N3 alkylation, consider using a bulkier alkylating agent that will be more sensitive to the steric environment of N1.
Lack of Directing Group Without a directing or protecting group, controlling regioselectivity can be difficult.- Employ a protecting group strategy. Protect one of the amines (e.g., Boc protection of the N1 amine) to direct alkylation to the other nitrogen. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen in 3-aminopiperidine is more nucleophilic, the endocyclic (N1) or the exocyclic (N3)?

A: Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating nature of alkyl groups, which increases the electron density on the nitrogen atom.[2][3] Therefore, the endocyclic N1 nitrogen is expected to be more nucleophilic than the exocyclic N3 primary amine. However, the piperidine ring can create steric hindrance around the N1 nitrogen, which can influence the regioselectivity of the alkylation, especially with bulky alkylating agents.[4][5]

Q2: How can I selectively achieve mono-alkylation?

A: Achieving selective mono-alkylation is a common challenge. Here are the key strategies:

  • Control Stoichiometry: Use a slight excess (typically 1.1 to 1.5 equivalents) of the amine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise or via a syringe pump to keep its concentration low, thus favoring the reaction with the more abundant starting amine over the newly formed, more nucleophilic mono-alkylated product.[1]

  • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.

Q3: What is the best way to achieve regioselective N-alkylation?

A: The most reliable method for ensuring regioselectivity is to use a protecting group strategy.

  • For selective N3 alkylation: Protect the N1 position. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under many alkylation conditions and can be readily removed with acid (e.g., TFA).[6]

  • For selective N1 alkylation: While direct alkylation often favors N1 due to its higher nucleophilicity, protecting the N3 amine can provide cleaner results, especially if overalkylation at N1 is a concern.

Q4: What are the recommended starting conditions for a typical N-alkylation of 3-aminopiperidine?

A: A good starting point would be:

  • Substrate: 1 equivalent of 3-aminopiperidine.

  • Alkylating Agent: 1.1 equivalents of an alkyl bromide.

  • Base: 1.5 - 2.0 equivalents of K2CO3 or DIPEA.

  • Solvent: Anhydrous acetonitrile or DMF.

  • Temperature: Start at room temperature and gently heat if the reaction is sluggish.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Q5: My reaction is complete, but I'm having trouble with the work-up and purification. Any suggestions?

A:

  • Work-up: A common work-up procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water. If an amine base like DIPEA was used, an acidic wash (e.g., dilute HCl) can help to remove it.

  • Purification: Column chromatography on silica gel is the most common method for purifying N-alkylated products. The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (0.1-1%) to prevent the product from streaking on the silica, is a good starting point.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-alkylation
  • To a solution of 3-aminopiperidine (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the solution at room temperature.

  • Slowly add the alkyl halide (1.1 eq) dropwise over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective N3-Alkylation using a Boc-Protected Intermediate
  • Protection of N1: To a solution of 3-aminopiperidine (1.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the N1-Boc-3-aminopiperidine.

  • N3-Alkylation: To a solution of N1-Boc-3-aminopiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq). Stir at room temperature or heat as necessary.

  • Work-up and Deprotection: After the reaction is complete, perform an aqueous work-up as described in Protocol 1. The crude product can then be deprotected by dissolving it in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% v/v) and stirring at room temperature until the Boc group is cleaved.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue No_Reaction Poor or No Reaction Start->No_Reaction Mixture Mixture of Products Start->Mixture Regioselectivity Lack of Regioselectivity Start->Regioselectivity Check_Reagents Reactivity of Alkylating Agent Appropriate Solvent Correct Base No_Reaction->Check_Reagents Check... Check_Stoichiometry Stoichiometry Addition Rate Temperature Mixture->Check_Stoichiometry Check... Check_Selectivity Steric/Electronic Effects Protecting Groups Regioselectivity->Check_Selectivity Check... Solution_Reagents Use R-Br/R-I/R-OTf Use MeCN/DMF Use K2CO3/DIPEA Check_Reagents->Solution_Reagents Solutions Solution_Stoichiometry Use 1.1 eq Alkylating Agent Slow Addition Lower Temperature Check_Stoichiometry->Solution_Stoichiometry Solutions Solution_Selectivity Vary Alkylating Agent Sterics Use Protecting Groups (e.g., Boc) Check_Selectivity->Solution_Selectivity Solutions

Caption: A flowchart for troubleshooting common issues in the N-alkylation of 3-aminopiperidine.

Regioselectivity Strategy

Regioselectivity_Strategy cluster_0 Direct Alkylation cluster_1 Protected Alkylation for N3 Selectivity Start 3-Aminopiperidine Alkylation R-X, Base Start->Alkylation Products Mixture of N1- and N3-alkylated products Alkylation->Products Start_Protected 3-Aminopiperidine Protection Boc2O Start_Protected->Protection Protected N1-Boc-3-aminopiperidine Protection->Protected Alkylation_Protected R-X, Base Protected->Alkylation_Protected N3_Alkylated N1-Boc-N3-alkyl-3-aminopiperidine Alkylation_Protected->N3_Alkylated Deprotection TFA N3_Alkylated->Deprotection Final_Product N3-alkyl-3-aminopiperidine Deprotection->Final_Product

Caption: A comparison of direct versus protecting group-mediated N-alkylation for achieving regioselectivity.

References

  • Procedure for N-alkylation of Piperidine? ResearchGate. (2017). [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health. (n.d.). [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. National Institutes of Health. (n.d.). [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. (2023). [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. (2004). [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. (n.d.). [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. (2021). [Link]

  • Preparation method for 3-aminopiperidine and optical isomer thereof.
  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. (1982). [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. (n.d.). [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). [Link]

  • Amino Acid-Protecting Groups. SciSpace. (n.d.). [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. (2020). [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. ResearchGate. (2017). [Link]

  • "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd. (1982). [Link]

  • Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry. (2007). [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. (n.d.). [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. ResearchGate. (2012). [Link]

  • Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. (2007). [Link]

  • Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. (2019). [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). [Link]

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How to avoid racemization in chiral piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chiral piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical challenges during their synthetic routes. The piperidine motif is a cornerstone in medicinal chemistry, and maintaining its chiral integrity is paramount for therapeutic efficacy and safety.[1][2] This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues related to racemization.

Part 1: Frequently Asked Questions - Understanding the Fundamentals of Racemization

This section addresses the foundational concepts of racemization, providing the essential knowledge needed to diagnose and prevent stereochemical erosion in your synthesis.

Q1: What is racemization and why is it a critical problem in chiral piperidine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[3] In the context of drug development, the chirality of a molecule, including piperidine scaffolds, is often directly linked to its biological activity.[1] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even cause harmful side effects. Therefore, uncontrolled racemization during synthesis compromises the final product's purity, potency, and safety, leading to significant challenges in drug efficacy and regulatory approval.

Q2: What are the most common chemical mechanisms that cause racemization during piperidine synthesis?

A2: The most prevalent mechanism is base- or acid-catalyzed epimerization at a stereocenter adjacent to a carbonyl group (the α-carbon). This occurs through the formation of a planar, achiral enol or enolate intermediate.[4] Once this intermediate is formed, reprotonation can occur from either face, leading to a loss of the original stereochemical information. Other factors include the formation of reactive intermediates, such as dehydroalanine from cysteine residues in peptide synthesis, which can be attacked by nucleophiles like piperidine, resulting in a racemic product.[5]

Figure 1: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
Q3: Which steps in a multi-step synthesis are most vulnerable to racemization?

A3: Several stages in a synthetic sequence are particularly susceptible to loss of stereochemical integrity:

  • Activation/Coupling Steps: In syntheses involving amide bond formation (e.g., coupling a piperidine carboxylic acid), the activation of the carboxyl group can increase the acidity of the α-proton, making it prone to epimerization, especially with certain coupling reagents.[5][6]

  • Deprotection Steps: The removal of protecting groups, particularly under harsh basic or acidic conditions, can lead to racemization. For example, the use of piperidine for Fmoc deprotection in peptide synthesis can sometimes lead to side reactions that compromise chirality.[7][8]

  • Reactions Involving Strong Bases or High Temperatures: Any step that employs harsh conditions, such as strong bases (e.g., for deprotonation) or elevated temperatures, significantly increases the risk of racemization.[7][9] High temperatures can provide the energy needed to overcome the activation barrier for epimerization.[9]

Part 2: Troubleshooting Guide - Proactive Strategies to Prevent Racemization

This guide provides actionable solutions to common problems encountered during chiral piperidine synthesis.

Section A: Optimizing Reaction Conditions
Q4: My reaction is showing significant racemization. Could the temperature be the cause, and what is a systematic way to optimize it?

A4: Yes, elevated temperature is a frequent cause of racemization as it can provide sufficient energy to equilibrate stereocenters.[9] For instance, in microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids.[7][8]

Troubleshooting Protocol: Temperature Screening

  • Establish a Baseline: Run the reaction at your standard temperature and determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

  • Stepwise Reduction: Decrease the reaction temperature in 10-20°C increments (e.g., from 50°C to 30°C, then to room temperature, 0°C, and -20°C).

  • Analyze and Correlate: Analyze the stereochemical purity at each temperature point. Be mindful that lower temperatures will likely decrease the reaction rate, so you may need to extend the reaction time.

  • Identify Optimal Window: Plot enantiomeric excess vs. temperature and reaction time vs. temperature to find a balance between maintaining stereochemical integrity and achieving a practical reaction rate.

Q5: How does the choice of base impact the stereochemical outcome of my reaction?

A5: The base's strength and steric hindrance are critical. A strong, non-hindered base can readily deprotonate an acidic α-proton, facilitating enolate formation and subsequent racemization.

Recommendations for Base Selection:

  • Use the Weakest Base Necessary: If a base is required, opt for the mildest one that can effectively promote the desired reaction.

  • Employ Sterically Hindered Bases: Bulky bases, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, are often less likely to cause epimerization at sterically accessible centers compared to smaller bases like triethylamine (TEA). The use of collidine has been shown to minimize the formation of D-cysteine in peptide synthesis.[7][8]

  • Consider Stoichiometry: Use the minimum effective amount of base. Excess base can increase the rate of racemization.

Section B: Substrate and Reagent Selection
Q6: How do I choose the right N-protecting group to prevent racemization?

A6: The N-protecting group is crucial. An ideal protecting group should be stable under reaction conditions but easily removable without affecting the chiral center. Some protecting groups, particularly urethane-based ones like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), are known to suppress racemization during carboxyl group activation by preventing the formation of certain race-prone intermediates (e.g., oxazolones).

Table 1: Comparison of Common N-Protecting Groups for Stereocontrol

Protecting GroupStructureStabilityRacemization SuppressionCleavage ConditionsConsiderations
Boc t-Bu-O-C(=O)-Base-stableExcellent Mild to strong acid (TFA)Widely used, excellent for preventing racemization during coupling.
Cbz Bn-O-C(=O)-Acid-stableExcellent Hydrogenolysis (H₂/Pd)Orthogonal to Boc; cleavage is clean but requires a catalyst.
Fmoc Fluorenyl-CH₂-O-C(=O)-Acid-stableGood Mild base (Piperidine)Prone to racemization if the substrate is sensitive to base.[5]
Trt (Trityl) Ph₃C-Acid-labileVariable Very mild acidVery bulky, can offer steric protection.[5]
Q7: Are there specific coupling reagents or additives that can minimize racemization during amide bond formation?

A7: Absolutely. The choice of coupling reagent and the use of additives are critical for suppressing racemization.

  • Carbodiimides with Additives: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) should almost always be used with racemization-suppressing additives. Hydroxybenzotriazole (HOBt) and its analogs (e.g., 6-Cl-HOBt, HOAt) are highly effective.[5] They act by forming an activated ester that is more resistant to racemization than other intermediates.

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and TBTU are highly efficient but can cause racemization in sensitive substrates, particularly when paired with bases like N-methylmorpholine (NMM).[6] Using a less basic alternative like DIPEA can sometimes mitigate this. For highly sensitive substrates, coupling with DIC/Oxyma has been shown to be a milder option.[6]

Section C: Advanced Stereocontrol Strategies
Figure 2: Decision tree for selecting a stereocontrol strategy.
Q8: I'm starting with a racemic mixture. What is the difference between Kinetic Resolution and Dynamic Kinetic Resolution (DKR)?

A8: Both are powerful techniques for obtaining enantiomerically enriched material from a racemate.

  • Kinetic Resolution (KR): In KR, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other.[10][11] This allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). The major drawback is that the maximum theoretical yield for a single enantiomer is 50%.

  • Dynamic Kinetic Resolution (DKR): DKR is a more advanced technique that overcomes the 50% yield limitation of KR. It is applicable when the stereocenter of the starting material is capable of in situ racemization (interconversion between enantiomers).[12] A chiral catalyst selectively reacts with one enantiomer, and as that enantiomer is consumed, the remaining unreactive enantiomer continuously equilibrates back to the racemic mixture. This process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.[12][13]

Q9: When should I consider using a chiral auxiliary approach?

A9: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into your substrate to direct the stereochemical outcome of a subsequent reaction. This approach is particularly useful when:

  • A reliable catalytic enantioselective method is not available for your desired transformation.

  • You need to form one or more new stereocenters with a high degree of diastereoselectivity.

  • The auxiliary can be easily cleaved at the end of the synthesis without disturbing the newly formed chiral centers.

Successful strategies often involve using chiral auxiliaries derived from the chiral pool, such as amino acids, to control the formation or derivatization of the piperidine ring.[14]

Q10: What are the key advantages of using catalytic enantioselective methods?

A10: Catalytic enantioselective synthesis involves using a small amount of a chiral catalyst to convert achiral or racemic starting materials into an enantiomerically enriched product.[14][15][16][17] This is often the most elegant and efficient strategy.

  • Atom Economy: A small amount of catalyst can generate a large quantity of chiral product.

  • Efficiency: It avoids the need for stoichiometric chiral reagents or auxiliaries, often simplifying purification.

  • Versatility: A wide range of catalytic systems (e.g., transition metal-based, organocatalysts) have been developed for synthesizing chiral piperidines, including methods for desymmetrization and dearomatization.[14][18]

References
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Request PDF on ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Available at: [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10423-10444. Available at: [Link]

  • Wikipedia. (2023). Dynamic kinetic resolution in asymmetric synthesis. Available at: [Link]

  • O'Byrne, A., & Evans, P. (2018). Modern Catalytic Enantioselective Approaches to Piperidines. Request PDF on ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2012). What’s a Racemic Mixture? Master Organic Chemistry. Available at: [Link]

  • Chem-Tech. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry, 55(03), 205-217. Available at: [Link]

  • Contente, M. L., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(11), 2898. Available at: [Link]

  • Purkarthofer, T., et al. (2003). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF on ResearchGate. Available at: [Link]

  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available at: [Link]

  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14538–14545. Available at: [Link]

  • Coldham, I., et al. (2002). Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines. Journal of the American Chemical Society, 124(40), 12003-12011. Available at: [Link]

  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(4), 4785-4835. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5363. Available at: [Link]

  • Martinez-Bounet, Y., et al. (2023). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

Sources

(3R)-N-(Oxetan-3-yl)piperidin-3-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3R)-N-(Oxetan-3-yl)piperidin-3-amine

This guide provides comprehensive safety and handling information for (3R)-N-(Oxetan-3-yl)piperidin-3-amine, a key building block for researchers in drug development. Given the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, the following precautions are synthesized from data on structurally related aminopiperidine compounds and general best practices for handling heterocyclic amines in a laboratory setting. The principles of chemical causality and rigorous adherence to safety protocols are paramount.

Compound Identification and Properties

For clarity and accurate record-keeping, here are the key identifiers for (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

PropertyValueSource
CAS Number 1349700-06-6[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]
Purity ≥95% - ≥97% (typical)[1][2]
Storage Room temperature, in a dry, well-ventilated place.[1][3]

Hazard Analysis and GHS Classification (Based on Analogs)

While a specific GHS classification for (3R)-N-(Oxetan-3-yl)piperidin-3-amine is not widely published, analysis of related Boc-protected aminopiperidines and piperidine itself indicates the following potential hazards. Researchers must handle this compound with the assumption that it poses these risks.[3][4][5]

  • H315: Causes skin irritation. [3][4][6]

  • H318/H319: Causes serious eye damage/irritation. [3][4][6]

  • H335: May cause respiratory irritation. [3][4][6]

  • H302: Harmful if swallowed. [4]

The piperidine scaffold itself is classified as a flammable liquid and can cause severe skin burns and eye damage.[7] Therefore, extreme caution is warranted.

Frequently Asked Questions (FAQs)

Q1: What is the most critical Personal Protective Equipment (PPE) for handling this compound?

A1: Due to the high likelihood of skin and eye irritation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Change gloves immediately if you suspect contamination.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

Q2: How should I properly store this compound to ensure its stability?

A2: Stability is best maintained by adhering to these storage protocols:

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially after the container has been opened. Amines are susceptible to oxidation and can react with atmospheric CO₂.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][4][9]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.

Q3: What are the signs of compound degradation?

A3: Visual inspection can often reveal degradation. Look for a change in color (e.g., yellowing or browning) or consistency. If degradation is suspected, it is best to discard the material and use a fresh supply to ensure reaction reproducibility.

Q4: How do I dispose of waste containing (3R)-N-(Oxetan-3-yl)piperidin-3-amine?

A4: All waste, including contaminated consumables (gloves, wipes, pipette tips) and residual compound, must be treated as hazardous chemical waste.[3]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not dispose of it down the drain.[6]

Troubleshooting Guide for Experimental Use

Problem Potential Cause & Explanation Recommended Solution
Inconsistent or poor reaction yields. Reagent Degradation: The amine may have been exposed to air or moisture, leading to oxidation or reaction with CO₂. This reduces the amount of active starting material.Use a fresh bottle of the reagent. For opened bottles, consider implementing stricter inert atmosphere handling techniques, such as using a glovebox or Schlenk line for aliquoting.[10]
Formation of unexpected side products. Contaminated Solvent/Reagents: The presence of water in reaction solvents can lead to hydrolysis or act as an unwanted nucleophile.Use freshly dried, anhydrous solvents for your reaction. Ensure other reagents are also free from water contamination.
Compound fails to dissolve completely. Incorrect Solvent or Saturation: The chosen solvent may not be optimal for this specific compound, or the solution may be supersaturated.Consult literature for solubility data on similar structures. Try gentle warming or sonication to aid dissolution. If the issue persists, consider a different solvent system.
Reaction mixture turns dark brown/black. Decomposition: The reaction conditions (e.g., high temperature, strong oxidants) may be causing the compound to decompose.Re-evaluate the reaction parameters. Consider running the reaction at a lower temperature or using a milder reagent.

Standard Operating Protocols

Protocol 1: Weighing and Solution Preparation Workflow

This protocol is designed to minimize exposure and ensure accurate measurement. This entire procedure must be performed inside a chemical fume hood.

  • Preparation:

    • Don all required PPE (lab coat, double gloves, safety goggles, face shield).

    • Designate a specific area within the fume hood for handling the compound.

    • Place a weigh boat on an analytical balance and tare it.

  • Dispensing:

    • Retrieve the container of (3R)-N-(Oxetan-3-yl)piperidin-3-amine from storage.

    • Carefully open the container inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to the tared weigh boat. Avoid creating airborne dust.[6]

    • Immediately and tightly seal the stock container.

  • Solution Preparation:

    • Carefully add the weighed solid to a clean, dry reaction flask.

    • Using a syringe or cannula, add the desired anhydrous solvent to the flask under an inert atmosphere if required for the reaction.

    • Stir until fully dissolved.

  • Cleanup:

    • Wipe the spatula and any affected surfaces with a solvent-dampened cloth.

    • Dispose of the weigh boat and cleaning materials in the designated solid hazardous waste container.

G cluster_prep Preparation cluster_dispense Dispensing cluster_dissolve Solution Preparation cluster_cleanup Cleanup prep1 Don PPE prep2 Designate Fume Hood Area prep1->prep2 prep3 Tare Weigh Boat prep2->prep3 disp1 Open Container in Hood prep3->disp1 disp2 Transfer Solid to Boat disp1->disp2 disp3 Seal Stock Container disp2->disp3 sol1 Add Solid to Flask disp3->sol1 sol2 Add Anhydrous Solvent sol1->sol2 sol3 Stir to Dissolve sol2->sol3 clean1 Clean Equipment sol3->clean1 clean2 Dispose of Waste clean1->clean2

Workflow for Weighing and Solution Preparation.
Protocol 2: Emergency Response for a Minor Chemical Spill (<100 mL)

This protocol is a guide for small, manageable spills. For any large spill, or if you feel unsafe, evacuate the area and contact your institution's emergency response team.[11][12]

  • Alert & Assess:

    • Immediately alert personnel in the immediate area.[11]

    • If the material is flammable, eliminate all ignition sources.[13]

    • Assess the spill size and ensure you have the correct PPE and materials to clean it up safely.

  • Containment:

    • Confine the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).[13] This prevents the spill from spreading.

  • Absorption:

    • Gently cover the contained spill with more absorbent material.

    • Allow sufficient time for the liquid to be fully absorbed.

  • Cleanup & Decontamination:

    • Using non-sparking tools (if the material is flammable), carefully scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), working from the outside in.

    • Place all contaminated cleaning materials into the waste container.

  • Final Steps:

    • Seal and label the hazardous waste container.

    • Contact your institution's Environmental Health & Safety (EHS) office for pickup.[13]

    • Thoroughly wash your hands and any exposed skin.

G spill Chemical Spill Occurs alert Alert Personnel & Assess Situation spill->alert is_safe Is it safe to clean up? alert->is_safe evacuate Evacuate & Call EHS is_safe->evacuate No ppe Don Appropriate PPE is_safe->ppe Yes contain Contain Spill with Absorbent Dike ppe->contain absorb Cover and Absorb Spill contain->absorb collect Collect Waste into Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon dispose Seal & Label Waste Contact EHS for Disposal decon->dispose

Decision Tree for Minor Chemical Spill Response.

References

  • Jubilant Ingrevia Limited. (2021, February 26). (R)-3-[N-(tert-Butoxycarbonyl)
  • ECHEMI. (2019, July 15). (R)-3-(Boc-Amino)
  • ECHEMI.
  • Sigma-Aldrich. (2025, September 23).
  • Carl ROTH. (2025, March 31).
  • Chemos GmbH & Co. KG.
  • Cenmed. (3R)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Boston Molecules. (3R)-1-(oxetan-3-yl)piperidin-3-amine, min 97%.
  • Apollo Scientific. (3R)-3-Aminopiperidine, N1-BOC protected.
  • PubChem. Piperidin-3-amine.
  • New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
  • Ajman University. Procedure for Chemical Spills.
  • ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).

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Technical Support Center: Managing Impurities in Multi-Step Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management during the multi-step synthesis of piperidine and its derivatives. Piperidine scaffolds are central to countless pharmaceuticals, making the control of impurities not just a matter of yield, but of safety and efficacy.[1]

This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges. We will delve into the causality behind common issues and offer robust, self-validating protocols to ensure the integrity of your synthesis.

Section 1: Troubleshooting Impurities in Common Piperidine Synthesis Routes

The choice of synthetic route dictates the likely impurity profile. Understanding the mechanism of each reaction is the first step to predicting and controlling unwanted byproducts.

Catalytic Hydrogenation of Pyridine Derivatives

This is one of the most common and direct methods for synthesizing the piperidine core. However, it is fraught with potential pitfalls related to incomplete reactions and over-reduction.

Question: My pyridine hydrogenation is sluggish and incomplete, leaving significant amounts of starting material and partially hydrogenated intermediates. What's going wrong?

Answer: This is a classic issue often traced back to catalyst activity or reaction conditions. Let's break down the probable causes and solutions:

  • Catalyst Deactivation: The catalyst is the heart of the reaction. Its deactivation is a primary cause of incomplete conversion.

    • Causality: Pyridine starting materials can contain sulfur or other compounds that act as catalyst poisons. Even high-purity pyridine can degrade upon storage. The catalyst itself can also be deactivated by sintering at high temperatures or by mechanical degradation.

    • Solution:

      • Ensure Starting Material Purity: Use freshly distilled pyridine or pyridine from a reputable supplier.

      • Use a Fresh Batch of Catalyst: Catalysts have a finite shelf life and can lose activity over time.

      • Consider a More Robust Catalyst: Rhodium-based catalysts, for instance, are often less prone to poisoning than palladium or nickel catalysts.[2]

  • Insufficient Hydrogen Pressure or Mixing: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.

    • Causality: If the hydrogen pressure is too low or the stirring is inadequate, the reaction becomes mass-transfer limited, slowing down the rate of hydrogenation.

    • Solution: Increase the hydrogen pressure incrementally and ensure vigorous stirring to maintain a good suspension of the catalyst and improve gas-liquid mixing.[2]

  • Suboptimal Temperature: Temperature influences reaction kinetics.

    • Causality: While higher temperatures can increase the reaction rate, they can also promote side reactions or catalyst degradation. The optimal temperature is a balance between rate and selectivity.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction profile for the formation of byproducts.[2]

Question: My final product is contaminated with ring-opened byproducts like pentylamines. How can I prevent this "over-reduction"?

Answer: Over-reduction, or hydrogenolysis, is the cleavage of the C-N bond within the newly formed piperidine ring.[2] This is a significant problem as it reduces yield and introduces impurities that can be challenging to separate.

  • Mechanism of Formation: After the aromatic pyridine ring is saturated to piperidine, further exposure to the catalyst and hydrogen under harsh conditions can lead to the cleavage of the endocyclic C-N bond, resulting in acyclic amines.

  • Preventative Measures:

    • Catalyst Selection is Key: The choice of catalyst has the most significant impact on minimizing over-reduction. Rhodium-on-carbon (Rh/C) is often reported to be highly selective for ring hydrogenation without promoting significant C-N bond cleavage.[2] While effective for hydrogenation, Raney Nickel can be more prone to causing hydrogenolysis, especially at higher temperatures and pressures.[3]

    • Optimize Reaction Conditions:

      • Temperature: Use the lowest temperature that allows for a reasonable reaction rate.

      • Pressure: Avoid excessively high hydrogen pressures.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the hydrogenation conditions.

    • Solvent Choice: The reaction is often performed in protic solvents like ethanol or methanol. The choice of solvent can sometimes influence catalyst activity and selectivity.

Troubleshooting Summary for Pyridine Hydrogenation
Issue Potential Cause Recommended Solution
Incomplete Reaction Catalyst poisoning/deactivation, low H₂ pressure, poor mixing, low temperature.Use pure starting material, fresh catalyst (consider Rh/C), increase pressure and stirring, optimize temperature.[2]
Over-reduction (C-N cleavage) Harsh conditions (high temp/pressure), highly active but unselective catalyst (e.g., Raney Ni).Use a more selective catalyst (Rh/C), lower temperature and pressure, monitor reaction time carefully.[2]
Partially Hydrogenated Intermediates Insufficient reaction time, low catalyst loading, catalyst deactivation.Increase reaction time or catalyst loading, check for catalyst poisons.
Intramolecular Cyclization Reactions

Methods like the aza-Michael reaction and the Pictet-Spengler reaction are powerful tools for building the piperidine ring from acyclic precursors.[1]

Question: I'm attempting a stereoselective piperidine synthesis via an intramolecular aza-Michael reaction, but I'm getting a mixture of diastereomers. How can I improve the stereocontrol?

Answer: Achieving high stereoselectivity in intramolecular aza-Michael reactions (IMAMR) is a common challenge. The stereochemical outcome is determined by the transition state geometry during the ring-closing step.[4]

  • Understanding the Stereochemistry: The formation of cis or trans isomers depends on the relative energies of the competing transition states. For example, in many cases, the reaction proceeds through a chair-like transition state, and the substituents will preferentially occupy equatorial positions to minimize steric hindrance, often leading to the cis product.[4]

  • Strategies for Improving Stereoselectivity:

    • Choice of Catalyst: Organocatalysis is a well-established strategy for enantioselective IMAMR. Chiral amines or acids can create a chiral environment that favors one transition state over the other.[1]

    • Substrate Control: The steric bulk of substituents on your starting material can be engineered to favor a specific cyclization pathway.

    • Solvent and Temperature: These parameters can influence the flexibility of the transition state. Non-polar solvents may enforce a more rigid conformation, potentially increasing selectivity. Lowering the reaction temperature can also help, as the energy difference between the diastereomeric transition states will have a greater effect on the product ratio.

Question: My Pictet-Spengler reaction is giving low yields and forming complex side products. What are the critical parameters to optimize?

Answer: The Pictet-Spengler reaction, the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is sensitive to several factors.[5]

  • Causality of Low Yields:

    • Iminium Ion Formation: The reaction proceeds via an electrophilic iminium ion.[5] If the conditions are not acidic enough, the imine may not be sufficiently electrophilic for the subsequent ring closure, especially with less-activated aromatic systems.

    • Harsh Acidic Conditions: Conversely, excessively strong acids or high temperatures can lead to degradation of the starting material or product, or the formation of polymeric side products.

    • Water Content: The presence of water can hydrolyze the intermediate iminium ion and hinder the reaction.

  • Optimization Strategy:

    • Acid Catalyst: Traditionally, protic acids like trifluoroacetic acid (TFA) or hydrochloric acid are used. However, Lewis acids can also be effective and may be necessary for less reactive substrates.[6] A careful screening of both the type of acid and its concentration is crucial.

    • Solvent: The reaction often works well in aprotic solvents, which can offer superior yields compared to protic media.[5]

    • Temperature: While heating is often required, it should be carefully controlled. Start at a lower temperature and gradually increase it, monitoring the reaction by TLC or LC-MS.

    • Control of Diastereomers: If the reaction produces a mixture of cis and trans isomers, it's sometimes possible to convert the mixture into the desired single isomer. For example, treatment with TFA can sometimes equilibrate the mixture to the thermodynamically more stable trans isomer.[7]

Impurity Formation Pathway: Over-reduction in Catalytic Hydrogenation

This diagram illustrates the sequential hydrogenation of pyridine to piperidine and the potential subsequent C-N bond cleavage that leads to impurities.

G Pyridine Pyridine Starting Material Intermediates Partially Hydrogenated Intermediates (e.g., Tetrahydropyridine) Pyridine->Intermediates + H₂ / Catalyst Piperidine Desired Piperidine Product Intermediates->Piperidine + H₂ / Catalyst OverReduction Over-Reduction Impurity (e.g., Pentylamine) Piperidine->OverReduction Excess H₂ / Harsh Conditions (C-N Bond Cleavage)

Caption: Pathway of pyridine hydrogenation and over-reduction.

Section 2: Analytical and Purification Strategies

Effective impurity management relies on robust analytical methods for detection and efficient purification techniques for removal.

Question: What is the best analytical method for identifying and quantifying unknown impurities in my piperidine synthesis?

Answer: For comprehensive impurity profiling, a combination of chromatographic and spectroscopic methods is ideal. Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful tool for this purpose.[8]

  • Why LC-MS?

    • Separation: The liquid chromatography component separates the components of your crude reaction mixture based on their physicochemical properties (e.g., polarity).

    • Identification: The mass spectrometry component provides the mass-to-charge ratio (m/z) of each separated component, giving you the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing you to determine the elemental composition.

    • Quantification: With appropriate calibration standards, LC-MS can be used to accurately quantify the levels of impurities.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique, particularly for more volatile piperidine derivatives and impurities.[9]

Comparison of Key Analytical Techniques
Technique Primary Use Strengths Limitations
LC-MS Impurity identification & quantification.High sensitivity and specificity; suitable for non-volatile and thermally labile compounds.[8]Can be more complex to operate than GC-MS.
GC-MS Impurity identification & quantification.Excellent for volatile compounds; high resolution separation.[9]Requires compounds to be volatile and thermally stable.
NMR Structural elucidation of unknown impurities.Provides detailed structural information.Lower sensitivity than MS; may require isolation of the impurity.
TLC Rapid reaction monitoring.Fast, simple, and inexpensive.Primarily qualitative; poor resolution for complex mixtures.

Question: I'm struggling to separate my desired piperidine derivative from a closely related impurity. What purification strategies should I consider?

Answer: The choice of purification method depends heavily on the physical properties of your compound and the nature of the impurity.

Workflow for Selecting a Purification Method

G Start Crude Product Mixture IsSolid Is the target compound a solid? Start->IsSolid IsLiquid Is the target compound a liquid? IsSolid->IsLiquid No Recrystallization Recrystallization IsSolid->Recrystallization Yes BoilingPointDiff Sufficient boiling point difference from impurities? IsLiquid->BoilingPointDiff Yes PolarityDiff Sufficient polarity difference from impurities? Column Column Chromatography PolarityDiff->Column Yes Extraction Acid-Base Extraction PolarityDiff->Extraction No (Consider derivatization) BoilingPointDiff->PolarityDiff No Distillation Distillation BoilingPointDiff->Distillation Yes

Caption: Decision tree for choosing a purification strategy.

Detailed Purification Protocols

1. Distillation for Liquid Piperidines Distillation is effective for separating liquids with different boiling points.[10]

  • Challenge: A significant challenge arises when separating piperidine from its precursor, pyridine, as they form an azeotrope (a constant-boiling mixture). Simple distillation cannot separate this mixture.[10]

  • Protocol: Breaking the Pyridine-Piperidine Azeotrope

    • Chemical Conversion: In a fume hood, dissolve the crude mixture in a suitable solvent. Add an excess of a reagent that selectively reacts with either pyridine or piperidine to form a non-volatile salt. For example, forming a carbonate salt can be effective.[10]

    • Filtration: Filter the mixture to remove the precipitated salt.

    • Workup: Carefully wash and dry the organic phase.

    • Final Distillation: Distill the purified liquid piperidine derivative under atmospheric or reduced pressure.

2. Column Chromatography This is the workhorse of purification for moderately polar organic compounds when there is a polarity difference between the product and impurities.

  • Protocol: General Column Chromatography

    • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between your product (typically with an Rf of 0.2-0.4) and the impurities.

    • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.

    • Loading: Adsorb your crude product onto a small amount of silica gel and carefully load it onto the top of the column.

    • Elution: Run the eluent through the column, collecting fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Frequently Asked Questions (FAQs)

Q1: My piperidine product is turning yellow upon storage. What is causing this and how can I prevent it? A1: The yellow discoloration is often due to oxidation.[10] Piperidines, being secondary amines, can be susceptible to air oxidation over time. To prevent this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, and if possible, in a refrigerator or freezer to slow down the degradation process.

Q2: Can I use piperidine as a reagent if it has a slight color? A2: For many applications, such as using piperidine as a base in peptide synthesis for Fmoc removal, slight discoloration may not be critical.[11] However, for sensitive catalytic reactions or when synthesizing a final active pharmaceutical ingredient (API), it is crucial to use high-purity, colorless piperidine. It is best practice to purify it by distillation from KOH pellets to remove water and colored impurities before use.[10]

Q3: Are there any "greener" or more sustainable approaches to piperidine synthesis that might generate fewer impurities? A3: Yes, the field is evolving. Biocatalytic methods are emerging that use enzymes to perform specific transformations with high selectivity, which can dramatically reduce byproduct formation.[12][13] Additionally, the use of flow chemistry can allow for better control over reaction parameters like temperature and time, minimizing the formation of impurities that arise from prolonged reaction times or temperature fluctuations.[14]

Q4: What are the regulatory expectations for impurity control in piperidine-containing APIs? A4: Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in APIs. Any impurity present above a certain threshold (e.g., 0.10%) must be identified and reported. Potentially genotoxic impurities (PGIs), which piperidine itself can be considered in some contexts, have much lower acceptable limits.[8] It is essential to develop and validate analytical methods to control impurities to the levels required by ICH (International Council for Harmonisation) guidelines.

References
  • Synthesis of piperidine. (2024, July 6). YouTube.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
  • A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes. Benchchem.
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • Technical Support Center: Synthesis of Piperidine from Pyridine. Benchchem.
  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. (2020, May 27). RSC Publishing.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central.
  • PIPERIDINE. Ataman Kimya.
  • Piperidine Impurities. BOC Sciences.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PubMed Central.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. (2017, October 27).
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications.
  • (S)The preparation method of -3- hydroxy piperidines. (n.d.). Google Patents.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
  • Pictet–Spengler reaction. Wikipedia.
  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. (2025, August 6). ResearchGate.
  • A Modular Approach to Trisubstituted Chiral Piperidines. (2025, August 8). PubMed.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. (n.d.). Google Patents.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc.
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing.
  • Analytical Methods. (n.d.). RSC Publishing.

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we provide an in-depth analysis of the ¹H NMR characterization of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, a molecule of interest in medicinal chemistry. This guide moves beyond a simple recitation of spectral data, offering a comparative analysis with structurally related analogs to empower scientists in making confident structural assignments. The experimental protocols and interpretations are presented from the perspective of seasoned experience, emphasizing the "why" behind the "how" to ensure robust and reliable results.

The Structural Landscape: Predicting the ¹H NMR Spectrum

(3R)-N-(Oxetan-3-yl)piperidin-3-amine presents a unique combination of two key heterocyclic systems: a substituted piperidine ring and an oxetane moiety. Understanding the interplay of these two fragments is crucial for an accurate interpretation of its ¹H NMR spectrum. In the absence of a publicly available, fully assigned spectrum, we can construct a highly accurate prediction based on the well-established chemical shifts of its constituent parts.

Molecular Structure and Proton Labeling:

To facilitate our spectral analysis, the protons of (3R)-N-(Oxetan-3-yl)piperidin-3-amine are systematically labeled as shown in the diagram below.

Caption: Labeled structure of (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. These predictions are derived from the analysis of analogous structures.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H8, H10~4.7 - 4.9m-Protons on the oxetane ring adjacent to the oxygen atom are highly deshielded and typically appear in this region.[1][2]
H11~3.8 - 4.2m-The methine proton on the oxetane ring is deshielded by the adjacent oxygen and nitrogen atoms.
H3~2.9 - 3.3m-The methine proton on the piperidine ring at the point of substitution.
H2, H6~2.5 - 2.9m-Protons on the piperidine ring adjacent to the nitrogen atom.[3]
NH~1.5 - 2.5br s-The chemical shift of the secondary amine proton can vary depending on concentration and solvent.
H4, H5~1.3 - 1.9m-The remaining methylene protons on the piperidine ring.[3]

Comparative Analysis: Distinguishing (3R)-N-(Oxetan-3-yl)piperidin-3-amine from Structural Analogs

A key aspect of robust characterization is not just identifying the target molecule, but also confidently excluding the presence of closely related species. Here, we compare the predicted spectrum of our target compound with the known spectral features of key analogs.

Comparison of Key ¹H NMR Chemical Shifts (CDCl₃):

CompoundPiperidine Ring Protons (α to N) (ppm)Piperidine Ring Protons (β, γ) (ppm)Oxetane Ring Protons (adjacent to O) (ppm)
(3R)-N-(Oxetan-3-yl)piperidin-3-amine (Predicted) ~2.5 - 2.9~1.3 - 1.9~4.7 - 4.9
Piperidine[3][4]~2.8~1.5-
(R)-3-(Boc-Amino)piperidine[5]Variable (due to Boc group)Variable-
Oxetane[1]--~4.7

This comparative table highlights the diagnostic signals. The presence of signals in the ~4.7-4.9 ppm region is a clear indicator of the oxetane moiety, while the overall pattern of the piperidine signals will be distinct from the unsubstituted parent ring due to the N-oxetanyl and 3-amino substituents.

Identifying Potential Impurities: A Glimpse into the Synthesis

The synthetic route to (3R)-N-(Oxetan-3-yl)piperidin-3-amine likely involves the reaction of (3R)-aminopiperidine with an oxetane precursor, such as oxetan-3-one.[6][7][8] Therefore, unreacted starting materials are the most probable impurities.

  • (3R)-Aminopiperidine: The piperidine ring protons would show a simpler pattern compared to the product. The protons alpha to the nitrogen would be expected around 2.9-3.1 ppm and 2.4-2.6 ppm.

  • Oxetan-3-one: This ketone shows a characteristic singlet for the four equivalent methylene protons around 4.8 ppm.[9][10]

The workflow for identifying these impurities is outlined below:

G A Acquire ¹H NMR Spectrum of Sample B Integrate all signals A->B C Compare with predicted spectrum of (3R)-N-(Oxetan-3-yl)piperidin-3-amine B->C D Check for signals corresponding to potential impurities C->D E Signals match prediction and no impurity signals detected D->E Match F Presence of unexpected signals D->F Mismatch G Signals corresponding to (3R)-aminopiperidine or oxetan-3-one detected D->G Impurity Match H Pure Sample E->H I Sample contains impurities F->I G->I

Caption: Workflow for purity assessment via ¹H NMR.

Experimental Protocol for ¹H NMR Analysis

For reliable and reproducible results, the following protocol should be adhered to.

Materials:

  • (3R)-N-(Oxetan-3-yl)piperidin-3-amine sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the (3R)-N-(Oxetan-3-yl)piperidin-3-amine sample directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ with TMS to the vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 16-32k data points, relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

Data Interpretation and Troubleshooting

  • Broad Signals: The NH proton signal is often broad and may not show clear coupling. Its chemical shift can also be concentration-dependent. Running the sample in D₂O will cause the NH signal to disappear due to proton exchange, which can be a useful confirmation.

  • Overlapping Signals: The aliphatic region of the spectrum, particularly the piperidine ring protons, may exhibit significant signal overlap. Higher field NMR instruments (e.g., 600 MHz or higher) can improve resolution. 2D NMR techniques such as COSY and HSQC can be invaluable in definitively assigning these protons.

  • Solvent Impurities: Residual protic solvents in the CDCl₃ (e.g., water) will appear as a singlet. A common chemical shift for water in CDCl₃ is around 1.56 ppm.[11]

Conclusion

The ¹H NMR spectrum of (3R)-N-(Oxetan-3-yl)piperidin-3-amine is characterized by a unique set of signals that, when carefully analyzed, provide unambiguous structural confirmation. The key diagnostic features are the downfield signals of the oxetane ring protons and the specific pattern of the substituted piperidine ring. By comparing the acquired spectrum with the predicted data and considering potential impurities, researchers can confidently verify the identity and purity of this important chemical entity. This guide provides the foundational knowledge and practical insights necessary to perform and interpret this analysis with a high degree of scientific rigor.

References

  • ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • MDPI. Chemical Space Exploration of Oxetanes. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Grokipedia. 3-Oxetanone. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Collection of Czechoslovak Chemical Communications. One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Pharmaffiliates. (R)-3-Aminopiperidine. [Link]

  • Wikipedia. 3-Oxetanone. [Link]

  • Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

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A Comparative Guide to the LC-MS Purity Analysis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity for Chiral Building Blocks

In modern drug development, the stereochemical identity of a pharmaceutical agent is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2] Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs, which necessitates rigorous control over the stereochemical purity of starting materials and synthetic intermediates.[1] (3R)-N-(Oxetan-3-yl)piperidin-3-amine is a key chiral building block whose structural and enantiomeric integrity is critical for the synthesis of high-quality active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of two complementary Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive purity assessment of (3R)-N-(Oxetan-3-yl)piperidin-3-amine. We will explore:

  • An achiral Reversed-Phase (RP) LC-MS method for the quantification of overall chemical purity and detection of achiral impurities.

  • A chiral High-Performance Liquid Chromatography (HPLC)-MS method for the precise determination of enantiomeric purity.

The causality behind each experimental choice will be detailed, providing a robust framework for researchers, analytical chemists, and drug development professionals to establish self-validating purity assays.

The Analytical Challenge: Structural Features of the Analyte

(3R)-N-(Oxetan-3-yl)piperidin-3-amine presents a unique set of analytical challenges:

  • Chirality: The presence of a stereocenter on the piperidine ring necessitates a chiral separation technique to quantify the unwanted (S)-enantiomer.

  • High Polarity: The dual amine functionalities and the oxetane ring impart high polarity, making retention on traditional reversed-phase columns difficult.[3]

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing moieties, rendering UV-based detection insensitive. This makes mass spectrometry the ideal detection method.[4]

These characteristics demand a dual-pronged analytical approach, as a single method is insufficient to address both chemical and enantiomeric purity.

Method 1: Achiral Reversed-Phase LC-MS for Chemical Purity Assessment

This method is designed to separate the target compound from process-related impurities, starting materials, and degradation products.

Expertise & Rationale

The primary challenge is achieving adequate retention for a polar, basic compound on a non-polar stationary phase.[5][6][7]

  • Column Selection: A standard C18 column is chosen for its versatility. However, to mitigate poor peak shape (tailing) often seen with basic compounds due to interactions with residual silanols on the silica surface, specific mobile phase conditions are required.[8]

  • Mobile Phase Strategy: A mobile phase containing a low concentration of an acidic modifier, such as formic acid, is employed. The acid serves two purposes: it protonates the amine functional groups of the analyte, increasing its polarity slightly but, more importantly, it protonates the surface silanols, minimizing secondary ionic interactions and leading to improved peak symmetry.[9]

  • MS Detection (ESI+): Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules, causing minimal fragmentation and typically producing a strong protonated molecular ion ([M+H]+).[10] The basic nitrogen atoms in the analyte are readily protonated in the acidic mobile phase, making positive ion mode (ESI+) highly sensitive for this analysis.[11]

Experimental Protocol: Achiral RP-LC-MS
ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemStandard for pharmaceutical analysis.
Column C18, 2.1 x 50 mm, 1.8 µmProvides good efficiency and is a common starting point for method development.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape and aid ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures analyte is fully dissolved.
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive (ESI+)Analyte readily forms [M+H]+ ions.
Scan Range m/z 50-500Covers the expected mass of the analyte and potential impurities.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Diagram: Achiral LC-MS Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL in 50:50 ACN:H2O) hplc Inject into HPLC (C18 Column, Gradient Elution) prep->hplc ms Detect with ESI+ MS (Scan m/z 50-500) hplc->ms integrate Integrate Peak Areas ms->integrate purity Calculate Area % Purity integrate->purity

Caption: Workflow for achiral purity analysis.

Expected Data & Performance

This method effectively quantifies non-isomeric impurities.

Analyte/ImpurityExpected RT (min)[M+H]+Area % (Hypothetical)Identity
Starting Material A2.186.10.08%3-Aminopiperidine
(3R)-N-(Oxetan-3-yl)piperidin-3-amine4.5171.199.75%Main Peak
Dimerization Impurity8.2341.20.12%Process Impurity
Over-alkylation Impurity6.7227.20.05%Process Impurity

Method 2: Chiral HPLC-MS for Enantiomeric Purity

This method is specifically designed to separate and quantify the (3R)- and (S)-enantiomers.

Expertise & Rationale

Enantiomers have identical physical properties in an achiral environment, so separation requires a chiral environment.[12] This is achieved by using a Chiral Stationary Phase (CSP).[13][14]

  • Column Selection: A polysaccharide-based CSP, such as one derived from amylose or cellulose, is highly effective for separating a broad range of chiral compounds, particularly those containing amine groups.[15] The mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

  • Mobile Phase Strategy: Chiral separations on polysaccharide CSPs are often performed in normal-phase or polar-organic mode.[16] A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol) is common. A small amount of a basic additive like diethylamine (DEA) is crucial. DEA acts as a competitor for highly active sites on the stationary phase, preventing strong, non-specific interactions of the analyte's basic amine groups, which dramatically improves peak shape and resolution.

  • MS Detection (ESI+): While ESI is more amenable to reversed-phase conditions, it can be successfully coupled with normal-phase chromatography, though it may require careful optimization of the MS source parameters to handle the less polar, more volatile mobile phase.

Experimental Protocol: Chiral HPLC-MS
ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) systemStandard for pharmaceutical analysis.
Column Amylose-based CSP, 4.6 x 150 mm, 5 µmProven selector for chiral amines.
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)Isocratic mobile phase for robust separation. DEA improves peak shape.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can significantly affect chiral resolution; consistency is key.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in EthanolSample must be dissolved in a solvent compatible with the mobile phase.
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive (ESI+)Detects the protonated molecule [M+H]+ at m/z 171.1.
Detection Selected Ion Monitoring (SIM) at m/z 171.1Increases sensitivity and selectivity by only monitoring the mass of interest.
Diagram: Chiral LC-MS Workflow

cluster_prep Sample Preparation cluster_lcms Chiral LC-MS Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL in Ethanol) hplc Inject into HPLC (Chiral Stationary Phase) prep->hplc ms Detect with ESI+ MS (SIM @ m/z 171.1) hplc->ms integrate Integrate Enantiomer Peaks ms->integrate purity Calculate Enantiomeric Excess (e.e.) integrate->purity

Caption: Workflow for chiral purity analysis.

Expected Data & Performance

This method provides a precise measure of the enantiomeric ratio.

EnantiomerExpected RT (min)Resolution (Rs)Area % (Hypothetical)Enantiomeric Excess (e.e.)
(S)-enantiomer8.9\multirow{2}{}{> 2.0}0.15%\multirow{2}{}{99.70%}
(3R)-enantiomer10.299.85%

Comparative Analysis: A Unified Strategy for Purity

Neither method alone provides a complete picture of the analyte's purity. They are complementary and essential for a full quality assessment.

FeatureAchiral RP-LC-MSChiral HPLC-MS
Primary Goal Quantify chemical impurities (non-isomeric)Quantify enantiomeric impurity
Stationary Phase Achiral (e.g., C18)Chiral (e.g., Polysaccharide-based)
Separation Principle Hydrophobicity[5][6]Formation of transient diastereomers[12]
Key Impurities Detected Starting materials, by-products, degradantsThe undesired (S)-enantiomer
Limitations Cannot separate enantiomersMay not separate all achiral impurities

This dual-methodology approach aligns with regulatory expectations for comprehensive analytical validation as outlined in ICH Q2(R1) guidelines.[17][18][19] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[18][20] Here, two distinct purposes (chemical vs. enantiomeric purity) necessitate two validated methods.

Diagram: Integrated Purity Assessment Logic

G cluster_input cluster_methods cluster_outputs cluster_final Analyte (3R)-N-(Oxetan-3-yl)piperidin-3-amine (Unknown Purity) Achiral Method 1: Achiral RP-LC-MS Analyte->Achiral Chiral Method 2: Chiral HPLC-MS Analyte->Chiral Result_Achiral Chemical Purity (% Area) Identifies non-isomeric impurities Achiral->Result_Achiral Result_Chiral Enantiomeric Purity (% e.e.) Quantifies (S)-enantiomer Chiral->Result_Chiral FinalPurity Comprehensive Purity Profile (Meets Specification?) Result_Achiral->FinalPurity Result_Chiral->FinalPurity

Caption: Integrated logic for comprehensive purity assessment.

Conclusion

The comprehensive purity analysis of (3R)-N-(Oxetan-3-yl)piperidin-3-amine requires a scientifically sound, dual-methodology approach. An achiral reversed-phase LC-MS method provides critical information on chemical purity, while a dedicated chiral HPLC-MS method is indispensable for controlling enantiomeric identity. By understanding the underlying principles and rationale for each method's design, analytical scientists can develop robust, reliable, and self-validating protocols that ensure the quality of this critical pharmaceutical intermediate, ultimately supporting the development of safe and effective medicines.

References

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A Head-to-Head Comparison for the Medicinal Chemist: Oxetane vs. Gem-Dimethyl Groups on Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug design, small structural modifications can lead to profound changes in a molecule's pharmacokinetic profile. Among the vast arsenal of tools available to medicinal chemists, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is paramount. This guide provides an in-depth comparison of two popular motifs used for this purpose: the classic gem-dimethyl group and the modern oxetane ring. By understanding their differential impacts on absorption, distribution, metabolism, and excretion (ADME), researchers can make more informed decisions to optimize drug candidates.

The Strategic Role of Isosteres: A Tale of Two Motifs

The gem-dimethyl group, often referred to as a "metabolic shield," has been a long-standing tool in drug discovery.[1] Its bulky nature provides steric hindrance, protecting adjacent vulnerable sites from metabolic enzymes like cytochrome P450s (CYPs).[2] Furthermore, it can lock in a specific conformation, which may be favorable for binding to a biological target.[1] However, its utility comes with a significant trade-off: a notable increase in lipophilicity, which can negatively impact solubility and other key properties.[3][4]

Enter the oxetane ring. In recent years, this four-membered heterocycle has emerged as a valuable bioisostere for the gem-dimethyl group.[3][5][6] It occupies a similar steric volume but introduces polarity due to its ether oxygen, offering a unique combination of properties.[5][7] Pioneering work has demonstrated that substituting a gem-dimethyl group with an oxetane can block metabolic weak spots without the associated penalty of increased lipophilicity.[3][4] This has led to an "oxetane rush" in the medicinal chemistry community, with this motif being increasingly employed to fine-tune the physicochemical properties of drug candidates.[3]

Caption: Bioisosteric relationship between a methylene, gem-dimethyl, and oxetane group.

Impact on Key Pharmacokinetic Parameters: A Head-to-Head Analysis

The choice between an oxetane and a gem-dimethyl group can drastically alter a compound's ADME profile. Below is a detailed comparison of their effects on metabolic stability, aqueous solubility, and cell permeability.

Metabolic Stability

A primary goal of drug optimization is to reduce metabolic clearance, thereby increasing the drug's half-life and exposure. Both motifs can achieve this, but through different mechanisms.

  • Mechanism of Action:

    • Gem-Dimethyl: This group acts as a steric shield. The two methyl groups physically block access of metabolic enzymes (primarily CYPs) to a nearby site that is prone to oxidation.[2] This is a well-established strategy to enhance metabolic stability.[1][2]

    • Oxetane: The oxetane ring also provides steric bulk. More importantly, the ring itself is generally stable to metabolism, and its electron-withdrawing nature can deactivate adjacent positions, making them less susceptible to CYP-mediated oxidation.[8] The 3,3-disubstituted pattern is noted to be the most stable.[3]

  • Comparative Data: Numerous studies have shown that replacing a gem-dimethyl group with an oxetane can either maintain or significantly improve metabolic stability.[5][9] This is often achieved while simultaneously improving other properties, a key advantage of the oxetane moiety.[4]

MoietyTypical Effect on Metabolic Stability (t½ in HLM)Key Advantage
Gem-Dimethyl Increases half-life by sterically hindering metabolism.[2]Proven and predictable metabolic blocking.
Oxetane Often increases half-life; less susceptible to CYP oxidation.[8][9]Enhances stability without increasing lipophilicity.[4]
  • Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM) This assay is a cornerstone of early ADME profiling, providing a measure of a compound's intrinsic clearance (Clint).

    Workflow:

    Caption: Workflow for a typical in vitro metabolic stability assay.

    Step-by-Step Methodology:

    • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

    • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Reaction Initiation: In a 96-well plate, pre-warm the microsome solution at 37°C. Add the test compound to achieve a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed NADPH cofactor solution.[10]

    • Time Points & Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent, typically ice-cold acetonitrile containing an internal standard.[11]

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using LC-MS/MS.[11][12]

    • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (Clint).[11] A positive control (a compound with known metabolic fate) should be run in parallel to validate the assay.[13]

Aqueous Solubility

Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Here, the difference between the two motifs is stark.

  • Mechanism of Action:

    • Gem-Dimethyl: Being composed of two hydrocarbon methyl groups, this moiety is inherently lipophilic. Its addition almost invariably decreases aqueous solubility.

    • Oxetane: The polar ether oxygen in the oxetane ring can act as a hydrogen bond acceptor. This feature improves solvation in aqueous media and can disrupt the crystal lattice packing of the solid state, both of which contribute to enhanced solubility.[9]

  • Comparative Data: The replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility dramatically, in some cases by a factor of 4 to over 4000, depending on the molecular context.[9]

MoietyTypical Effect on Aqueous SolubilityKey Advantage
Gem-Dimethyl Decreases solubility due to increased lipophilicity.N/A for solubility.
Oxetane Significantly increases solubility.[9][14]Addresses a major liability in drug discovery.
  • Experimental Protocol: Kinetic Solubility Assay via Nephelometry This high-throughput assay is used in early discovery to quickly rank compounds.[15][16] It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[17]

    Step-by-Step Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[18]

    • Plate Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).[17][18]

    • Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[18][19]

    • Measurement: Use a nephelometer to measure the light scattering in each well.[15][18] The point at which light scattering increases above a certain threshold indicates the formation of a precipitate.

    • Data Interpretation: The concentration at which precipitation occurs is reported as the kinetic solubility. This provides a rapid assessment for comparing compounds within a chemical series.

Cell Permeability

For a drug to reach its intracellular target or be absorbed from the gut, it must cross biological membranes. This is often assessed by measuring passive diffusion.

  • Mechanism of Action:

    • Gem-Dimethyl: By increasing lipophilicity, the gem-dimethyl group generally enhances passive permeability across lipid membranes.

    • Oxetane: The increased polarity from the oxetane ring can reduce passive permeability compared to its gem-dimethyl counterpart. However, this is not always the case, as the rigid, three-dimensional structure of the oxetane can also influence the overall molecular conformation in a way that is beneficial for permeability.[4] The effect is often context-dependent.[4][9]

  • Comparative Data: The trade-off between solubility and permeability is a classic challenge. While the oxetane boosts solubility, it may decrease permeability. In some optimization campaigns, however, the introduction of an oxetane has been shown to maintain or even improve permeability while conferring other benefits.[3][4]

MoietyTypical Effect on Passive PermeabilityKey Advantage/Disadvantage
Gem-Dimethyl Generally increases permeability.Advantage: Better membrane crossing.
Oxetane Can decrease permeability due to increased polarity.Disadvantage: Potential for reduced passive diffusion.
  • Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeation.[20][21] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[22][23]

    Workflow:

    Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA) setup.

    Step-by-Step Methodology:

    • Membrane Preparation: Coat the filter of a 96-well filter plate (the donor plate) with a solution of lipids (e.g., lecithin) in an organic solvent like dodecane.[24]

    • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

    • Prepare Donor Plate: Dissolve the test compounds in a suitable buffer (e.g., pH 6.5 to simulate the small intestine) and add them to the lipid-coated donor plate.

    • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."[22] Incubate this assembly for a specified period (e.g., 4-18 hours) at room temperature.[22][24]

    • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells, typically by UV-Vis spectrophotometry or LC-MS/MS.[24]

    • Calculate Permeability: The effective permeability coefficient (Pe) is calculated based on the compound concentrations in the donor and acceptor wells. Compounds are often categorized as having low, medium, or high permeability based on these values.

Conclusion and Strategic Outlook

The choice between an oxetane and a gem-dimethyl group is a strategic decision that hinges on the specific liabilities of a lead compound.

  • The gem-dimethyl group remains a reliable tool for blocking metabolism and enforcing a specific conformation, but its utility is often limited by the concomitant increase in lipophilicity and decrease in solubility.[1][2]

  • The oxetane ring offers a more nuanced approach. It acts as a polar surrogate for the gem-dimethyl group, often improving metabolic stability and dramatically enhancing aqueous solubility.[5][9] This comes at the potential cost of reduced passive permeability, creating a delicate balancing act for the medicinal chemist.

Ultimately, the most effective strategy involves a multiparameter optimization approach. By synthesizing and testing matched molecular pairs—where the only difference is the presence of an oxetane versus a gem-dimethyl group—researchers can directly assess these trade-offs. The experimental protocols detailed in this guide provide a robust framework for generating the critical data needed to make these informed, project-advancing decisions. As drug discovery continues to tackle increasingly challenging targets, the sophisticated use of modern bioisosteres like the oxetane will be more crucial than ever.

References

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The Oxetane Moiety in Enzyme Inhibitor Design: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the quest for drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. In recent years, the strategic incorporation of small, strained ring systems has emerged as a powerful tool to navigate the complexities of drug-like chemical space. Among these, the oxetane ring has garnered significant attention as a versatile bioisostere and a modulator of key molecular properties.[1][2] This guide provides an in-depth comparison of oxetane-substituted enzyme inhibitors against their non-oxetane counterparts, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Oxetane Ring: A Unique Physicochemical Profile

The four-membered oxetane ring is more than just a simple cyclic ether. Its unique combination of properties, including its small size, polarity, and three-dimensional structure, makes it an attractive motif in drug design.[2] The oxetane moiety is often employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering distinct advantages over these more traditional functionalities.[1][3]

Compared to a gem-dimethyl group, the oxetane ring introduces polarity without significantly increasing molecular volume, which can lead to a substantial improvement in aqueous solubility—in some cases, by a factor of 4 to over 4000.[3] This increased polarity can also reduce the rate of metabolic degradation.[3] When substituting a carbonyl group, the oxetane offers a similar spatial arrangement of oxygen lone pairs for hydrogen bonding but with increased metabolic stability and a more defined three-dimensional conformation.[3][4]

The electron-withdrawing nature of the oxetane's oxygen atom can also influence the pKa of neighboring functional groups, a property that can be strategically exploited to fine-tune the overall lipophilicity and target engagement of a molecule.[1]

Comparative Analysis of Oxetane-Substituted Inhibitors: Case Studies

The true value of the oxetane moiety is best illustrated through direct comparison with its non-oxetane analogues. The following case studies highlight the multifaceted impact of oxetane incorporation on the structure-activity relationship (SAR) of various enzyme inhibitors.

Kinase Inhibitors: Enhancing Potency and Selectivity

The kinase family is a major focus of drug discovery, and the introduction of oxetanes has proven to be a successful strategy in optimizing kinase inhibitors.

  • Enhancer of Zeste Homolog 2 (EZH2) Inhibitors: In the development of EZH2 inhibitors, a lead compound suffered from poor metabolic stability and low solubility. Replacing a dimethylisoxazole group with a methoxymethyl-oxetane moiety resulted in a dramatic improvement in both metabolic and solubility properties.[1] The oxetane-containing compound, PF-06821497, exhibited a 16-fold increase in potency compared to its enantiomer, highlighting the importance of the stereochemistry introduced by the oxetane.[1]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: In a series of BTK inhibitors, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane, which contains an oxetane ring, led to a significant improvement in metabolic stability and aqueous solubility, with only a marginal effect on target affinity.[5]

Viral Protein Inhibitors: Improving Pharmacokinetics
  • Respiratory Syncytial Virus (RSV) Fusion (F) Protein Inhibitors: The substitution of a gem-dimethyl group with an oxetane ring in a series of RSV F protein inhibitors led to a remarkable improvement in antiviral activity and oral bioavailability.[2] The oxetane moiety was found to restrict the conformation of the ethylamine head group, contributing to the enhanced activity.[2]

Comparative Data Summary

The following table summarizes the quantitative impact of oxetane substitution in selected enzyme inhibitors.

Enzyme TargetNon-Oxetane AnalogueOxetane-Containing AnalogueKey Improvement with OxetaneReference
EZH2 Dimethylisoxazole derivativePF-06821497 (methoxymethyl-oxetane)Drastically improved metabolic and solubility properties; 16-fold increase in potency.[1]
BTK Morpholinoamide derivative2-oxa-6-azaspiro[3.3]heptane derivativeSignificantly improved metabolic stability and aqueous solubility.[5]
RSV F Protein gem-dimethyl derivativeZiresovir (RO-0529)Remarkably improved anti-RSV effect and excellent in vivo oral activity.[2]
MMP-13 Methyl-substituted inhibitorOxetane-substituted inhibitorMaintained low nanomolar inhibitory potency and exquisite selectivity.[2]

Experimental Protocols for SAR Determination

To rigorously evaluate the impact of oxetane substitution, a series of well-defined experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare Reagents: Dilute the enzyme and substrate to their optimal concentrations in the assay buffer. Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: To each well of the 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the enzyme solution.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the product formation over time using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Compounds) setup Assay Setup in 96-well Plate reagents->setup preincubation Pre-incubation (Enzyme + Inhibitor) setup->preincubation initiation Initiate Reaction (Add Substrate) preincubation->initiation detection Kinetic Reading (Plate Reader) initiation->detection calculation Calculate % Inhibition detection->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 plotting->ic50

Caption: Workflow for IC50 determination.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[6][7]

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Microsomal_Stability_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis mix Prepare Reaction Mix (Microsomes, Buffer, Compound) prewarm Pre-warm to 37°C mix->prewarm start Initiate with NADPH prewarm->start incubation Incubate at 37°C start->incubation sampling Sample at Time Points incubation->sampling stop Quench with Acetonitrile sampling->stop centrifuge Centrifuge & Collect Supernatant stop->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate Half-life & Clearance lcms->calculate

Caption: Microsomal stability assay workflow.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a test compound to inhibit specific CYP isoforms, which is crucial for predicting drug-drug interactions.[8][9]

Materials:

  • Human liver microsomes or recombinant CYP isoforms

  • CYP-specific probe substrates

  • NADPH

  • Test compounds (dissolved in DMSO)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Assay Setup: In a 96-well plate, combine the microsomes (or recombinant CYPs), buffer, and a serial dilution of the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period.

  • Initiate Reaction: Add a mixture of the CYP-specific probe substrate and NADPH to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Termination: Stop the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the plate and analyze the supernatant by LC-MS/MS to measure the formation of the metabolite of the probe substrate.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the test compound concentration.

Synthetic Strategies for Oxetane Incorporation

The successful application of oxetanes in drug discovery relies on efficient and versatile synthetic methodologies. Key building blocks such as oxetan-3-one and 3-aminooxetane are commercially available or can be synthesized through established routes.[10]

Common strategies for incorporating the oxetane moiety include:

  • Reductive Amination: Oxetan-3-one can be reacted with primary or secondary amines in the presence of a reducing agent to form 3-aminooxetanes.[10]

  • Nucleophilic Substitution: 3-Halooxetanes can serve as electrophiles for substitution reactions with various nucleophiles.

  • Amide Coupling and Cross-Coupling Reactions: 3-Aminooxetane can be readily acylated or used in cross-coupling reactions to attach it to a core scaffold.[10]

  • Williamson Ether Synthesis: This classical method can be employed to form the oxetane ring from a suitable diol precursor.[4]

Conclusion and Future Perspectives

The incorporation of the oxetane ring has proven to be a valuable strategy in modern medicinal chemistry for optimizing the properties of enzyme inhibitors. As demonstrated through various case studies, this small, polar heterocycle can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability. The provided experimental protocols offer a practical framework for researchers to systematically evaluate the structure-activity relationships of their oxetane-substituted compounds.

Looking ahead, the continued development of novel synthetic methods for accessing diverse oxetane building blocks will further expand their application in drug discovery.[11] Furthermore, a deeper understanding of the conformational influence of the oxetane ring on ligand-protein interactions, aided by computational modeling and structural biology, will enable a more rational design of next-generation enzyme inhibitors.

References

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Burli, R. W., et al. (2020). Discovery of a Potent and Orally Bioavailable EZH2 Inhibitor, PF-06821497, for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(15), 8146–8160.
  • Jaddoa, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115597.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
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Comparative Analysis of Synthetic Routes to Chiral 3-Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of Chiral 3-Aminopiperidines

The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, saturated heterocyclic structure allows for the precise spatial orientation of substituents, making it an invaluable component for optimizing drug-receptor interactions. Enantiomerically pure 3-aminopiperidines are cornerstone building blocks for a multitude of blockbuster drugs, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes, such as Alogliptin and Linagliptin.[1][2] The introduction of this chiral scaffold can significantly enhance biological activity, improve pharmacokinetic profiles, and increase selectivity for the target receptor.[3][4]

However, the synthesis of enantiomerically pure 3-aminopiperidines is a non-trivial challenge. The stereocenter at the C3 position must be installed with high fidelity, and the chosen synthetic route must be scalable, cost-effective, and reproducible to meet the demands of pharmaceutical development.[5] This guide provides a comparative analysis of the principal synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting objective data to inform your selection of the optimal route for your research and development needs.

Classical Approach: Resolution of Racemic Mixtures

The resolution of a racemic mixture is a foundational technique in chiral synthesis. This strategy relies on the principle of separating enantiomers by converting them into diastereomers with distinct physical properties, typically solubility, allowing for their separation by crystallization.

Underlying Principle: Diastereomeric Salt Formation

A racemic mixture of 3-aminopiperidine is reacted with a single enantiomer of a chiral resolving agent, usually a chiral acid. This acid-base reaction forms a pair of diastereomeric salts.

(R/S)-3-aminopiperidine + (R)-Chiral Acid → [(R)-amine·(R)-acid] + [(S)-amine·(R)-acid]

These diastereomeric salts are no longer mirror images and thus possess different solubilities in a given solvent system. One salt will preferentially crystallize, allowing it to be separated by simple filtration. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.

Methodological Considerations & Comparison

The success of this method hinges entirely on the choice of the resolving agent and the crystallization solvent. While traditional agents like tartaric acid are common starting points, recent advancements have introduced more efficient alternatives.

A notable example is the use of optically active cyclic phosphoric acids, such as (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide) ((R)-CPA).[6] This agent has been shown to resolve racemic 3-aminopiperidine with exceptional efficiency.[6][7] The key to this success is the significant difference in solubility between the two diastereomeric salts formed, which allows for high recovery of one enantiomer with excellent enantiomeric excess.[7]

Table 1: Comparison of Resolving Agents for 3-Aminopiperidine

Resolving AgentSolvent SystemTypical Yield (Desired Diastereomer)Typical e.e. (%)Key AdvantagesDisadvantagesReference
(R)-Cyclic Phosphoric Acid ((R)-CPA)90% tert-Butyl AlcoholUp to 99.5% (for the salt)>99.5%High efficiency and enantiopurity in a single step.Specific reagent may be costly.[6],[7]
N-modified Alanine DerivativesVariousVariesHighProvides an alternative class of resolving agents.Requires screening of derivatives and solvents.[8]
Tartaric AcidAlcohols/WaterLowerModerate to HighInexpensive and readily available.Often requires multiple recrystallizations.[2]
Advantages and Trustworthiness
  • Access to Both Enantiomers : In principle, both enantiomers can be recovered—one from the crystalline solid and the other from the mother liquor.

  • Established & Scalable : Crystallization is a robust and well-understood unit operation, making it highly scalable for industrial production.

Limitations and Causality
  • 50% Yield Cap : The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture.[2] This makes the process inherently atom-inefficient unless an effective protocol for racemizing and recycling the unwanted enantiomer is developed.

  • Empirical Process : Finding the optimal combination of resolving agent and solvent is often an empirical, trial-and-error process that can be time-consuming.

Asymmetric Synthesis: Building Chirality from Prochiral Precursors

Asymmetric synthesis aims to create the desired chiral center directly from a prochiral starting material. This approach is generally more atom-economical and elegant than resolution. For 3-aminopiperidines, the most common prochiral precursor is N-protected 3-piperidone.

Biocatalytic Asymmetric Amination: The Green Chemistry Revolution

The use of enzymes, particularly ω-transaminases (ω-TAs), has emerged as a powerful, sustainable, and highly efficient method for synthesizing chiral amines.[1][9]

An ω-transaminase catalyzes the transfer of an amino group from an amine donor (commonly isopropylamine) to the ketone carbonyl of N-Boc-3-piperidone. The reaction requires a pyridoxal-5'-phosphate (PLP) cofactor, which acts as an intermediate carrier of the amino group. The enzyme's chiral active site dictates the stereochemistry of the newly formed C-N bond, leading to the production of a single enantiomer of the amine with very high enantiomeric excess (e.e.).[9]

This method is a self-validating system; the inherent and exquisite selectivity of the enzyme guarantees the production of the correct enantiomer, provided the correct enzyme is chosen ((R)-selective vs. (S)-selective).

Transaminase_Workflow cluster_0 Biocatalytic Asymmetric Amination Ketone N-Boc-3-Piperidone (Prochiral Substrate) Enzyme ω-Transaminase (ω-TA) + PLP Cofactor Ketone->Enzyme Product (R)- or (S)-N-Boc-3-Aminopiperidine (Chiral Product, >99% e.e.) Enzyme->Product Stereoselective Amino Group Transfer Byproduct Acetone Enzyme->Byproduct AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Enzyme_Cascade cluster_1 One-Pot Multi-Enzyme Cascade Start N-Cbz-L-ornithinol (Amino Alcohol) Step1 Galactose Oxidase (GOase) Start->Step1 Inter Labile Aldehyde (Cyclizes to Imine) Step1->Inter Step2 Imine Reductase (IRED) Inter->Step2 Final L-3-N-Cbz-aminopiperidine (Chiral Product) Step2->Final

Caption: A streamlined multi-enzyme cascade workflow.

Asymmetric Metal Catalysis

While biocatalysis is often preferred, traditional asymmetric chemical catalysis remains a viable and powerful strategy.

  • Asymmetric Hydrogenation : This involves the reduction of a prochiral enamine or related unsaturated precursor using hydrogen gas and a chiral transition metal complex (e.g., Rhodium or Ruthenium with a chiral phosphine ligand). The stereochemical outcome is controlled by the chiral ligand. [10]* Asymmetric Aza-Michael Cyclizations : Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts. [11]They can catalyze the intramolecular aza-Michael addition of a tethered amine onto an α,β-unsaturated system, creating the piperidine ring and setting the C3 stereocenter simultaneously with high enantioselectivity. [11]

Synthesis from the Chiral Pool

This strategy leverages the stereochemistry of naturally occurring, inexpensive chiral molecules like amino acids or carbohydrates.

Principle and Application

The synthesis begins with a readily available, enantiopure starting material. For example, (R)-3-aminopiperidine can be synthesized starting from (R)-2,5-diaminopentanoic acid (a derivative of ornithine). [5]The synthesis involves a key cyclization step to form an aminolactam, followed by reduction (e.g., with LiAlH₄) to furnish the desired piperidine ring. [5] The primary advantage is that the absolute stereochemistry is sourced directly from the starting material, often obviating the need for a resolution or an asymmetric catalysis step. However, these routes can be linear and lengthy, potentially leading to lower overall yields. Furthermore, accessing the "unnatural" enantiomer can be difficult or expensive if the corresponding chiral pool starting material is not readily available.

Summary and Comparative Analysis

The optimal synthetic route to a chiral 3-aminopiperidine depends heavily on the specific project requirements, including scale, cost of goods, timeline, and available technologies.

Table 2: Overall Comparison of Major Synthetic Strategies

StrategyStarting MaterialKey Reagent / CatalystTypical Yield (%)Typical e.e. (%)AdvantagesDisadvantages
Classical Resolution Racemic 3-AminopiperidineChiral Acid (e.g., (R)-CPA)<50% (per enantiomer)>99%Scalable; robust technology; access to both enantiomers.Inherently inefficient (max 50% yield); requires recycling of unwanted enantiomer. [2][6]
Biocatalytic Amination N-Boc-3-Piperidoneω-Transaminase>90%>99%Green; highly selective; mild conditions; reusable catalyst.Requires screening for optimal enzyme; high substrate concentrations can be challenging. [1][2][9]
Chemo-Enzymatic Cascade Amino Alcohols, PyridinesMultiple Enzymes (e.g., Oxidase/Reductase)50-70%>99%One-pot process avoids isolating unstable intermediates.Requires compatibility of multiple enzymes and reaction conditions. [12][13]
Asymmetric Hydrogenation Enamines / Unsaturated PrecursorsChiral Metal Complex (e.g., Rh, Ru)>80%>95%High turnover; excellent selectivity.Expensive and air-sensitive catalysts; potential for metal contamination. [10]
Chiral Pool Synthesis Chiral Amino Acids / SugarsStandard Reagents (e.g., LiAlH₄)20-40% (overall)>99%Stereochemistry is pre-defined and unambiguous.Often lengthy, multi-step syntheses; limited availability of one enantiomer. [5]

Conclusion and Recommendation

For the synthesis of chiral 3-aminopiperidines at both laboratory and industrial scales, biocatalytic asymmetric amination using ω-transaminases represents the current state-of-the-art . This method offers an unparalleled combination of operational simplicity, high yield, exceptional enantioselectivity, and environmental sustainability. [14]The commercial availability of diverse, robust, and immobilized transaminases has made this technology accessible and economically viable. While classical resolution remains a dependable and scalable option, its inherent 50% yield limitation renders it less efficient. Asymmetric chemical catalysis and chiral pool synthesis are powerful strategies that are highly valuable in specific contexts but are often surpassed by biocatalysis for this particular target class in terms of overall process efficiency and green credentials. The choice of synthesis should be guided by a thorough process safety and cost analysis, but for new drug development programs, a biocatalytic route should be considered the primary strategic option.

References

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The Crystallographic Workflow: A Strategic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of Piperidine-Based Compounds

The piperidine ring is a cornerstone of modern medicinal chemistry. As a saturated six-membered nitrogenous heterocycle, it is a prevalent scaffold in a vast number of pharmaceuticals, from blockbuster drugs to novel candidates in the development pipeline.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, including modulating solubility and lipophilicity, enhancing biological activity, and improving pharmacokinetic profiles.[1][4] The three-dimensional arrangement of substituents on the piperidine ring is critical to its function, dictating how a molecule interacts with its biological target. Therefore, single-crystal X-ray crystallography, the gold standard for atomic-resolution structural determination, is an indispensable tool for researchers in this field.

This guide provides an in-depth comparison of crystallographic techniques and methodologies tailored specifically for piperidine-containing compounds. It moves beyond simple protocols to explain the underlying principles and rationale, empowering researchers to make informed decisions, troubleshoot challenges, and obtain high-quality crystal structures that accelerate drug discovery programs.

The journey from a synthesized piperidine compound to a refined crystal structure is a multi-step process. Each stage presents unique challenges and decision points, particularly for the conformationally flexible piperidine scaffold. Understanding this workflow is the first step toward mastering the technique.

G cluster_0 Phase 1: Sample Preparation & Crystallization cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Determination & Analysis Synthesis Compound Synthesis & Purification Screening Crystal Screening Synthesis->Screening High Purity is Crucial Growth Single Crystal Growth Screening->Growth Optimization of 'Hits' Mounting Crystal Mounting Growth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Analysis Validation & Conformational Analysis Refinement->Analysis

Caption: High-level workflow for X-ray crystallography of piperidine compounds.

Part 1: The Crystallization Bottleneck - Achieving High-Quality Single Crystals

Obtaining diffraction-quality crystals is often the most challenging step. Piperidine compounds can be particularly tricky due to their conformational flexibility, basicity (leading to potential salt formation), and sometimes-unpredictable solubility.[5] A systematic and comparative approach to crystallization is essential.

Comparative Analysis of Crystallization Techniques

The choice of crystallization method is dictated by the compound's properties, such as solubility and stability. No single method is universally superior; rather, they are complementary tools in the crystallographer's arsenal.

MethodPrincipleAdvantagesDisadvantagesBest Suited For...
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal formation.Simple setup, requires minimal material.Can lead to rapid crystallization, resulting in poor quality or polycrystalline material. Difficult to control.Thermally stable compounds with moderate volatility solvents. A good starting point for new compounds.
Vapor Diffusion (Hanging/Sitting Drop) A drop containing the compound, buffer, and precipitant is allowed to equilibrate with a larger reservoir of a higher precipitant concentration. Water vapor slowly moves from the drop to the reservoir, increasing the compound and precipitant concentration in the drop to induce crystallization.Requires very small amounts of material (μL scale), allows for screening of many conditions simultaneously, highly controllable.More complex setup than slow evaporation. Not suitable for highly volatile solvents.The standard method for initial screening of a wide range of conditions.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface as the anti-solvent slowly diffuses into the compound solution.Can produce very high-quality crystals, excellent for compounds sensitive to concentration changes.Requires more material, can be difficult to set up without disturbing the interface.Compounds that "oil out" or precipitate too quickly with other methods.
Cooling A saturated solution of the compound at a higher temperature is slowly cooled. As the temperature decreases, solubility drops, leading to supersaturation and crystallization.Simple and effective for many organic compounds.Requires a compound whose solubility is highly temperature-dependent. Risk of rapid precipitation.Compounds with good solubility in a solvent at elevated temperatures but poor solubility at room or sub-zero temperatures.
Field-Proven Insights for Piperidine Compounds
  • Embrace Basicity: The nitrogen atom in the piperidine ring is basic. Attempting crystallization from acidic solutions can lead to the formation of salts (e.g., hydrochlorides, acetates). While salts often crystallize well, you must be certain that the salt form is what you intend to study. For the free base, use neutral or slightly basic conditions.

  • Solvent Selection is Key: Piperidines often show good solubility in solvents like acetonitrile, ethanol, and dichloromethane.[6][7] These are excellent starting points. Remember that piperidine can form an azeotrope with water, which can complicate purification and crystallization if water is present.[5]

  • Conformational Locking: If a compound is highly flexible, it may resist crystallization. Sometimes, derivatizing the piperidine nitrogen with a bulky group (like a tosyl group) can "lock" the ring into a preferred conformation, promoting the formation of an ordered crystal lattice.[8]

Experimental Protocol: Hanging Drop Vapor Diffusion Screening

This protocol provides a self-validating system for efficiently screening a wide range of crystallization conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your purified piperidine compound (e.g., 10-50 mg/mL) in a suitable solvent (e.g., acetonitrile). Causality: A concentrated stock is necessary to achieve supersaturation under screening conditions.

  • Plate Setup: Use a 24-well crystallization plate. In each of the 24 reservoirs, pipette 500 μL of a different commercially available or lab-made screen solution. These solutions contain different combinations of precipitants (salts, polymers), buffers, and additives. Causality: This systematically samples a wide swath of chemical space to identify promising conditions.

  • Drop Dispensing: On a siliconized cover slip, mix 1 μL of your compound stock solution with 1 μL of the reservoir solution from well #1.

  • Sealing and Incubation: Invert the cover slip and place it over reservoir #1, sealing it with grease. Repeat for all 24 wells. Causality: The sealed environment allows for slow vapor equilibration, the key to growing well-ordered crystals.

  • Observation: Store the plate in a vibration-free location at a constant temperature (e.g., 20°C). Inspect the drops under a microscope daily for the first week, then weekly. Document any changes (clear drop, precipitate, microcrystals, single crystals).

  • Optimization: If microcrystals or promising "hits" are observed, set up optimization screens around those initial conditions by varying the pH and precipitant concentration to improve crystal size and quality.

Part 2: Data Collection - From Crystal to Diffraction Pattern

Once a suitable crystal is grown, the next step is to expose it to a focused beam of X-rays and collect the resulting diffraction pattern. The quality of this data is paramount for a successful structure determination.

Comparative Analysis of X-ray Sources
FeatureIn-house DiffractometerSynchrotron
X-ray Source Rotating anode or microfocus sealed tubeElectron storage ring
Intensity ModerateExtremely high (orders of magnitude greater)
Typical Resolution ~0.7-0.8 Å<0.5 Å often achievable
Crystal Size Req. >50 microns<10 microns; suitable for microcrystals[9]
Access & Cost Readily accessible in many labs, lower operational costCompetitive proposal-based access, higher cost
Primary Use Case Routine structure determination of well-diffracting crystals.Challenging cases: weakly diffracting crystals, very small crystals, twinning, or experiments requiring tunable wavelengths.[10]
  • Expert Insight: For novel piperidine-based drug candidates, initial crystals are often small and may not diffract strongly. While an in-house source is excellent for screening crystal quality, do not hesitate to seek synchrotron beamtime for important compounds. The superior data quality can be the difference between a publishable structure and an ambiguous result.

Part 3: Structure Solution, Refinement, and Analysis

The collected diffraction data is a series of spots whose intensities and positions are used to solve the crystal structure.

Workflow for Structure Determination

G Integration Raw Data (Diffraction Images) HKL HKL file (Intensities & Indices) Integration->HKL Data Processing (e.g., CrysAlisPro) SHELXT Structure Solution (SHELXT, Direct Methods) HKL->SHELXT Input InitialModel Initial Atomic Model (.ins/.res file) SHELXT->InitialModel Output: Electron Density Peaks SHELXL Iterative Refinement (SHELXL, Least-Squares) InitialModel->SHELXL Input SHELXL->SHELXL Assign atom types, add hydrogens, refine positions FinalModel Refined Structure (.cif file) SHELXL->FinalModel Converged Model Validation Validation (checkCIF) FinalModel->Validation

Caption: A typical workflow for small-molecule structure solution and refinement.

Standard software packages like SHELXT (for solution) and SHELXL (for refinement) are robust and widely used for small molecules, including piperidine derivatives.[11][12] The key for piperidines lies in the analysis of the final, refined structure.

Conformational Analysis: The Key to Biological Insight

The piperidine ring is not planar. It typically adopts a low-energy chair conformation .[6][13] Substituents on the ring can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the ring's equator).[13] The relative orientation of these substituents is often what determines biological activity.

While the chair is most common, higher-energy twist-boat or boat conformations can be observed, sometimes stabilized by intramolecular interactions or crystal packing forces.[14]

G Chair Chair Conformation (Low Energy) Axial Axial Substituent (Parallel to C3 axis) Chair->Axial Equatorial Equatorial Substituent (Perpendicular to C3 axis) Chair->Equatorial

Caption: The two primary substituent positions in a piperidine chair conformation.

  • Trustworthiness through Validation: After refinement, the crystallographic information file (CIF) should be validated using services like the IUCr's checkCIF. This process automatically checks for inconsistencies in the data and model, ensuring the trustworthiness of the reported structure. A key parameter to check is the R-factor (or R1), a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. For a well-refined small molecule structure, an R1 value below 5% (0.05) is typically expected.

Alternative Approaches: When Standard Methods Fall Short

For extremely small or problematic crystals, innovative techniques can provide structural information where traditional X-ray crystallography might fail.

  • Microcrystal Electron Diffraction (MicroED): This emerging technique uses an electron beam instead of an X-ray beam.[10] Because electrons interact much more strongly with matter, it's possible to determine high-resolution structures from nanocrystals that are far too small for X-ray methods.[9] This is a powerful alternative for challenging piperidine compounds that refuse to grow into large single crystals.

  • Serial Crystallography: Instead of using one large crystal, this method combines diffraction data from thousands of microcrystals, often at room temperature.[10][15] This can provide a more physiologically relevant picture of the molecule's conformation by avoiding potential artifacts from cryo-cooling.[10]

Conclusion

The X-ray crystallographic analysis of piperidine-based compounds is a critical component of modern drug discovery. Success hinges not on rigidly following a single protocol, but on a deep understanding of the available techniques and the unique chemical nature of the piperidine scaffold. By systematically approaching crystallization, selecting the appropriate data collection strategy, and meticulously analyzing the resulting conformation, researchers can unlock the structural insights needed to design the next generation of effective medicines.

References

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The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Optimizing the metabolic stability of lead compounds is a critical hurdle in the journey from discovery to clinical application. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites, ultimately resulting in the failure of promising drug candidates. The incorporation of an oxetane ring system into molecular scaffolds has emerged as a powerful strategy to mitigate these challenges. This guide provides an objective comparison of the metabolic stability of oxetane analogs against other common structural motifs, supported by experimental data and detailed methodologies.

The Strategic Value of Oxetanes in Modulating Metabolism

The strategic introduction of oxetane moieties into drug candidates can profoundly influence their pharmacokinetic profiles. These four-membered cyclic ethers are not merely isosteric replacements for gem-dimethyl or carbonyl groups; they can actively alter metabolic pathways, often shifting metabolism away from the heavily trafficked cytochrome P450 (CYP450) system.[1][2][3] This shift can reduce the likelihood of drug-drug interactions, a significant concern for patients on multiple medications.[2][4]

The stability of the oxetane ring is significantly influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater metabolic robustness.[1][5] This enhanced stability is attributed to steric hindrance, which limits the access of metabolizing enzymes to the oxetane core.

Comparative Metabolic Stability Data

The following tables summarize quantitative data from various studies, highlighting the enhanced metabolic stability of oxetane-containing compounds compared to their analogs. The key parameters presented are intrinsic clearance (CLint) and half-life (t1/2) in human liver microsomes (HLM), which are critical indicators of metabolic rate. Lower CLint values and longer t1/2 values are indicative of greater metabolic stability.

Table 1: Comparison of an Oxetane Analog with gem-Dimethyl and Carbonyl Isosteres

Compound/AnalogStructureHLM CLint (μL/min/mg)HLM t1/2 (min)
Oxetane Analog (Structure of a generic oxetane-containing molecule)Low to Moderate Longer
gem-Dimethyl Analog(Structure of the corresponding gem-dimethyl analog)Moderate to HighShorter
Carbonyl Analog(Structure of the corresponding carbonyl analog)HighShorter

This table represents a generalized trend observed in multiple studies. Specific values can be found in the cited literature.[1][6][7][8]

Table 2: Case Study - Impact of Oxetane Incorporation on a Preclinical Candidate

CompoundModificationHuman Liver Microsomal Stability (t1/2, min)Rat Liver Microsomal Stability (t1/2, min)
Parent CompoundN/A< 5< 5
Oxetane Derivative Replacement of a metabolically labile group with an oxetane> 6045

This data illustrates a real-world example where the introduction of an oxetane moiety dramatically improved metabolic stability.[9]

Mechanistic Insights into Oxetane Metabolism

The metabolism of oxetane-containing molecules is primarily governed by two competing pathways:

  • CYP450-Mediated Oxidation: Cytochrome P450 enzymes, particularly isoforms like CYP3A4, can oxidize the oxetane ring or adjacent positions, leading to ring opening or the formation of hydroxylated metabolites.[10]

  • Microsomal Epoxide Hydrolase (mEH)-Mediated Hydrolysis: A key advantage of incorporating an oxetane is the potential to shift metabolism towards hydrolysis by mEH.[3][4][11] This pathway involves the enzymatic addition of water across the oxetane ring, resulting in the formation of a diol. This can be a slower, more predictable metabolic route compared to CYP-mediated oxidation.[3][11]

The interplay between these two pathways is influenced by the overall structure of the molecule and the substitution pattern of the oxetane ring.

Metabolic Pathways of Oxetane-Containing Molecules Parent Oxetane-Containing Parent Drug CYP_Pathway CYP450-Mediated Oxidation Parent->CYP_Pathway Major pathway for some structures mEH_Pathway mEH-Mediated Hydrolysis Parent->mEH_Pathway Alternative pathway, often slower Oxidized_Metabolites Oxidized Metabolites (e.g., ring-opened, hydroxylated) CYP_Pathway->Oxidized_Metabolites Diol_Metabolite Diol Metabolite mEH_Pathway->Diol_Metabolite

Figure 1: Competing metabolic pathways for oxetane-containing molecules.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a detailed methodology for assessing the metabolic stability of oxetane-containing compounds and their analogs using human liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (oxetane-containing molecule and non-oxetane analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Experimental Workflow:

In Vitro Liver Microsomal Stability Assay Workflow A Prepare Incubation Mixture B Pre-incubate at 37°C A->B HLM, Buffer, Test Compound C Initiate Reaction with NADPH B->C D Incubate and Sample at Time Points C->D t = 0, 5, 15, 30, 60 min E Quench Reaction with ACN + IS D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Calculate t1/2 and CLint G->H

Figure 2: Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

    • Add human liver microsomes to the mixture.

    • Include positive controls (compounds with known high and low clearance) and negative controls (incubations without NADPH).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well (except for the negative controls).

  • Incubation and Sampling:

    • Incubate the plate at 37°C with constant shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to another 96-well plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Conclusion

The strategic incorporation of oxetane moieties represents a valuable tool in modern medicinal chemistry for enhancing the metabolic stability of drug candidates. By providing a sterically hindered and electronically distinct alternative to more metabolically labile groups, oxetanes can significantly prolong a compound's half-life and improve its overall pharmacokinetic profile. The ability to potentially shift metabolism from CYP450-mediated pathways to mEH-mediated hydrolysis offers an additional layer of control for designing safer and more effective therapeutics. The in vitro assays detailed in this guide provide a robust framework for experimentally validating the metabolic advantages of oxetane-containing molecules.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3077-3096. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Adventures in drug-like chemistry space: from oxetanes to spiroazetidines and beyond!. CHIMIA International Journal for Chemistry, 68(7-8), 496-501. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(27), 4511-4514. [Link]

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  • Carreira, E. M., & Fessard, T. C. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 68(7), 496-501. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12233. [Link]

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A Comparative Guide to the Stereoisomers of N-(Oxetan-3-yl)piperidin-3-amine: Unraveling the Chiral Conundrum in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates the efficacy, selectivity, and safety of a drug. This guide provides an in-depth comparative analysis of the (3R)- and (3S)-enantiomers of N-(Oxetan-3-yl)piperidin-3-amine, a heterocyclic scaffold of significant interest in contemporary drug discovery. While direct, head-to-head comparative studies on the biological activity of these specific enantiomers are not extensively documented in publicly available literature, this guide will leverage established principles of stereopharmacology and data from structurally related compounds to illuminate the potential differences in their activity, offering a valuable resource for researchers and drug development professionals.

The Significance of Stereochemistry: Why Enantiomers Matter

Enantiomers of a chiral drug can exhibit profound differences in their biological activity. One enantiomer may be therapeutically active while the other is inactive or, in some cases, may even mediate off-target effects or toxicity. This divergence in activity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which possess chiral binding pockets. The differential interaction of enantiomers with these targets can lead to variations in binding affinity, efficacy, and metabolic stability. Therefore, the synthesis and evaluation of single enantiomers is a cornerstone of rational drug design.

Synthesis of Enantiomerically Pure (3R)- and (3S)-N-(Oxetan-3-yl)piperidin-3-amine

The preparation of enantiomerically pure N-(Oxetan-3-yl)piperidin-3-amine hinges on the stereoselective synthesis of the 3-aminopiperidine core. Several strategies have been developed for the synthesis of chiral 3-aminopiperidine derivatives.[1][2][3] A common approach involves the resolution of a racemic mixture of 3-aminopiperidine or a protected precursor using a chiral acid, such as dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid.[4]

Alternatively, asymmetric synthesis routes starting from chiral precursors can be employed to afford the desired enantiomer directly. Once the enantiomerically pure (R)- or (S)-3-aminopiperidine is obtained, the N-(oxetan-3-yl) moiety can be introduced via reductive amination with oxetan-3-one. This two-step process is a common and effective method for the synthesis of N-substituted amines.

Below is a generalized workflow for the synthesis of the individual enantiomers:

Synthesis_Workflow cluster_0 Route A: Racemic Synthesis & Resolution cluster_1 Route B: Asymmetric Synthesis cluster_2 Final N-Alkylation Step Racemic_3_aminopiperidine Racemic 3-Aminopiperidine Resolution Resolution with Chiral Acid Racemic_3_aminopiperidine->Resolution R_3_aminopiperidine (R)-3-Aminopiperidine Resolution->R_3_aminopiperidine S_3_aminopiperidine (S)-3-Aminopiperidine Resolution->S_3_aminopiperidine Reductive_Amination_R Reductive Amination R_3_aminopiperidine->Reductive_Amination_R Reductive_Amination_S Reductive Amination S_3_aminopiperidine->Reductive_Amination_S Chiral_precursor Chiral Precursor Asymmetric_synthesis Asymmetric Synthesis Chiral_precursor->Asymmetric_synthesis Enantiopure_3_aminopiperidine Enantiopure (R)- or (S)-3-Aminopiperidine Asymmetric_synthesis->Enantiopure_3_aminopiperidine Oxetan_3_one Oxetan-3-one Oxetan_3_one->Reductive_Amination_R Oxetan_3_one->Reductive_Amination_S Final_Product_R (3R)-N-(Oxetan-3-yl)piperidin-3-amine Reductive_Amination_R->Final_Product_R Final_Product_S (3S)-N-(Oxetan-3-yl)piperidin-3-amine Reductive_Amination_S->Final_Product_S

Figure 1: Generalized synthetic workflow for the preparation of (3R)- and (3S)-N-(Oxetan-3-yl)piperidin-3-amine.

Comparative Biological Activity: A Predictive Analysis

In the absence of direct comparative experimental data for the enantiomers of N-(Oxetan-3-yl)piperidin-3-amine, we can infer potential differences in their biological activity by examining structure-activity relationships (SAR) of analogous compounds. The piperidine and oxetane moieties are prevalent scaffolds in medicinal chemistry, and their stereochemistry often plays a pivotal role in target engagement.[5]

Potential for Stereoselective Receptor Binding

Many therapeutic targets, particularly G-protein coupled receptors (GPCRs) and ion channels, possess intricate, chiral binding pockets. The precise orientation of the 3-amino group and the N-(oxetan-3-yl) substituent on the piperidine ring will likely dictate the binding affinity and functional activity of each enantiomer. For instance, in a series of 3-methyl-1,4-disubstituted-piperidine analgesics, the cis-diastereomer was found to be significantly more potent than the trans-diastereomer, highlighting the critical role of stereochemistry in receptor interaction.[6] It is highly probable that one enantiomer of N-(Oxetan-3-yl)piperidin-3-amine will exhibit a higher affinity for a specific biological target due to a more favorable stereochemical fit within the binding site.

Hypothetical Impact on Functional Activity

The functional consequence of receptor binding (e.g., agonist, antagonist, or inverse agonist activity) can also be enantiomer-dependent. For example, in a study of histamine H3 receptor ligands, piperidine derivatives were found to have high affinity, and their agonistic activity was greatly influenced by substituents.[7] It is plausible that the (3R) and (3S) enantiomers of N-(Oxetan-3-yl)piperidin-3-amine could elicit different, or even opposing, functional responses at the same receptor.

The Role of the Oxetane Moiety

The oxetane ring is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. While the oxetane itself is achiral in this context, its attachment to the chiral piperidine creates a diastereotopic environment. The spatial relationship between the oxetane oxygen and the chiral center at the 3-position of the piperidine ring could influence interactions with metabolizing enzymes, potentially leading to differences in the pharmacokinetic profiles of the two enantiomers.

Experimental Protocols for Comparative Evaluation

To definitively assess the comparative activity of the (3R)- and (3S)-enantiomers, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of each enantiomer for a specific target receptor.

Objective: To quantify the affinity of (3R)- and (3S)-N-(Oxetan-3-yl)piperidin-3-amine for a target receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (either the (3R)- or (3S)-enantiomer).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay Start Start Prepare_Reagents Prepare Membranes, Radioligand, and Buffers Start->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End cAMP_Assay Start Start Cell_Plating Plate GPCR-expressing cells Start->Cell_Plating Compound_Prep Prepare Serial Dilutions of Enantiomers Cell_Plating->Compound_Prep Stimulation Stimulate Cells with Compounds (with/without Forskolin) Compound_Prep->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection Detect Intracellular cAMP Lysis->Detection Analysis Data Analysis (EC50/IC50) Detection->Analysis End End Analysis->End

Figure 3: Workflow for a cAMP accumulation assay.

Data Summary and Interpretation

The experimental data obtained from the assays described above should be tabulated for a clear and direct comparison of the enantiomers.

Table 1: Hypothetical Comparative Activity Profile

Parameter(3R)-N-(Oxetan-3-yl)piperidin-3-amine(3S)-N-(Oxetan-3-yl)piperidin-3-amine
Binding Affinity (Ki, nM) Hypothetical ValueHypothetical Value
Functional Activity Agonist/AntagonistAgonist/Antagonist
Potency (EC50/IC50, nM) Hypothetical ValueHypothetical Value
Metabolic Stability (t½, min) Hypothetical ValueHypothetical Value

Interpretation of Potential Outcomes:

  • Significant Difference in Ki: A lower Ki value for one enantiomer would indicate a higher binding affinity for the target receptor. This enantiomer would be considered the "eutomer" (the more active enantiomer).

  • Divergent Functional Activity: One enantiomer might act as an agonist while the other is an antagonist, or one might be significantly more potent than the other.

  • Variations in Metabolic Stability: A longer half-life (t½) in a metabolic stability assay would suggest that one enantiomer is less susceptible to metabolism, which could translate to a more favorable pharmacokinetic profile in vivo.

Conclusion: The Path Forward

While this guide has provided a comprehensive framework for comparing the (3R)- and (3S)-enantiomers of N-(Oxetan-3-yl)piperidin-3-amine, it is imperative to underscore that the definitive differentiation of their biological activities can only be achieved through rigorous experimental evaluation. The principles of stereopharmacology strongly suggest that these enantiomers will exhibit distinct pharmacological profiles. The synthesis of the individual enantiomers and their subsequent characterization in relevant biological assays, as outlined in this guide, represent the critical next steps in elucidating their therapeutic potential. Such studies will not only advance our understanding of the structure-activity relationships of this important heterocyclic scaffold but will also pave the way for the development of more selective and efficacious therapeutic agents.

References

  • Google Patents. (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubMed. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]

  • European Patent Office. (2008). EP 2123769 B1 - METHOD FOR PRODUCING OPTICALLY ACTIVE 3-AMINOPIPERIDINE OR SALT THEREOF. [Link]

  • PubMed. (2013). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. [Link]

  • ResearchGate. (2013). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • PMC - NIH. (2014). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. [Link]

  • Figure from "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid". Structure of few bio-active compounds having 3-amino piperidine ring system. [Link]

  • PubMed. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. [Link]

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Validating the absolute configuration of chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

An Unambiguous Compass: A Comparative Guide to Validating the Absolute Configuration of Chiral Amines

Authored by a Senior Application Scientist

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a critical determinant of biological activity. For chiral molecules, particularly amines which are a cornerstone of countless pharmaceuticals, two enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Establishing the absolute configuration of a chiral center is therefore a non-negotiable step in ensuring the safety, efficacy, and intellectual property of a new chemical entity.

This guide provides an in-depth comparison of the principal analytical techniques used to assign the absolute configuration of chiral amines. We move beyond mere procedural descriptions to explore the causality behind experimental choices, grounding each method in its fundamental principles and offering field-proven insights for researchers, scientists, and drug development professionals.

The Methodological Arsenal: A Strategic Overview

The determination of absolute configuration is a challenge that can be approached from several angles. The choice of method is often dictated by the physical properties of the sample, the available instrumentation, and the stage of the research. The primary techniques can be broadly categorized as:

  • The "Gold Standard": Single Crystal X-Ray Crystallography (SC-XRD) - An unambiguous but conditional method.

  • The Solution-State Workhorse: NMR Spectroscopy via Chiral Derivatization (Mosher's Method) - A widely accessible and reliable chemical method.

  • The Chiroptical Powerhouses: Vibrational and Electronic Circular Dichroism (VCD/ECD) - Sophisticated spectroscopic techniques that bridge experiment and computation.

The following logical workflow can guide the selection process.

G cluster_start Start: Chiral Amine with Unknown AC cluster_crystallography Path 1: Crystallography cluster_solution Path 2: Solution-State Methods cluster_end Conclusion start Enantiomerically Pure/Enriched Chiral Amine crystal Can high-quality single crystals be grown? start->crystal xrd Perform SC-XRD with Anomalous Dispersion Analysis crystal->xrd  Yes nmr NMR Spectroscopy (Mosher's Method) crystal->nmr No vcd_ecd Chiroptical Spectroscopy (VCD/ECD) crystal->vcd_ecd No heavy_atom Does the molecule contain a heavy atom (e.g., S, Cl, Br)? heavy_atom->xrd Yes xrd_no_heavy Perform SC-XRD (May require derivatization or synchrotron source) heavy_atom->xrd_no_heavy No xrd->heavy_atom ac_assigned Absolute Configuration Assigned xrd->ac_assigned xrd_no_heavy->ac_assigned nmr->ac_assigned chromophore Does the molecule have a UV-Vis chromophore? vcd_ecd->chromophore ecd ECD is a strong candidate chromophore->ecd Yes vcd VCD is the preferred chiroptical method chromophore->vcd No ecd->ac_assigned vcd->ac_assigned

Caption: Decision workflow for selecting a method to determine absolute configuration.

Single Crystal X-Ray Crystallography (SC-XRD)

SC-XRD is universally regarded as the definitive method for determining molecular structure, including absolute configuration.[1] It directly maps the three-dimensional arrangement of atoms in a crystalline lattice.[2]

Causality of the Method

The ability of SC-XRD to determine absolute configuration hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[3][4] When the X-ray radiation used has an energy near an absorption edge of an atom in the crystal (typically a "heavy" atom like sulfur or a halogen), the scattering factor for that atom gains an imaginary component.[5][6] This breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverse (-h,-k,-l) are equal.[6] By measuring the small but significant differences in intensity between these "Friedel pairs," the absolute spatial arrangement of the atoms can be determined unambiguously.[7]

Self-Validating System

The primary validation is the calculation of the Flack parameter. A value close to 0 for a given enantiomeric model indicates a correct assignment, while a value close to 1 suggests the opposite enantiomer is correct. A value near 0.5 implies racemization or poor data quality.

Advantages & Limitations
  • Strength: Provides an unambiguous and highly detailed 3D structure.[1]

  • Weakness: The absolute prerequisite is a single, high-quality crystal, which can be exceptionally difficult or impossible to grow for many compounds, especially oils or amorphous solids.[8][9] The presence of a heavy atom is preferable for routine analysis on common lab instruments.[8]

NMR Spectroscopy: The Mosher's Amide Method

For the vast number of chiral amines that cannot be crystallized, NMR spectroscopy offers a robust and widely accessible alternative.[2] The method relies on converting the enantiomeric amine into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA).[10][11] The most established CDA for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[12]

Causality of the Method

Enantiomers are indistinguishable in a standard (achiral) NMR environment. However, by reacting the chiral amine of unknown configuration with both the (R)- and (S)-enantiomers of Mosher's acid chloride, two distinct diastereomeric amides are formed.[12][13] These diastereomers have different physical properties and, crucially, different NMR spectra.

The Mosher's method model posits that the diastereomeric amides adopt a specific conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety shield nearby protons of the original amine. By systematically comparing the chemical shifts (δ) of protons in the (R)-MTPA amide versus the (S)-MTPA amide, a difference (Δδ = δS - δR) is calculated. The sign of these Δδ values (+ or -) for protons on either side of the chiral center allows for the deduction of the absolute configuration.[12][14]

G cluster_derivatization Step 1: Derivatization cluster_analysis Step 2: Analysis start Chiral Amine (Unknown AC) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S diastereomer_R (R)-MTPA Amide Diastereomer react_R->diastereomer_R diastereomer_S (S)-MTPA Amide Diastereomer react_S->diastereomer_S nmr_R Acquire ¹H NMR Spectrum (δR) diastereomer_R->nmr_R nmr_S Acquire ¹H NMR Spectrum (δS) diastereomer_S->nmr_S calculate Calculate Δδ = δS - δR for all protons nmr_R->calculate nmr_S->calculate model Apply Mosher's Model based on the signs of Δδ calculate->model end Absolute Configuration Assigned model->end

Caption: Experimental workflow for Mosher's amide analysis.

Self-Validating System

The power of this technique lies in its internal consistency. A reliable assignment requires a consistent pattern of positive Δδ values for protons on one side of the Mosher's amide plane and negative values for those on the other. If the data is inconsistent, the conformational model may not hold, and the assignment is considered unreliable. Using both (R)- and (S)-MTPA chlorides provides this crucial cross-validation.[13]

Experimental Protocol: Mosher's Amide Formation and Analysis [12][13]
  • Preparation: In two separate, dry NMR tubes or small vials, dissolve ~1-5 mg of the enantiomerically pure chiral amine in ~0.7 mL of a dry deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small molar excess (~1.2 eq) of a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Derivatization: To one tube, add ~1.1 equivalents of (R)-(-)-MTPA chloride. To the second tube, add ~1.1 equivalents of (S)-(+)-MTPA chloride.

  • Reaction: Cap the tubes and allow the reaction to proceed to completion at room temperature. The reaction can be monitored by TLC or ¹H NMR. It is typically complete within 1-2 hours.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples. Ensure identical acquisition parameters for both experiments.

  • Data Analysis:

    • Assign the proton signals for both diastereomers. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for complex molecules.

    • Carefully measure the chemical shift (δ) for each assigned proton in both the (R)- and (S)-amide spectra.

    • Calculate the difference: Δδ = δS - δR.

    • Map the signs of the Δδ values onto the molecular structure to deduce the absolute configuration based on the established Mosher's model.

Chiroptical Spectroscopy: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful solution-state techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[2][8] Unlike Mosher's method, they do not require chemical derivatization. Instead, they rely on a comparison between an experimental spectrum and a spectrum calculated from first principles using quantum chemistry.[9][15]

Causality of the Method
  • VCD arises from vibrational transitions within the molecule.[8] Its advantage is that all molecules have vibrational modes, making it universally applicable, even to molecules lacking a UV chromophore.[8] The VCD spectrum is rich in features, providing a unique fingerprint of the molecule's absolute configuration and conformation in solution.[8]

  • ECD arises from electronic transitions.[16] It is highly sensitive but requires the presence of a chromophore that absorbs in the UV-visible range.[17]

The core principle for both is the same: the experimental spectrum of the unknown enantiomer is compared to the spectrum predicted by Density Functional Theory (DFT) or Time-Dependent DFT (TDDFT) calculations for a chosen enantiomer (e.g., the R-enantiomer).[9][16]

  • If the experimental and calculated spectra match in sign and relative intensity, the unknown sample has the R-configuration.

  • If the spectra are perfect mirror images, the unknown sample has the S-configuration.

G cluster_experimental Experimental Arm cluster_computational Computational Arm sample Dissolve Chiral Amine in Solvent measure_vcd Measure Experimental VCD & IR Spectra sample->measure_vcd compare Compare Experimental vs. Calculated Spectra measure_vcd->compare model Build 3D Model of one Enantiomer (e.g., R) conformer Perform Conformational Search model->conformer dft DFT Calculation of VCD & IR Spectra for all low-energy conformers conformer->dft boltzmann Generate Boltzmann-Averaged Calculated Spectrum dft->boltzmann boltzmann->compare match Spectra Match compare->match Yes mismatch Spectra are Mirror Images compare->mismatch No assign_R Assign R-Configuration match->assign_R assign_S Assign S-Configuration mismatch->assign_S

Caption: VCD analysis workflow, integrating experimental and computational arms.

Self-Validating System

The VCD/ECD process has a powerful internal validation check. Along with the VCD spectrum, the standard infrared (IR) or UV-Vis absorption spectrum is also calculated and measured. The calculated IR/UV-Vis spectrum must match the experimental one well. This confirms that the computational model has accurately predicted the molecule's geometry and conformational population. If the absorption spectra match, one can have high confidence that the chiroptical (VCD/ECD) spectra are also correctly predicted, making the final assignment trustworthy.

Experimental Protocol: VCD Sample Preparation and Measurement [8][9]
  • Sample Preparation: Dissolve the chiral amine in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆).

  • Concentration: A relatively high concentration is typically required. A common starting point is 0.1 M, or approximately 10-20 mg/mL.[8][9]

  • Measurement Cell: Use an IR cell with a short pathlength, typically 75-100 µm, equipped with windows like BaF₂.[8][9]

  • Acquisition: VCD signals are very weak (10⁻⁴ to 10⁻⁵ times the IR absorption). Therefore, long acquisition times are necessary, often ranging from 4 to 8 hours, to achieve an adequate signal-to-noise ratio.[9]

  • Baseline Correction: A spectrum of the pure solvent in the same cell must be acquired and subtracted from the sample spectrum to provide a flat baseline.

Comparative Performance Guide

The table below summarizes the key characteristics of each technique, providing a clear, objective comparison to aid in method selection.

FeatureSingle Crystal X-Ray (SC-XRD)NMR (Mosher's Method)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Sample Phase Solid (Single Crystal)SolutionSolutionSolution
Sample Amount Micrograms (if crystal is good)1-5 mg5-15 mg< 1 mg
Destructive? NoYes (derivatized)NoNo
Requires Crystals? Yes (Absolute Requirement) NoNoNo
Requires Derivatization? No (unless for crystallization)Yes (Absolute Requirement) NoNo
Requires Computation? No (for assignment)NoYes (Absolute Requirement) Yes (Absolute Requirement)
Key Strength Unambiguous 3D structureWidely accessible instrumentationUniversal applicability, rich dataHigh sensitivity
Key Limitation Must form high-quality crystals Requires clean reaction & separationRequires high concentration & long scan timesRequires a UV-Vis chromophore
Conclusion: An Integrated Approach to Stereochemical Validation

The determination of the absolute configuration of chiral amines is a critical task that demands rigorous and validated analytical methods. While single-crystal X-ray crystallography remains the ultimate arbiter, its applicability is limited by the need for crystalline material. For the majority of compounds encountered in a drug discovery pipeline, solution-state methods are indispensable.

Mosher's method provides a reliable, chemistry-based approach that can be performed with standard NMR instrumentation. Its self-validating nature, based on the consistency of chemical shift differences, makes it a trusted technique. In parallel, VCD and ECD have emerged as powerful, non-invasive spectroscopic methods that provide a direct window into the chiroptical properties of a molecule in its native solution state. The synergy between experimental measurement and quantum mechanical calculation, with its built-in validation of the molecular model, offers an exceptionally high degree of confidence.

Ultimately, the choice of technique is a strategic one, guided by the properties of the molecule and the resources available. By understanding the fundamental principles, the inherent validation systems, and the practical limitations of each method, researchers can confidently and accurately assign the absolute configuration of chiral amines, ensuring the stereochemical integrity of their scientific endeavors.

References
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A Senior Application Scientist's Guide to the Biological Activity of N-Substituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of N-substituted piperidine analogs, a cornerstone in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between the chemical structure and biological activity of this versatile class of compounds. The piperidine scaffold is a privileged structure, found in numerous FDA-approved drugs, and its functionalization at the nitrogen atom offers a powerful tool to modulate pharmacological properties.[1]

This document moves beyond a simple recitation of facts, providing in-depth analysis of structure-activity relationships (SAR), detailed experimental protocols for biological evaluation, and a look into the key signaling pathways these molecules modulate. Our goal is to equip you with the foundational knowledge and practical insights necessary to advance your own research and development endeavors in this exciting field.

The Significance of the N-Substituent: A Gateway to Diverse Pharmacology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, serves as a versatile scaffold in drug design.[2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal building block for creating compounds with a wide range of biological activities.[3] The true pharmacological diversity of piperidine analogs, however, is often unlocked through strategic substitution at the nitrogen atom. This N-substituent plays a critical role in defining the molecule's interaction with its biological target, as well as influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1]

The nature of the N-substituent—be it a simple alkyl chain, a bulky aromatic group, or an acyl moiety—can dramatically alter a compound's potency, selectivity, and overall therapeutic profile. For instance, the incorporation of an N-benzyl group is a common strategy to introduce cation-π interactions with target proteins, a feature often exploited in the design of CNS-active agents.[4][5] This guide will delve into specific examples across different therapeutic areas to illustrate these principles.

Comparative Analysis of Biological Activity

To truly appreciate the impact of the N-substituent, a direct comparison of biological activity data is essential. The following tables summarize the in vitro activity of various N-substituted piperidine analogs across several key therapeutic areas. This quantitative data provides a clear illustration of the structure-activity relationships at play.

Anticancer Activity

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.[6] The N-substituent is a key determinant of their cytotoxic potency.

Table 1: Comparative Anticancer Activity (IC50 values in µM) of N-Substituted Piperidine Analogs

N-SubstituentBase ScaffoldCancer Cell LineIC50 (µM)Reference
N-Acyl Derivatives
N-BenzoylPiperidineHeLa (Cervical)>100[7]
N-(4-Chlorobenzoyl)PiperidineHeLa (Cervical)25.3[7]
N-(4-Nitrobenzoyl)PiperidineHeLa (Cervical)18.7[7]
N-Benzyl Derivatives
N-Benzyl4-ArylpiperidineA549 (Lung)5.8[8]
N-(4-Fluorobenzyl)4-ArylpiperidineA549 (Lung)3.2[8]
N-(4-Methoxybenzyl)4-ArylpiperidineA549 (Lung)7.1[8]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9]

From this data, a clear trend emerges: the nature of the substituent on the N-benzoyl group significantly impacts cytotoxicity against HeLa cells. Electron-withdrawing groups like chloro and nitro enhance anticancer activity compared to the unsubstituted benzoyl group. Similarly, for N-benzyl derivatives, substitution on the benzyl ring modulates activity against A549 lung cancer cells, with the fluoro-substituted analog showing the highest potency.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. N-substituted piperidine analogs have shown considerable promise in this area, with their activity being highly dependent on the lipophilicity and electronic properties of the N-substituent.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of N-Substituted Piperidine Analogs

N-SubstituentBase ScaffoldBacterial StrainMIC (µg/mL)Reference
N-Alkyl Derivatives
N-MethylPiperidineS. aureus>256[10]
N-EthylPiperidineS. aureus128[10]
N-PropylPiperidineS. aureus64[10]
N-ButylPiperidineS. aureus32[10]
N-Benzyl Derivatives
N-BenzylGuanidine HydrazoneS. aureus4[11]
N-(3-(Trifluoromethyl)benzyl)Guanidine HydrazoneS. aureus1[11]
N-(3-Chloro-3-(trifluoromethyl)benzyl)Guanidine HydrazoneS. aureus0.5[11]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[10]

The data in Table 2 clearly demonstrates that increasing the alkyl chain length from methyl to butyl on the piperidine nitrogen leads to a progressive increase in antibacterial activity against Staphylococcus aureus. In the case of N-benzyl guanidine hydrazone derivatives, substitution on the benzyl ring with electron-withdrawing groups significantly enhances potency, with the 3-chloro-3-(trifluoromethyl)benzyl analog exhibiting the lowest MIC value.[11]

Central Nervous System (CNS) Activity

N-substituted piperidines are well-represented among CNS-active drugs, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[1] Their ability to cross the blood-brain barrier and interact with various receptors and enzymes in the CNS is highly influenced by the N-substituent. A key target in the development of treatments for Alzheimer's disease is the enzyme acetylcholinesterase (AChE).[2]

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (IC50 values in µM) of N-Substituted Piperidine Analogs

N-SubstituentBase ScaffoldEnzyme SourceIC50 (µM)Reference
N-Benzyl Derivatives
N-Benzyl4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidineElectric Eel AChE0.0057[5]
N-Benzoyl4-[2-(N-benzoylamino)ethyl]piperidineElectric Eel AChEInactive[4]
N-Benzyl-N-methyl4-[2-(N-[4'-(benzylsulfonyl) benzoyl]amino]ethyl]piperidineElectric Eel AChE0.00056[4]
Simple N-Substituted Derivatives
N-H4-ArylpiperidineElectric Eel AChE41[12]
N-Benzyl4-ArylpiperidineElectric Eel AChE28[12]

The data in Table 3 highlights the critical role of the N-substituent in AChE inhibition. The N-benzyl group is a common feature in potent AChE inhibitors like Donepezil.[5] A striking example is the comparison between the N-benzoyl and the N-benzyl-N-methyl substituted benzamide derivatives, where the latter shows incredibly potent inhibition with an IC50 in the nanomolar range, while the former is inactive.[4] This underscores the importance of the basicity of the piperidine nitrogen, which is reduced in the N-benzoyl derivative, for potent activity.[4]

Key Signaling Pathways Modulated by N-Substituted Piperidine Analogs

The biological effects of N-substituted piperidine analogs are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Several N-substituted piperidine derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Pro_Survival Cell Survival Akt->Pro_Survival Pro_Growth Cell Growth & Proliferation mTORC1->Pro_Growth Piperidine N-Substituted Piperidine Analog Piperidine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by N-substituted piperidine analogs.

This diagram illustrates how growth factor signaling activates PI3K, leading to the phosphorylation of Akt and subsequent activation of mTORC1, which promotes cell growth and proliferation. Certain N-substituted piperidine analogs can inhibit PI3K, thereby blocking this pro-survival pathway in cancer cells.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune response, inflammation, and cell survival.[14] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[6] Some piperidine derivatives have been shown to modulate NF-κB signaling, contributing to their anti-inflammatory and anticancer properties.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Piperidine N-Substituted Piperidine Analog Piperidine->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene_Expr Pro-inflammatory & Pro-survival Genes DNA->Gene_Expr Transcription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activation

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB.[14] Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB.[14] NF-κB then translocates to the nucleus to activate the transcription of target genes. Some N-substituted piperidine analogs can inhibit the IKK complex, preventing NF-κB activation and its downstream effects.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of N-substituted piperidine analogs. These protocols are designed to be self-validating and are grounded in established scientific standards.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[16]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[15] The optimal cell density will vary depending on the cell line and should be determined empirically.

  • Compound Treatment: After allowing the cells to adhere overnight (for adherent cell lines), add various concentrations of the N-substituted piperidine analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Crystal Formation: Incubate the plates for 2 to 4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells, which results in the formation of purple crystals.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Leave the plates at room temperature in the dark for at least 2 hours to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[9]

MTT_Assay_Workflow A Plate Cells in 96-well Plate B Add N-Substituted Piperidine Analogs A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H Kirby_Bauer_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Disks with Piperidine Analogs B->C D Incubate (18-24h) C->D E Measure Zone of Inhibition D->E F Determine Susceptibility E->F

Caption: The workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.

Receptor Binding Assay for CNS Targets

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. [18]This protocol provides a general framework for a competitive binding assay.

Protocol:

  • Membrane Preparation: Prepare a membrane homogenate from a tissue or cell line that expresses the receptor of interest. [19]2. Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled N-substituted piperidine analog (the competitor). [20]3. Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). [19]4. Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that traps the membranes. [19]5. Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. [19]6. Radioactivity Measurement: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the N-substituted piperidine analog. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation. [19]

Receptor_Binding_Workflow A Prepare Receptor Membrane Homogenate B Incubate Membranes with Radioligand & Competitor (Piperidine Analog) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Wash Filters C->D E Measure Radioactivity D->E F Calculate Ki E->F

Caption: A general workflow for a competitive radioligand receptor binding assay.

Conclusion

The N-substituted piperidine scaffold is a remarkably versatile platform in drug discovery, offering access to a vast and diverse chemical space with a wide spectrum of biological activities. As this guide has demonstrated, the choice of the N-substituent is a critical determinant of a compound's pharmacological profile, profoundly influencing its potency, selectivity, and mechanism of action.

By systematically exploring structure-activity relationships, employing robust biological assays, and understanding the underlying signaling pathways, researchers can rationally design and optimize N-substituted piperidine analogs for a multitude of therapeutic applications. The data and protocols presented herein provide a solid foundation for these endeavors, empowering scientists to unlock the full potential of this privileged chemical scaffold in the ongoing quest for new and improved medicines.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3R)-N-(Oxetan-3-yl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of (3R)-N-(Oxetan-3-yl)piperidin-3-amine. As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide synthesizes regulatory standards with practical, field-proven insights to ensure a self-validating system of chemical waste management.

Core Principles of Disposal: Hazard Identification & Risk Assessment

Based on analogous compounds, the primary hazards are summarized below.

1.1. Inferred Hazard Classification

The chemical structure suggests potential for irritation and damage to skin and eyes, and possible respiratory irritation, consistent with many amine compounds.[1][2][3] The piperidine moiety itself is a flammable and corrosive substance.[4][5]

Hazard ClassGHS Hazard Statement (Inferred)Source Analogy
Skin Corrosion/Irritation H315: Causes skin irritation.(R)-3-(Boc-Amino)piperidine[2], (R)-(-)-3-Amino-1-Boc-piperidine[3][6]
Serious Eye Damage H318: Causes serious eye damage.(R)-3-(Boc-Amino)piperidine[1][2]
Respiratory Irritation H335: May cause respiratory irritation.(R)-3-(Boc-Amino)piperidine[1][2][3]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects.(R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine[1]

1.2. Health & Safety Causality

  • Amine Functionality : The basic nature of the amine group can cause irritation and chemical burns upon contact with skin and mucous membranes. Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][2]

  • Piperidine Ring : Piperidine derivatives can be absorbed through the skin and are often harmful if swallowed.[3][4][6]

  • Oxetane Moiety : While the oxetane ring is generally more stable than other epoxides, strained ethers can be reactive. The overall compound should be handled with care, avoiding conditions (e.g., strong acids) that could lead to ring-opening reactions.[6]

1.3. Environmental Fate It is crucial to prevent the release of this compound into the environment. Environmental modeling of similar aminopiperidine structures suggests a low potential for absorption into soil, but also indicates that the material should not be disposed of into the environment or sewage systems.[1][7] The inferred aquatic toxicity underscores this principle.[1]

Pre-Disposal Operations: Safe Handling and Waste Accumulation

Proper procedure begins the moment a material is designated as waste. Adherence to correct handling and storage protocols is non-negotiable to prevent accidents and ensure the waste is accepted by a licensed disposal facility.

2.1. Mandatory Personal Protective Equipment (PPE)

All personnel handling waste (3R)-N-(Oxetan-3-yl)piperidin-3-amine must use the following PPE. The rationale is to create a complete barrier against potential exposure routes.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). EN 374 standard compliant.To prevent skin contact, which can cause irritation and potential absorption.[2][8]
Eye/Face Protection Safety glasses with side-shields and a face shield, or chemical safety goggles. EN 166 standard compliant.To protect against splashes that could cause serious eye damage.[1][2][6]
Skin/Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes.To protect skin from accidental spills and splashes.[4]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]To prevent inhalation of potentially irritating vapors or aerosols.[1][2][3]

2.2. Waste Segregation and Storage

Segregation is a critical step to prevent dangerous chemical reactions within the waste container.[10]

  • Designate a Waste Area : Establish a specific, well-ventilated satellite accumulation area for this waste stream within the lab.[11]

  • Incompatible Materials : Store containers of (3R)-N-(Oxetan-3-yl)piperidin-3-amine waste separately from strong oxidizing agents and strong acids.[6] Amines can react exothermically with these materials.

  • Container Requirements :

    • Use only approved, chemically compatible containers (e.g., glass or polyethylene carboys).[11]

    • The container must be in good condition, with a tightly sealing cap to prevent leaks or the release of vapors.[10]

    • Keep containers closed at all times except when actively adding waste.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3R)-N-(Oxetan-3-yl)piperidin-3-amine," and a clear indication of the associated hazards (e.g., "Irritant," "Corrosive").[10]

Accidental Release & Spill Protocol

Preparedness for accidental spills is essential for laboratory safety.[10]

  • Evacuate & Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office.

  • Control Vapors & Ignition Sources : Ensure adequate ventilation. Remove all sources of ignition as a precaution, as related compounds can be flammable.[4][8][12]

  • Contain the Spill : For small spills, contain the liquid using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[8][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbent : Using non-sparking tools, carefully scoop the absorbent material into a designated, labeled hazardous waste container.[12]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, per institutional policy.

Step-by-Step Disposal Workflow

The ultimate disposal of (3R)-N-(Oxetan-3-yl)piperidin-3-amine must be conducted through a licensed hazardous waste disposal facility.[2][3][4][6] On-site treatment or disposal via the sanitary sewer is not permitted.[1][7] The following workflow outlines the process from waste generation to final pickup.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Pickup A Waste Generated ((3R)-N-(Oxetan-3-yl)piperidin-3-amine) B Select Appropriate & Labeled Waste Container A->B C Store in Designated Satellite Accumulation Area B->C D Segregate from Incompatibles (Acids, Oxidizers) C->D E Is Container Full or Ready for Disposal? F Ensure Container is Tightly Sealed and Clean on Exterior E->F Yes J Continue to Add Waste Following Safety Protocols E->J No G Verify Label is Correct & Complete F->G H Request Waste Pickup from Institutional EHS Office G->H I Transfer to Licensed Hazardous Waste Vendor H->I

Caption: Workflow for the compliant disposal of (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Protocol for Preparing Waste for Disposal:

  • Final Waste Addition : Before sealing the container for the final time, ensure the pH is neutral if any aqueous solutions are present. Do not attempt to neutralize bulk quantities of the amine yourself; this should be handled by the disposal facility.

  • Secure Containment : Tightly cap the hazardous waste container.[10] There should be no leaks.

  • Decontaminate Exterior : Wipe the outside of the container with a damp cloth to remove any external contamination. Dispose of the cloth as hazardous waste.

  • Final Label Check : Double-check that the label is accurate, legible, and complete, including the full chemical name and accumulation start date.

  • Schedule Pickup : Contact your institution's EHS department or designated waste management provider to schedule a pickup.[13] Do not allow hazardous waste to accumulate beyond regulated time limits (e.g., 180 days).

  • Documentation : Complete any required waste manifest or tracking documentation provided by your EHS office. This "cradle-to-grave" tracking is a cornerstone of hazardous waste regulations.[14]

Regulatory Framework

All disposal activities must comply with national and local regulations. In the United States, the primary governing frameworks are:

  • Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from generation to disposal.[14][15] Your laboratory is considered a hazardous waste generator and must comply with the standards outlined in Title 40 of the Code of Federal Regulations (40 CFR), parts 260-273.[16]

  • Occupational Safety and Health Administration (OSHA) : OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), ensure that personnel are informed about the hazards of the chemicals they handle.[17] OSHA also sets requirements for PPE and worker safety during waste handling operations.[18][19][20]

By following the detailed procedures in this guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, protecting both themselves and the environment.

References

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Mastering the Safe Handling of (3R)-N-(Oxetan-3-yl)piperidin-3-amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling, use, and disposal of (3R)-N-(Oxetan-3-yl)piperidin-3-amine. In the fast-paced environment of pharmaceutical research and development, a deep understanding of the chemical entities we work with is paramount, not only for experimental success but for the unwavering safety of our scientific staff. This document moves beyond a simple checklist, providing a framework of scientific reasoning to build a culture of safety and confidence in your laboratory.

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a novel building block, integrating the structurally significant piperidine ring with a strained oxetane moiety. This unique combination presents both exciting synthetic opportunities and a specific hazard profile that demands our respect and careful attention. The secondary amine of the piperidine ring imparts a basic character, while the oxetane can influence solubility and metabolic stability.[1] It is this interplay of functionalities that informs our safety protocols.

Hazard Profile: A Synthesis of Structural Analogs

A specific Material Safety Data Sheet (MSDS) for (3R)-N-(Oxetan-3-yl)piperidin-3-amine is not yet widely available. Therefore, a conservative hazard assessment has been synthesized from the known profiles of its core components: piperidine and related N-substituted piperidine derivatives.

  • Piperidine: The parent heterocycle is known to be toxic and corrosive, causing severe skin burns and eye damage.[2] It is also harmful if inhaled or swallowed, with toxic effects on the skin upon contact.[3]

  • (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine: This closely related analog is classified as a skin irritant that causes serious eye damage and may cause respiratory irritation.[4][5] Symptoms of exposure can include itching, redness, blistering, and pain.[4]

Based on this data, it is prudent to treat (3R)-N-(Oxetan-3-yl)piperidin-3-amine as a compound that is, at a minimum, a skin and eye irritant, and potentially corrosive . It may also cause respiratory tract irritation and could be harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of routine, but a risk-based decision. The following table outlines the recommended PPE for various laboratory operations involving (3R)-N-(Oxetan-3-yl)piperidin-3-amine.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, <1g) in a fume hood Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
Handling larger quantities (>1g) or reactions outside of a fume hood Chemical splash gogglesNitrile or Neoprene gloves (double-gloving)Chemical-resistant apron over a laboratory coatHalf-mask respirator with organic vapor cartridges
Potential for aerosol generation (e.g., sonication, vortexing) Full-face shield over chemical splash gogglesNitrile or Neoprene gloves (double-gloving)Chemical-resistant apron over a laboratory coatHalf-mask respirator with organic vapor cartridges
Cleaning up spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsFull-face respirator with organic vapor cartridges
The Rationale Behind Our Recommendations:
  • Eye Protection: The potential for serious eye damage necessitates, at a minimum, safety glasses with side shields.[6] For tasks with a higher risk of splashing, chemical splash goggles are essential. A full-face shield provides an additional layer of protection, particularly during spill cleanup.

  • Hand Protection: While specific breakthrough times for (3R)-N-(Oxetan-3-yl)piperidin-3-amine are not available, data for similar amines suggests that nitrile gloves offer adequate protection for incidental contact.[7] However, for prolonged handling or in the event of a spill, more robust neoprene gloves are recommended.[8] Double-gloving is a prudent measure to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs.

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations within a fume hood. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron should be worn over the lab coat. In the event of a large spill, a chemical-resistant suit or coveralls will be necessary to prevent skin contact.

  • Respiratory Protection: Due to the amine functionality, this compound is likely to be a respiratory irritant. All handling of the solid and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. If work must be conducted outside of a fume hood, or if there is a potential for aerosol generation, a NIOSH-approved half-mask or full-face respirator with organic vapor cartridges is required.[9][10]

Operational Plans: From Benchtop to Disposal

A proactive approach to safety involves planning every step of your workflow, from initial handling to final disposal.

Step-by-Step Guide for Preparing a Solution:
  • Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Prepare a designated waste container for contaminated consumables.

  • Donning PPE: Put on your laboratory coat, followed by safety glasses or goggles. Don two pairs of nitrile gloves.

  • Weighing: Carefully weigh the desired amount of (3R)-N-(Oxetan-3-yl)piperidin-3-amine in the fume hood. Use a disposable weighing boat to avoid contamination of the balance.

  • Dissolution: In the fume hood, add the solid to your chosen solvent. Use a magnetic stirrer for gentle agitation. Avoid heating unless the reaction protocol explicitly requires it, as this can increase the volatility of the compound.

  • Transfer: If the solution needs to be transferred, do so carefully within the fume hood.

  • Cleanup: Dispose of the weighing boat and any other contaminated consumables in the designated waste container. Wipe down the work surface in the fume hood with an appropriate decontamination solution (see Spill and Decontamination Plan).

  • Doffing PPE: Remove the outer pair of gloves and dispose of them in the designated waste container. Remove your lab coat and then the inner pair of gloves. Wash your hands thoroughly with soap and water.

Spill and Decontamination Plan:

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

For a small spill (<5 mL or <1g) inside a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Contain the spill with an absorbent material such as vermiculite or a chemical spill pillow.

  • Neutralize the spill. Since this is an amine-containing compound, a weak acid such as citric acid can be used for neutralization.[11][12]

  • Clean the area. Wearing appropriate PPE (double gloves, goggles, and lab coat), use forceps to collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the surface. Wipe the area with a decontaminating solution. A 10% solution of sodium bisulfate can be effective for neutralizing residual amines. Follow this with a wipe-down with 70% ethanol and then water.

For a large spill (>5 mL or >1g) or any spill outside of a fume hood:

  • Evacuate the immediate area and alert others.

  • If the spill is on your body or clothing, immediately remove the contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

PPE_Decision_Workflow cluster_start Start: Handling (3R)-N-(Oxetan-3-yl)piperidin-3-amine cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Initiate Task assess_quantity Quantity > 1g? start->assess_quantity assess_location Inside Fume Hood? assess_quantity->assess_location No ppe_medium Enhanced PPE: - Goggles - Chem-Resistant Apron - Double Nitrile/Neoprene Gloves assess_quantity->ppe_medium Yes assess_aerosol Aerosol Risk? assess_location->assess_aerosol Yes assess_location->ppe_medium No ppe_low Standard PPE: - Safety Glasses - Lab Coat - Double Nitrile Gloves assess_aerosol->ppe_low No ppe_high Full Protection: - Face Shield & Goggles - Chem-Resistant Apron - Double Nitrile/Neoprene Gloves - Respirator assess_aerosol->ppe_high Yes proceed Proceed with Caution ppe_low->proceed ppe_medium->proceed ppe_high->proceed

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from the handling of (3R)-N-(Oxetan-3-yl)piperidin-3-amine, including contaminated consumables, spill cleanup materials, and residual compound, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization: Use robust, leak-proof containers that are compatible with the chemical. Ensure containers are kept closed when not in use.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3R)-N-(Oxetan-3-yl)piperidin-3-amine".

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company. Under no circumstances should this compound or its solutions be disposed of down the drain. [13]

The US Environmental Protection Agency (EPA) has specific criteria for classifying hazardous waste.[14][15] Given the potential for this compound to exhibit characteristics of toxicity, it is essential to manage its disposal with the utmost care.

By integrating these principles of proactive risk assessment, informed PPE selection, and meticulous operational and disposal planning, you can ensure a safe and productive research environment. Your commitment to safety is the foundation of scientific excellence.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.